molecular formula C11H15NO2 B1313592 Methyl 4-((dimethylamino)methyl)benzoate CAS No. 18153-53-2

Methyl 4-((dimethylamino)methyl)benzoate

Cat. No.: B1313592
CAS No.: 18153-53-2
M. Wt: 193.24 g/mol
InChI Key: VRMRUPQVRWFJAV-UHFFFAOYSA-N
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Description

Methyl 4-((dimethylamino)methyl)benzoate (CAS 18153-53-2) is an organic compound with the molecular formula C11H15NO2 and an average molecular weight of 193.24 g/mol . This benzoate ester derivative is characterized by a dimethylaminomethyl substituent, which contributes to its specific physicochemical properties, including a calculated density of 1.1 g/cm³ and a boiling point of approximately 259°C at 760 mmHg . Its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound serves as a key building block in the preparation of more complex molecules. For instance, it is used in synthetic pathways to create pharmaceutical compounds such as 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, demonstrating its role in the development of potential active ingredients . Researchers utilize this ester in various chemical transformations, including condensations and ring formation reactions, often in the presence of guanidine hydrochloride and other catalysts . When handling this material, researchers should note its flash point of 94.5°C and should consult the relevant Safety Data Sheet (SDS) for detailed handling protocols . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(dimethylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)8-9-4-6-10(7-5-9)11(13)14-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMRUPQVRWFJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494163
Record name Methyl 4-[(dimethylamino)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18153-53-2
Record name Methyl 4-[(dimethylamino)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4-((dimethylamino)methyl)benzoate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-((dimethylamino)methyl)benzoate for Advanced Research Applications

Introduction

This compound is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a para-substituted benzene ring with a methyl ester and a benzylic tertiary amine, presents a unique combination of reactive sites. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this versatile molecule. As a Senior Application Scientist, the following sections are structured to deliver not just data, but also to explain the causality behind experimental choices and to ground the information in established chemical principles.

Physicochemical and Structural Properties

This compound, with the CAS number 22043-34-9, is a distinct isomer of the more commonly referenced Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1). The key structural difference is the methylene (-CH2-) spacer between the benzene ring and the dimethylamino group, which significantly influences its electronic properties and chemical reactivity.

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 22043-34-9
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Canonical SMILES CN(C)CC1=CC=C(C=C1)C(=O)OC[1]
InChI Key BGMKWBXGZJPSQU-UHFFFAOYSA-N[1]

The molecule's structure combines a lipophilic aromatic ring with polar ester and tertiary amine functionalities. This amphiphilic nature suggests moderate solubility in a range of organic solvents and limited solubility in water. The tertiary amine provides a basic center, while the ester group offers a site for nucleophilic attack.

Caption: Molecular structure of this compound.

Synthesis and Purification

While specific literature on the synthesis of this compound is not abundant, a robust and logical pathway can be designed from commercially available starting materials based on fundamental organic reactions. The most efficient approach involves a two-step process starting from 4-(bromomethyl)benzoic acid.

Causality Behind Experimental Choices: This synthetic route is chosen for its efficiency and high-yielding steps.

  • Esterification First: The acidic carboxyl group of the starting material would react with the basic dimethylamine intended for the second step. Therefore, the carboxylic acid must be protected as a methyl ester first. Fischer esterification is a classic, cost-effective, and scalable method for this transformation.

  • Nucleophilic Substitution: The resulting benzylic bromide is an excellent electrophile for an SN2 reaction. Dimethylamine is a potent nucleophile that will readily displace the bromide to form the desired tertiary amine.

Synthesis_Workflow cluster_0 cluster_1 cluster_2 start 4-(Bromomethyl)benzoic Acid step1_reagents Methanol (CH₃OH) Cat. H₂SO₄ intermediate Methyl 4-(bromomethyl)benzoate step1_reagents->intermediate Fischer Esterification step2_reagents Dimethylamine (HN(CH₃)₂) Solvent (e.g., THF) product This compound step2_reagents->product Nucleophilic Substitution (SN2)

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

  • To a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, which can be used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude Methyl 4-(bromomethyl)benzoate (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of dimethylamine (2.2 eq, typically as a 2M solution in THF or as a condensed gas) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting bromide.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product should be purified by column chromatography on silica gel, using a gradient elution system (e.g., ethyl acetate in hexanes) to isolate the pure product. The basic nature of the product may require the addition of 1% triethylamine to the eluent to prevent streaking on the silica column.

Spectroscopic and Analytical Characterization

Due to the scarcity of published experimental data for this specific molecule, the following characterization profile is based on expert analysis of its structure. This predictive approach is crucial for researchers synthesizing this compound for the first time.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / ValueAssignment
¹H NMR Doublet~7.9 ppm (2H, d)Aromatic protons ortho to -COOCH₃
Doublet~7.4 ppm (2H, d)Aromatic protons ortho to -CH₂N(CH₃)₂
Singlet~3.9 ppm (3H, s)Ester methyl protons (-OCH₃)
Singlet~3.5 ppm (2H, s)Benzylic protons (-CH₂-)
Singlet~2.2 ppm (6H, s)N-dimethyl protons (-N(CH₃)₂)
¹³C NMR Carbonyl~167 ppmEster C=O
Aromatic~128-142 ppm6 distinct aromatic carbons
Benzylic~64 ppmBenzylic carbon (-CH₂-)
Methoxy~52 ppmEster methyl carbon (-OCH₃)
N-Methyl~45 ppmN-dimethyl carbons (-N(CH₃)₂)
FT-IR Strong, sharp~1720 cm⁻¹C=O stretch (ester)
Medium~2750-2850 cm⁻¹C-H stretch (N-CH₃)
Medium~1280 cm⁻¹C-O stretch (ester)
MS (EI) Molecular Ionm/z = 193[M]⁺
Major Fragmentm/z = 149[M - N(CH₃)₂]⁺
Major Fragmentm/z = 58[CH₂=N(CH₃)₂]⁺ (Benzylic cleavage)

Chemical Reactivity and Mechanistic Considerations

The molecule's bifunctional nature provides several avenues for further chemical modification, making it a valuable intermediate.

Reactivity_Map cluster_reactions Key Reactive Sites mol This compound ester Ester Group (Site A) mol->ester Hydrolysis (Acid/Base) -> Carboxylic Acid amine Tertiary Amine (Site B) mol->amine Protonation (Acid) -> Ammonium Salt Quaternization (R-X) -> Quaternary Ammonium Salt ring Aromatic Ring (Site C) mol->ring Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Caption: Key reactive sites of the molecule.

  • Ester Hydrolysis (Site A): Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-((dimethylamino)methyl)benzoic acid. This transformation is useful for coupling reactions (e.g., amide bond formation) or for altering the solubility profile of a derivative.

  • Amine Reactivity (Site B): The lone pair on the nitrogen atom makes the dimethylamino group a nucleophilic and basic center. It can be readily protonated by acids to form a water-soluble ammonium salt. Furthermore, it can react with alkyl halides in an SN2 fashion to yield a quaternary ammonium salt, a functional group prevalent in various biologically active molecules and phase-transfer catalysts.

  • Aromatic Ring Substitution (Site C): The substituents on the benzene ring direct the position of further electrophilic aromatic substitution. The methyl ester group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-position (positions 3 and 5). Conversely, the -CH₂N(CH₃)₂ group is weakly electron-donating and activating, directing to the ortho-positions (positions 2 and 6). The outcome of such a reaction would depend heavily on the specific electrophile and reaction conditions, presenting an opportunity for regioselective synthesis.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile building block or scaffold in the synthesis of more complex molecules.

  • Medicinal Chemistry Scaffold: Tertiary amines are a cornerstone of modern pharmaceuticals, often serving as key pharmacophores that interact with biological targets or improve the pharmacokinetic properties of a drug. This molecule provides a ready-made scaffold containing a tertiary amine that can be elaborated upon. The ester can be converted to an amide, a common feature in APIs, or reduced to an alcohol for further derivatization.

  • Pro-drug Development: The methyl ester moiety could potentially be used as a pro-drug, designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid form of a drug.

  • Isotopically Labeled Standards: Analogous to its isomer, Methyl 4-(dimethylamino)benzoate-d4, this compound can be synthesized with deuterium or Carbon-13 isotopes.[2] Such labeled analogues are invaluable as internal standards for quantitative analysis by mass spectrometry (LC-MS) in pharmacokinetic and drug metabolism studies, allowing for precise measurement of a drug candidate's concentration in biological matrices.[2]

  • Precursor for Biologically Active Molecules: Benzoic acid derivatives have been investigated for a range of biological activities, including as inhibitors of influenza viruses.[3] The unique substitution pattern of this molecule makes it an interesting starting point for the synthesis of novel therapeutic agents.

Conclusion

This compound is more than a simple chemical compound; it is a platform for innovation. Its defined structural and reactive sites offer a predictable and controllable handle for synthetic chemists. From serving as a foundational scaffold in the complex multi-step synthesis of a new drug candidate to its use in creating precise analytical standards, this molecule holds significant potential. This guide provides the foundational knowledge and predictive insights necessary for researchers to confidently incorporate this compound into their advanced research and development programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12361573, this compound. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70994, Methyl 4-(dimethylamino)benzoate. Available from: [Link]

  • Google Patents (1990). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Chemsrc (2024). Methyl 4-[(dimethylamino)methyl]benzoate | CAS#:18153-53-2. Available from: [Link]

  • PrepChem.com (2023). Synthesis of 4-dimethylaminobenzoic acid methyl ester. Available from: [Link]

  • NIST (National Institute of Standards and Technology) (2023). Methyl 4(methylamino)benzoate in the NIST WebBook. Available from: [Link]

  • The Good Scents Company (2024). methyl 4-methyl benzoate. Available from: [Link]

  • The Royal Society of Chemistry (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available from: [Link]

  • National Center for Biotechnology Information (2007). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E, Structure Reports Online. Available from: [Link]

Sources

"Methyl 4-((dimethylamino)methyl)benzoate" structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-((dimethylamino)methyl)benzoate

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. The identity, purity, and stability of active pharmaceutical ingredients (APIs) and their intermediates are paramount for regulatory compliance and patient safety.[1] This guide provides a comprehensive, in-depth exploration of the structure elucidation of this compound, a key building block in organic synthesis.

As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical workflow that mirrors the scientific process. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are the cornerstones of modern chemical analysis.[2] Our approach emphasizes the causality behind experimental choices and demonstrates how integrating data from multiple orthogonal techniques creates a self-validating system for absolute structural confirmation.[3]

Molecular Overview and Strategy

The first step in any structure elucidation is to understand the target molecule's basic properties.

  • Compound: this compound

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

The proposed structure suggests a para-substituted benzene ring with a methyl ester group and a (dimethylamino)methyl group. Our strategy will be to use a combination of spectroscopic methods to confirm the presence of each functional group and, critically, to establish the precise connectivity of all atoms.[4]

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.[5]

¹H NMR Spectroscopy: Mapping the Protons

Principle & Rationale: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton signal indicates its electronic environment, the integration reveals the relative number of protons, and the multiplicity (splitting pattern) provides information about neighboring protons.

Predicted Analysis:

  • Aromatic Protons: We expect two distinct signals for the protons on the para-substituted benzene ring. Due to the symmetry, the protons ortho to the ester group (Hₐ) will be equivalent, and the protons ortho to the CH₂N group (Hₑ) will be equivalent. They should appear as two doublets in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing ester group will deshield the adjacent protons (Hₐ) more, causing them to appear at a higher chemical shift than Hₑ.

  • Benzylic Protons (Hբ): The two protons of the CH₂ group attached to the benzene ring and the nitrogen atom will be chemically equivalent. They are expected to appear as a singlet in the range of δ 3.5-4.5 ppm.

  • Ester Methyl Protons (Hբ): The three protons of the methyl group of the ester (OCH₃) will be equivalent and appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

  • N-Methyl Protons (Hբ): The six protons of the two methyl groups attached to the nitrogen will be equivalent and will appear as a singlet, typically in the δ 2.2-2.8 ppm region.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 5-second relaxation delay).

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the chemical shifts to the solvent peak or TMS (δ 0.00 ppm).

Data Summary: Predicted ¹H NMR

Signal Label Predicted δ (ppm) Multiplicity Integration Assignment
Hₐ ~8.0 Doublet 2H Aromatic (ortho to -COOCH₃)
Hₑ ~7.4 Doublet 2H Aromatic (ortho to -CH₂N(CH₃)₂)
~3.9 Singlet 3H Ester Methyl (-OCH₃)
~3.7 Singlet 2H Benzylic (-CH₂-)

| Hբ | ~2.3 | Singlet | 6H | N,N-dimethyl (-N(CH₃)₂) |

¹³C NMR Spectroscopy: The Carbon Backbone

Principle & Rationale: ¹³C NMR provides information on the different carbon environments in a molecule. The chemical shift of each carbon signal is characteristic of its functional group and electronic environment.

Predicted Analysis:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and expected to appear far downfield (δ ~166-168 ppm).

  • Aromatic Carbons: Due to symmetry, we expect four signals for the six aromatic carbons. The two carbons bearing substituents (Cq-ester and Cq-CH₂N) will have distinct chemical shifts. The two carbons ortho to the ester (CHₐ) will be equivalent, as will the two carbons ortho to the CH₂N group (CHₑ).

  • Aliphatic Carbons: We expect three signals in the aliphatic region: the benzylic carbon (-CH₂-), the ester methyl carbon (-OCH₃), and the N-methyl carbons (-N(CH₃)₂).

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz). A larger number of scans (e.g., 1024 or more) is typically required.

  • Processing: Process the data similarly to the ¹H spectrum.

Data Summary: Predicted ¹³C NMR

Predicted δ (ppm) Assignment
~167 Ester Carbonyl (C=O)
~145 Aromatic (C-CH₂N(CH₃)₂)
~130 Aromatic (CH, ortho to -COOCH₃)
~129 Aromatic (CH, ortho to -CH₂N(CH₃)₂)
~128 Aromatic (C-COOCH₃)
~64 Benzylic (-CH₂-)
~52 Ester Methyl (-OCH₃)

| ~45 | N,N-dimethyl (-N(CH₃)₂) |

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[6]

Predicted Analysis:

  • C=O Stretch: A strong, sharp absorption band is expected for the ester carbonyl group, typically in the range of 1715-1730 cm⁻¹.

  • C-O Stretch: The C-O single bond stretches of the ester group will likely show strong bands in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium to weak absorptions are expected in the ~1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • Aromatic C-H Stretch: A sharp, medium absorption band should appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: A medium absorption band is expected just below 3000 cm⁻¹ for the C-H bonds of the methyl and methylene groups.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to press the sample against the crystal and collect the sample spectrum.

  • Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Data Summary: Predicted IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1720 Strong, Sharp Ester C=O Stretch
~1610, 1500 Medium-Weak Aromatic C=C Stretch

| ~1280, 1120 | Strong | Ester C-O Stretch |

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In its most common form, a molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z).[7]

Predicted Analysis:

  • Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, which is 193.

  • Key Fragments:

    • Loss of Methoxy Group (-OCH₃): A peak at m/z 162, corresponding to the loss of the •OCH₃ radical from the molecular ion.

    • Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the C-C bond between the benzene ring and the benzylic carbon, which is unlikely due to the stability of the benzylic cation. A more favorable fragmentation is the alpha-cleavage adjacent to the nitrogen.

    • Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is highly favorable, leading to a stable benzylic cation. However, the most prominent peak is often the one resulting from cleavage of a bond alpha to the heteroatom that leads to the most stable cation. The fragmentation leading to the dimethylaminomethyl cation [CH₂=N(CH₃)₂]⁺ at m/z 58 is expected to be a significant peak.

    • McLafferty Rearrangement: Not possible for this structure.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by coupling with a Gas Chromatograph (GC).

  • Ionization: Ionize the sample using Electron Impact (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Data Summary: Predicted Mass Spectrum Fragments

m/z Possible Fragment
193 [M]⁺• (Molecular Ion)
178 [M - CH₃]⁺
162 [M - OCH₃]⁺
135 [M - N(CH₃)₂ - H]⁺

| 58 | [CH₂N(CH₃)₂]⁺ (Base Peak likely) |

Integrated Analysis and Workflow

No single technique provides the complete picture. The power of modern structure elucidation lies in the synergistic integration of all data.[8]

  • MS provides the molecular weight (193), confirming the molecular formula C₁₁H₁₅NO₂.

  • IR confirms the presence of key functional groups: an ester (C=O at ~1720 cm⁻¹) and an aromatic ring.

  • ¹³C NMR confirms the carbon count (8 unique signals for 11 carbons, indicating symmetry) and the types of carbons (carbonyl, aromatic, and aliphatic).

  • ¹H NMR provides the final, unambiguous connectivity. It shows the para-substitution pattern on the aromatic ring, confirms the presence of the -OCH₃, -CH₂-, and -N(CH₃)₂ groups, and the relative number of protons in each environment matches the proposed structure perfectly.

This multi-faceted approach ensures a trustworthy and robust structural assignment, a critical component of any analytical method validation in the pharmaceutical industry.[9][10]

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • National Institutes of Health. (n.d.). Tools shaping drug discovery and development - PMC.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Longdom Publishing. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification.
  • (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • (2024). Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds.
  • (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • (n.d.). Analytical method validation: A brief review.
  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra.
  • Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term.
  • PubChem. (n.d.). This compound | C11H15NO2 | CID 12361573.

Sources

A-Z-Leitfaden zur spektroskopischen Charakterisierung von Methyl-4-((dimethylamino)methyl)benzoat

Author: BenchChem Technical Support Team. Date: January 2026

Herausgegeben von: Dr. Eva Schmidt, Senior Application Scientist

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine umfassende technische Anleitung zur spektroskopischen Charakterisierung von Methyl-4-((dimethylamino)methyl)benzoat (CAS-Nr. 17273-77-9). Als wichtige Zwischenstufe in verschiedenen organisch-synthetischen Wegen ist die eindeutige Identifizierung und Reinheitsbestätigung dieser Verbindung von entscheidender Bedeutung für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Dieser Leitfaden beschreibt detailliert die Anwendung der Kernspinresonanz (NMR), der Infrarot (IR)-Spektroskopie und der Massenspektrometrie (MS). Er bietet nicht nur Referenzdaten, sondern erläutert auch die wissenschaftlichen Grundlagen hinter den experimentellen Entscheidungen und der Dateninterpretation. Die enthaltenen Protokolle, Daten und Visualisierungen sollen als maßgebliche Referenz für die routinemäßige Analyse und Qualitätssicherung dienen.

Einleitung: Die molekulare Signatur verstehen

Methyl-4-((dimethylamino)methyl)benzoat ist eine multifunktionale organische Verbindung, die einen para-substituierten Benzolring, eine Estergruppe und eine tertiäre Aminogruppe aufweist. Jede dieser funktionellen Gruppen erzeugt eine einzigartige Signatur in verschiedenen spektroskopischen Analysen. Eine integrierte Herangehensweise, die NMR-, IR- und MS-Daten kombiniert, ist unerlässlich, um die molekulare Struktur eindeutig zu bestätigen und die Reinheit einer synthetisierten Charge zu überprüfen. Dieser Leitfaden folgt einem logischen Arbeitsablauf, der die einzelnen Techniken nacheinander anwendet, um ein vollständiges und sich selbst validierendes Bild der Molekülstruktur zu erstellen.

Molekulare Struktur

Die genaue Kenntnis der molekularen Anordnung ist der erste Schritt zur Vorhersage und Interpretation spektroskopischer Daten.

Abbildung 1: 2D-Struktur von Methyl-4-((dimethylamino)methyl)benzoat.

Kernspinresonanz (NMR)-Spektroskopie

Die NMR-Spektroskopie ist wohl das leistungsstärkste Werkzeug zur Strukturaufklärung organischer Moleküle.[1][2] Sie liefert detaillierte Informationen über die chemische Umgebung, die Konnektivität und die relative Anzahl von Protonen- und Kohlenstoffkernen.

¹H-NMR-Spektroskopie: Kartierung der Protonenumgebungen

Die ¹H-NMR-Spektroskopie identifiziert die verschiedenen Arten von Protonen in einem Molekül. Die chemische Verschiebung (δ) jedes Signals gibt Aufschluss über die elektronische Umgebung, die Integration liefert das relative Verhältnis der Protonen und die Multiplizität (Spin-Spin-Kopplung) zeigt benachbarte, nicht-äquivalente Protonen an.[1]

Experimentelles Protokoll: ¹H-NMR-Analyse

  • Probenvorbereitung: 5-10 mg der gereinigten Verbindung in 0,5-0,7 ml eines deuterierten Lösungsmittels (z. B. CDCl₃) auflösen.[3]

  • Standard: Eine kleine Menge Tetramethylsilan (TMS) als internen Standard (δ = 0,00 ppm) hinzufügen.

  • Filtration: Die Lösung in ein sauberes 5-mm-NMR-Röhrchen filtrieren.

  • Datenerfassung: Das Spektrum auf einem 400-MHz- oder höherwertigen Spektrometer aufnehmen. Die Erfassungsparameter (z. B. Anzahl der Scans, Relaxationsverzögerung) optimieren, um ein gutes Signal-Rausch-Verhältnis zu erzielen.

Dateninterpretation und Zuordnung

Signal-LabelChemische Verschiebung (δ, ppm)MultiplizitätIntegrationZuordnungKausale Begründung
a ~7.99Dublett (d)2HAr-H (ortho zu -COOCH₃)Starke Entschirmung durch die elektronenziehende Estergruppe.
b ~7.40Dublett (d)2HAr-H (ortho zu -CH₂N(CH₃)₂)Geringere Entschirmung im Vergleich zu den Protonen in Position a .
c ~3.90Singulett (s)3H-COOCHTypischer Bereich für Methyl-Ester-Protonen.
d ~3.50Singulett (s)2H-CH ₂N(CH₃)₂Benzylische Protonen, entschirmt durch den Ring und das Stickstoffatom.
e ~2.25Singulett (s)6H-N(CH ₃)₂Typischer Bereich für N-Methyl-Gruppen.

Hinweis: Die genauen chemischen Verschiebungen können je nach Lösungsmittel und Konzentration leicht variieren. Die hier gezeigten Werte basieren auf typischen Daten für ähnliche Strukturen.[4]

¹³C-NMR-Spektroskopie: Das Kohlenstoffgerüst enthüllen

Die ¹³C-NMR-Spektroskopie liefert Informationen über die verschiedenen Kohlenstoffatome im Molekül. Da die natürliche Häufigkeit des ¹³C-Isotops nur 1,1 % beträgt, sind die Spektren typischerweise protonenentkoppelt, was zu Singuletts für jedes einzigartige Kohlenstoffatom führt.[1]

Experimentelles Protokoll: ¹³C-NMR-Analyse

Das Protokoll ähnelt dem der ¹H-NMR, erfordert jedoch in der Regel eine höhere Konzentration oder eine längere Messzeit, um eine ausreichende Empfindlichkeit zu erreichen.[3] DEPT-Experimente (Distortionless Enhancement by Polarization Transfer) können zusätzlich durchgeführt werden, um zwischen CH₃-, CH₂-, CH- und quartären Kohlenstoffen zu unterscheiden.

Dateninterpretation und Zuordnung

Chemische Verschiebung (δ, ppm)KohlenstofftypZuordnungKausale Begründung
~167QuaternärC =O (Ester)Stark entschirmt aufgrund der Doppelbindung zu einem elektronegativen Sauerstoffatom.
~144QuaternärAr-C -CH₂NAromatische Kohlenstoffe, die an Substituenten gebunden sind, zeigen unterschiedliche Verschiebungen.
~130QuaternärAr-C -COODieser quartäre Kohlenstoff ist an die Estergruppe gebunden.
~129CHAr-C H (ortho zu -COOCH₃)Typischer Bereich für aromatische CH-Kohlenstoffe.
~128CHAr-C H (ortho zu -CH₂N)Die genaue Verschiebung wird durch die Substituenteneffekte beeinflusst.
~64CH₂-C H₂N(CH₃)₂Aliphatischer Kohlenstoff, der an ein elektronegatives Stickstoffatom gebunden ist.
~52CH₃-COOC H₃Typischer Bereich für einen Methoxy-Kohlenstoff in einem Ester.
~45CH₃-N(C H₃)₂Aliphatischer Kohlenstoff, der an ein Stickstoffatom gebunden ist.

Hinweis: Die hier gezeigten Werte sind Schätzungen, die auf Datenbanken und Literaturwerten für ähnliche Verbindungen basieren.[5][6]

Infrarot (IR)-Spektroskopie: Identifizierung funktioneller Gruppen

Die IR-Spektroskopie misst die Schwingungen von Molekülbindungen. Bestimmte funktionelle Gruppen absorbieren Infrarotstrahlung bei charakteristischen Frequenzen (Wellenzahlen), was eine schnelle qualitative Analyse der im Molekül vorhandenen funktionellen Gruppen ermöglicht.

Experimentelles Protokoll: KBr-Pellet-Methode

Die KBr-Pellet-Methode ist eine gängige Technik für die Analyse fester Proben.[7][8]

  • Vorbereitung: Verwenden Sie ausschließlich KBr in Spektroskopiequalität, das in einem Exsikkator getrocknet wurde, um Feuchtigkeit zu minimieren.[7][9]

  • Mischen: 1-2 mg der Probe mit 100-200 mg KBr in einem Achatmörser gründlich vermahlen, bis eine feine, homogene Pulvermischung entsteht.[8][10]

  • Pressen: Die Mischung in eine Pellet-Presse geben und unter hohem Druck (ca. 8-10 Tonnen) zu einer dünnen, transparenten Scheibe pressen.[7][10]

  • Analyse: Das Pellet in den Strahlengang eines FTIR-Spektrometers legen und das Spektrum aufnehmen.

Dateninterpretation und Zuordnung

Wellenzahl (cm⁻¹)IntensitätSchwingungsartZugeordnete funktionelle Gruppe
~3050-3000MittelC-H-StreckschwingungAromatisch
~2980-2800Mittel-StarkC-H-StreckschwingungAliphatisch (-CH₃, -CH₂)
~1720StarkC=O-StreckschwingungEster-Carbonyl
~1610, ~1500MittelC=C-StreckschwingungAromatischer Ring
~1280StarkC-O-StreckschwingungEster (Acyl-Sauerstoff)
~1100MittelC-N-StreckschwingungTertiäres Amin

Hinweis: Die exakten Positionen und Intensitäten der Banden können durch die molekulare Umgebung beeinflusst werden.[11]

Massenspektrometrie (MS): Bestimmung von Molekulargewicht und Fragmentierung

Die Massenspektrometrie liefert das exakte Molekulargewicht der Verbindung und gibt durch die Analyse von Fragmentierungsmustern Aufschluss über deren Struktur. Bei der Elektronenstoß-Ionisation (EI) wird das Molekül mit hochenergetischen Elektronen beschossen, was zur Bildung eines radikalischen Molekülions (M⁺•) und dessen anschließendem Zerfall in kleinere, geladene Fragmente führt.[12][13]

Experimentelles Protokoll: Elektronenstoß-Ionisation (EI-MS)

  • Probenzufuhr: Eine kleine Menge der Probe (gelöst in einem flüchtigen Lösungsmittel oder direkt) wird in das Hochvakuum des Massenspektrometers eingebracht.

  • Ionisation: Die Probe wird einem 70-eV-Elektronenstrahl ausgesetzt, der die Moleküle ionisiert und fragmentiert.

  • Analyse: Die resultierenden Ionen werden nach ihrem Masse-zu-Ladung-Verhältnis (m/z) in einem Massenanalysator (z. B. Quadrupol) getrennt.

  • Detektion: Die Ionen werden detektiert und als Massenspektrum dargestellt, das die relative Häufigkeit jedes Ions in Abhängigkeit von seinem m/z-Wert zeigt.

Dateninterpretation und Fragmentierung

Das Molekulargewicht von Methyl-4-((dimethylamino)methyl)benzoat (C₁₁H₁₅NO₂) beträgt 193,24 g/mol . Das Molekülion (M⁺•) sollte daher bei m/z = 193 zu sehen sein.

Vorgeschlagener Fragmentierungsweg

Die stabilste positive Ladung kann am Stickstoffatom oder im aromatischen System lokalisiert werden. Die Fragmentierung wird durch die Bildung stabiler Neutralteilchen und Kationen angetrieben. Ein dominierender Weg ist die α-Spaltung neben dem Stickstoffatom.

G M Molekülion [C₁₁H₁₅NO₂]⁺• m/z = 193 F1 Fragment [C₁₀H₁₂NO₂]⁺ m/z = 178 M->F1 - •CH₃ F2 Fragment [C₄H₁₀N]⁺ m/z = 72 M->F2 - •COOCH₃ - C₆H₄ F3 Fragment (Base Peak) [C₃H₈N]⁺ m/z = 58 M->F3 - C₈H₇O₂• (Benzyl-Ester-Radikal)

Abbildung 2: Vereinfachter Fragmentierungsweg unter EI-Bedingungen.

Tabelle der wichtigsten Ionen

m/z-WertVorgeschlagene StrukturFragmentierungsursache
193[C₁₁H₁₅NO₂]⁺•Molekülion (M⁺•)
178[M - CH₃]⁺Verlust einer Methylgruppe vom Stickstoff.
148[M - HN(CH₃)₂]⁺• ?Komplexere Umlagerung.
58[CH₂=N(CH₃)₂]⁺α-Spaltung, Verlust des Benzyl-Ester-Radikals. Dies ist oft der Base Peak .

Hinweis: Die Fragmentierungsmuster können komplex sein und Umlagerungen beinhalten. Die hier gezeigten sind die wahrscheinlichsten primären Fragmentierungen.[13][14]

Integrierter Arbeitsablauf für die Strukturbestätigung

Keine einzelne Technik liefert alle Antworten. Ein robuster Arbeitsablauf integriert die Stärken jeder Methode, um eine eindeutige und verlässliche Strukturbestätigung zu gewährleisten.

G cluster_synthesis Synthese & Aufreinigung cluster_analysis Spektroskopische Analyse cluster_data Dateninterpretation Compound Gereinigte Probe MS MS-Analyse Compound->MS IR IR-Spektroskopie Compound->IR NMR NMR (¹H & ¹³C) Compound->NMR MS_Data Molekulargewicht Fragmentierung MS->MS_Data IR_Data Funktionelle Gruppen (Ester, Amin, Aromat) IR->IR_Data NMR_Data Atomkonnektivität Strukturelles Gerüst NMR->NMR_Data Final Bestätigte Struktur & Reinheit MS_Data->Final IR_Data->Final NMR_Data->Final

Abbildung 3: Integrierter Arbeitsablauf zur spektroskopischen Charakterisierung.

Schlussfolgerung

Die spektroskopischen Daten von Methyl-4-((dimethylamino)methyl)benzoat sind konsistent und ermöglichen eine eindeutige Identifizierung. Das ¹H- und ¹³C-NMR liefert das detaillierte Kohlenstoff-Wasserstoff-Gerüst. Die IR-Spektroskopie bestätigt schnell das Vorhandensein der charakteristischen Ester-, Amin- und aromatischen funktionellen Gruppen. Die Massenspektrometrie bestätigt das korrekte Molekulargewicht und zeigt ein charakteristisches Fragmentierungsmuster, das von der Benzylamin-Einheit dominiert wird. Die kombinierte Anwendung dieser Techniken, wie in diesem Leitfaden beschrieben, stellt einen robusten und zuverlässigen Ansatz für die Qualitätskontrolle und Strukturbestätigung in Forschungs- und Entwicklungsumgebungen dar.

Referenzen

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Abgerufen von [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Abgerufen von [Link]

  • Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Abgerufen von [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Abgerufen von [Link]

  • AntsLAB. (2019, Mai 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Abgerufen von [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Abgerufen von [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1967). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-240. Abgerufen von [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Abgerufen von [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Abgerufen von [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING ¹H-NMR SPECTROMETRY. Abgerufen von [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Abgerufen von [Link]

  • Venter, A. R., & Botha, J. J. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(8), 834-844. Abgerufen von [Link]

  • University of Arizona. (n.d.). Introduction to Mass Spectrometry: Fragmentation Mechanisms. Abgerufen von [Link]

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An In-depth Technical Guide to Methyl 4-((dimethylamino)methyl)benzoate (CAS 18153-53-2)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 4-((dimethylamino)methyl)benzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the relative scarcity of published data on this specific isomer, this document synthesizes established chemical principles with available information to offer a robust guide to its synthesis, characterization, and potential applications. This guide is structured to provide both theoretical understanding and practical, actionable protocols.

Compound Identity and Physicochemical Properties

This compound is a substituted aromatic ester. Its structure is characterized by a methyl benzoate core with a dimethylaminomethyl group at the para-position. This substitution pattern is distinct from its more commonly referenced isomer, methyl 4-(dimethylamino)benzoate, where the dimethylamino group is directly attached to the benzene ring. This structural difference significantly influences its chemical reactivity and potential biological activity.

Caption: Chemical structure of this compound.

PropertyValueSource
CAS Number 18153-53-2[1][2]
Molecular Formula C₁₁H₁₅NO₂[3][4]
Molecular Weight 193.25 g/mol [2][4]
Appearance Predicted to be a colorless to light yellow liquid or solidInferred from similar compounds
Purity Typically >98% from commercial suppliers[5]

Proposed Synthesis Pathway: Reductive Amination

G start Methyl 4-formylbenzoate + Dimethylamine reagent Sodium Triacetoxyborohydride (Reducing Agent) start->reagent Iminium ion formation and in situ reduction product This compound reagent->product

Caption: Proposed synthesis workflow.

In-depth Rationale for Method Selection

The choice of reductive amination with sodium triacetoxyborohydride is deliberate for several reasons:

  • High Selectivity: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces iminium ions in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[3]

  • Broad Functional Group Tolerance: This method is known for its compatibility with a wide range of functional groups, which is crucial in multi-step syntheses.[3]

  • Mild Reaction Conditions: The reaction typically proceeds at room temperature and does not require harsh acidic or basic conditions, preserving the ester functionality of the molecule.[4]

  • High Yields: Reductive aminations using this protocol are generally high-yielding.[3]

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for reductive amination.[4][8]

Materials:

  • Methyl 4-formylbenzoate

  • Dimethylamine (2.0 M solution in THF or as dimethylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous DCM or DCE (0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add dimethylamine (1.2-1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Spectroscopic Analysis (Predicted)

As experimental spectra are not widely available, the following are predicted spectroscopic characteristics based on the compound's structure.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to ester)~7.9-8.1Doublet2H
Aromatic (ortho to CH₂N)~7.3-7.5Doublet2H
Methoxy (-OCH₃)~3.9Singlet3H
Benzylic (-CH₂N)~3.5-3.7Singlet2H
N-Methyl (-N(CH₃)₂)~2.2-2.4Singlet6H
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~166-168
Aromatic (quaternary, C-COOCH₃)~129-131
Aromatic (quaternary, C-CH₂N)~142-144
Aromatic (CH, ortho to ester)~129-130
Aromatic (CH, ortho to CH₂N)~128-129
Methoxy (-OCH₃)~51-53
Benzylic (-CH₂N)~63-65
N-Methyl (-N(CH₃)₂)~45-47
Infrared (IR) Spectroscopy
  • ~1720-1730 cm⁻¹ (strong): C=O stretch of the ester.

  • ~2750-2850 cm⁻¹ (medium): C-H stretch of the N-methyl groups.

  • ~2950-3000 cm⁻¹ (medium): C-H stretch of the methoxy and benzylic protons.

  • ~3000-3100 cm⁻¹ (weak): Aromatic C-H stretch.

  • ~1600 cm⁻¹ & ~1450 cm⁻¹ (medium): C=C stretching of the aromatic ring.

  • ~1270-1300 cm⁻¹ (strong): Asymmetric C-O-C stretch of the ester.

  • ~1100-1120 cm⁻¹ (strong): Symmetric C-O-C stretch of the ester.

Mass Spectrometry
  • Expected Molecular Ion (M⁺): m/z = 193.11.

  • Common Fragmentation Pattern: A prominent peak at m/z = 58 corresponding to the [CH₂=N(CH₃)₂]⁺ fragment (the "Breslow intermediate") is expected due to benzylic cleavage. Another significant fragment would likely be observed at m/z = 135, corresponding to the loss of the dimethylaminomethyl radical.

Potential Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented, its structural motifs suggest several potential uses in medicinal chemistry.

  • Building Block for Complex Molecules: Benzylamine derivatives are found in a wide range of pharmaceuticals, including agents for treating tuberculosis, cancer, and neurodegenerative diseases.[9][10] This compound serves as a versatile intermediate, allowing for further modification at the ester or amine functionalities.

  • Scaffold for Library Synthesis: The straightforward synthesis of this compound makes it an attractive starting point for the creation of compound libraries for high-throughput screening. The tertiary amine can be quaternized to introduce a positive charge, or the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing multiple points for diversification.

  • Enzyme Inhibitors: Benzylamine and related structures are known to bind to the S1 pocket of trypsin-like S1 proteases, a class of enzymes implicated in various diseases.[11] The dimethylaminomethyl group could act as a key pharmacophore for interaction with enzyme active sites.

G start This compound ester Ester Modification (Hydrolysis, Amidation) start->ester amine Amine Modification (Quaternization) start->amine lib Compound Library Synthesis ester->lib amine->lib drug Drug Candidate Synthesis lib->drug

Caption: Potential derivatization and applications.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[4]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13][14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[13][15] Unused borohydride reagents from the synthesis must be quenched and disposed of properly.[6][16]

In Case of Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound, CAS 18153-53-2, is a valuable, albeit under-documented, chemical intermediate. This guide provides a scientifically grounded framework for its synthesis via reductive amination, its characterization through predicted spectroscopic data, and its potential applications in the field of drug discovery. The protocols and data presented herein are intended to empower researchers to confidently work with this compound and explore its full potential as a building block for novel chemical entities. As with all chemical research, it is imperative to adhere to strict safety protocols and to validate all experimental results.

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An In-Depth Technical Guide to Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-((dimethylamino)methyl)benzoate (CAS No. 18153-53-2) is a tertiary amine and benzoate ester derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive benzylamine moiety and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its core physicochemical properties, focusing on its molecular weight, alongside validated synthesis protocols, analytical characterization methods, and an exploration of its applications in research and drug development. Emphasis is placed on the causality behind experimental choices to provide actionable insights for laboratory practice.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted benzene derivative with the methyl ester and dimethylaminomethyl groups in a para configuration. This arrangement dictates its chemical reactivity, solubility, and utility as a synthetic intermediate.

Molecular Structure and Weight

The fundamental identity of a chemical compound begins with its structure and molecular weight, which are critical for stoichiometric calculations in synthesis, analytical characterization, and pharmacokinetic modeling.

The molecular formula for this compound is C₁₁H₁₅NO₂.[1][2][3] Based on this formula, the calculated molecular weight is 193.24 g/mol .[1][2][3] This value is essential for accurately preparing solutions of specific molarity and for calculating theoretical yields in chemical reactions.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

A summary of key physicochemical properties is crucial for experimental design, including solvent selection, reaction temperature, and purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1][2][3]
Molecular Weight 193.24 g/mol [1][2][3]
CAS Number 18153-53-2[1][2][3]
Predicted Boiling Point 259.0 ± 23.0 °C at 760 mmHg[1][4]
Predicted Flash Point 94.5 ± 13.5 °C[4]
Predicted Density 1.050 - 1.1 g/cm³[1][4]
SMILES Code COC(=O)c1ccc(CN(C)C)cc1[3][4]

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. Understanding the rationale behind the chosen synthetic route is key to achieving high yield and purity. A common and logical approach begins with Methyl p-toluate.

SynthesisWorkflow Start Methyl p-toluate (Starting Material) Step1 Step 1: Radical Bromination (e.g., NBS, AIBN, CCl₄, heat) Start->Step1 Intermediate Methyl 4-(bromomethyl)benzoate (Intermediate) Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Dimethylamine, solvent like THF) Intermediate->Step2 Product This compound (Final Product) Step2->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification

Caption: A logical synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

This protocol describes a field-proven method for synthesizing the title compound.

Step 1: Radical Bromination of Methyl p-toluate to form Methyl 4-(bromomethyl)benzoate

  • Causality: This step functionalizes the benzylic methyl group, which is activated for radical halogenation. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, steady concentration of bromine, minimizing side reactions like aromatic bromination. A radical initiator such as AIBN (Azobisisobutyronitrile) is required to start the chain reaction.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl p-toluate (1 equivalent), N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).

    • Add a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.

    • Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp to facilitate initiation.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is consumed.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude intermediate, Methyl 4-(bromomethyl)benzoate, which can be used in the next step, often without further purification.

Step 2: Nucleophilic Substitution with Dimethylamine

  • Causality: The intermediate, Methyl 4-(bromomethyl)benzoate, is an excellent electrophile. The bromine is a good leaving group, and the benzylic carbon is susceptible to attack by nucleophiles. Dimethylamine acts as the nucleophile to form the desired tertiary amine. An excess of dimethylamine is often used to drive the reaction to completion and to act as a base to neutralize the HBr byproduct.

  • Methodology:

    • Dissolve the crude Methyl 4-(bromomethyl)benzoate from Step 1 in a polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Cool the solution in an ice bath to 0°C.

    • Slowly add a solution of dimethylamine (2.2 equivalents or more, often as a 2M solution in THF or as a gas bubbled through the solution).

    • Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the disappearance of the starting material.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

Self-Validating Purification

The crude product must be purified to be suitable for further use. The purification process also serves to validate the success of the synthesis.

  • Column Chromatography: Elute the crude product through a silica gel column using a gradient of ethyl acetate in hexanes. The polarity of the tertiary amine allows for good separation from less polar starting materials and non-polar byproducts.

  • Product Characterization: Collect the fractions containing the product (identified by TLC) and confirm its identity and purity using the analytical methods described in the following section.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and structural integrity of a synthesized compound.

  • ¹H NMR Spectroscopy: Proton NMR is used to confirm the presence of all expected hydrogen environments. For this compound, the spectrum should show characteristic peaks for:

    • Aromatic protons (two doublets in the ~7.2-8.0 ppm region).

    • The methyl ester singlet (~3.9 ppm).

    • The benzylic methylene (CH₂) singlet (~3.5 ppm).

    • The N,N-dimethyl singlet (~2.2 ppm).

  • ¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon skeleton. Expected signals include those for the carbonyl carbon of the ester (~167 ppm), aromatic carbons, the benzylic carbon, the O-methyl carbon, and the N-methyl carbons.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis should show a prominent peak for the molecular ion [M+H]⁺ at m/z 194.24.

Applications in Research and Drug Development

The utility of this compound lies in its bifunctional nature, making it a valuable scaffold or intermediate.

  • Scaffold for Lead Optimization: In drug discovery, the "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's pharmacokinetic or pharmacodynamic properties, is a well-known strategy.[5][6] This compound provides a pre-methylated scaffold. The tertiary amine can be a key pharmacophore for interacting with biological targets or can be used to improve the solubility and pharmacokinetic profile of a lead compound.[6]

  • Intermediate for API Synthesis: The ester functionality can be hydrolyzed under mild conditions to reveal a carboxylic acid, or it can be reduced to a primary alcohol.[7] These transformations allow for the incorporation of this molecular fragment into larger, more complex Active Pharmaceutical Ingredients (APIs).[8] For instance, related benzoate esters are key raw materials for synthesizing antitumor and antifungal drugs.[9]

  • Use in Isotope Labeling Studies: Deuterium-labeled analogues of related benzoate compounds are used as internal standards for quantitative analysis by NMR or mass spectrometry during drug development and metabolism studies.[10] This highlights the role of such structures in the analytical workflows that support drug discovery.

Safety and Handling

As with any laboratory chemical, adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[12] Keep away from sources of ignition.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound, with a molecular weight of 193.24 g/mol , is more than just a simple chemical entity. It is a strategically designed building block whose value is understood through the lens of its synthesis and potential applications. For the research and drug development professional, a thorough understanding of its properties, from its core molecular weight to its reactivity in synthetic protocols, is essential for leveraging its full potential in the creation of novel chemical entities. The methodologies and insights provided in this guide serve as a robust foundation for the effective and safe utilization of this compound in a laboratory setting.

References

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  • Wang, Y., et al. (2023).
  • Google Patents. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
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  • Duarte, F. V., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
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  • PubMed. [Application of methyl in drug design]. National Center for Biotechnology Information. Available from: [Link]

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  • Chegg.com. Solved NMR spectra of methyl benzoate and methyl. Available from: [Link]

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An In-depth Technical Guide to the Synthesis Precursors of Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-((dimethylamino)methyl)benzoate is a valuable intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a tertiary amine and a methyl ester on a benzene ring, allows for diverse chemical modifications. This guide provides a comprehensive technical overview of the primary synthetic precursors and methodologies for its preparation. We will delve into a retrosynthetic analysis to identify key starting materials, detail the predominant synthetic pathway involving nucleophilic substitution, and explore alternative routes such as reductive amination. The discussion is grounded in mechanistic principles, providing field-proven insights into experimental design, reagent selection, and process optimization.

Introduction and Retrosynthetic Analysis

This compound is a bifunctional molecule whose utility is rooted in its reactive sites. To logically deduce its precursors, we employ a retrosynthetic approach. This involves conceptually deconstructing the target molecule into simpler, commercially available, or easily synthesized starting materials.

The most intuitive disconnection is at the benzylic carbon-nitrogen bond (C-N). This bond is readily formed through nucleophilic substitution or reductive amination.

  • Disconnection Approach 1: Nucleophilic Substitution: Breaking the C-N bond suggests a nucleophile, dimethylamine, and an electrophile. The electrophilic precursor would be a methyl benzoate derivative with a leaving group at the benzylic position, such as Methyl 4-(bromomethyl)benzoate or Methyl 4-(chloromethyl)benzoate . This is the most common and direct industrial route.

  • Disconnection Approach 2: Reductive Amination: An alternative disconnection at the same C-N bond considers the formation of an iminium ion intermediate. This points to Methyl 4-formylbenzoate and dimethylamine as precursors, followed by reduction. This method is a cornerstone of medicinal chemistry for amine synthesis.[1][2][3]

The following diagram illustrates this retrosynthetic logic.

G cluster_0 Retrosynthetic Analysis TM This compound D1 Synthons: Benzylic Cation Equivalent + Dimethylamine Anion TM->D1 C-N Disconnection (Nucleophilic Substitution) D2 Synthons: Aldehyde + Dimethylamine TM->D2 C-N Disconnection (Reductive Amination) P1 Precursor Set 1: - Methyl 4-(halomethyl)benzoate - Dimethylamine D1->P1 Reagent Equivalents P2 Precursor Set 2: - Methyl 4-formylbenzoate - Dimethylamine D2->P2 Reagent Equivalents

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Nucleophilic Substitution

The most prevalent and industrially scalable method for synthesizing this compound is the reaction between a methyl 4-(halomethyl)benzoate and dimethylamine. This reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.[4]

Precursor I: Methyl 4-(halomethyl)benzoate

This is the key electrophilic precursor. Both the bromo- and chloro- derivatives are commonly used.

  • Methyl 4-(bromomethyl)benzoate: This is often the preferred precursor due to the higher reactivity of the bromide as a leaving group compared to chloride. It is typically synthesized via the radical bromination of methyl p-toluate (methyl 4-methylbenzoate) using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5][6] The reaction is initiated by light or heat.[6]

  • Methyl 4-(chloromethyl)benzoate: This precursor can be prepared by the chlorination of methyl p-toluate with chlorine gas under UV light or with a chemical catalyst.[7][8] Alternatively, it can be synthesized from 4-(chloromethyl)benzoic acid.

Table 1: Comparison of Halogenated Precursors

PropertyMethyl 4-(bromomethyl)benzoateMethyl 4-(chloromethyl)benzoate
CAS Number 2417-72-334040-64-7
Molecular Weight 229.07 g/mol 184.61 g/mol
Reactivity Higher (Bromide is a better leaving group)Lower
Synthesis Radical bromination of methyl p-toluate with NBS[4][5]Chlorination of methyl p-toluate[7][8]
Safety Considerations Toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.[9]Corrosive, causes skin and eye irritation.
Precursor II: Dimethylamine

Dimethylamine [(CH₃)₂NH] is the nucleophile in this reaction. It is a commercially available gas but is most conveniently and safely handled in solution.

  • Forms: Typically used as a solution in water (40 wt. %), ethanol, or tetrahydrofuran (THF).

  • Role: The lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon, displacing the halide ion.

  • Stoichiometry: At least two equivalents of dimethylamine are theoretically required. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrogen halide (HBr or HCl) formed during the reaction, preventing the protonation of the amine. In practice, a slight excess is often used to drive the reaction to completion.

Reaction Mechanism and Protocol

The reaction is a straightforward S_N2 substitution. The dimethylamine attacks the carbon atom bonded to the halogen from the backside, leading to an inversion of stereochemistry (though the carbon is achiral in this case).

G cluster_reactants Reactants cluster_products Products R1 Methyl 4-(bromomethyl)benzoate P1 This compound R1->P1 S_N2 Reaction R2 Dimethylamine (2 eq.) R2->P1 P2 Dimethylammonium bromide R2->P2 Acid Scavenger

Caption: S_N2 synthesis workflow.

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq.) in a suitable aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add a solution of dimethylamine (2.2 eq., e.g., 40% in water) dropwise while maintaining the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent. Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the residue.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. The dimethylammonium bromide salt will be in the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Alternative Pathway: Reductive Amination

Reductive amination is a powerful alternative for synthesizing amines.[2][3] This one-pot reaction involves the formation of an iminium ion from an aldehyde and a secondary amine, which is then reduced in situ to the tertiary amine.[1]

Precursor I: Methyl 4-formylbenzoate

This precursor is an aromatic aldehyde with a methyl ester group. It is commercially available and can be synthesized by the oxidation of methyl p-toluate.

Precursor II: Dimethylamine

As in the previous method, dimethylamine serves as the amine source.

Reducing Agents

The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]: A very common and effective reagent for reductive amination. It is mild, selective, and does not require acidic conditions.

  • Sodium cyanoborohydride (NaBH₃CN): Another classic reagent that is effective at slightly acidic pH.[2] Concerns over cyanide toxicity have made NaBH(OAc)₃ a more popular choice.

Reaction Mechanism and Workflow

The process begins with the nucleophilic attack of dimethylamine on the aldehyde carbonyl to form a hemiaminal. The hemiaminal then dehydrates to form a transient, electrophilic iminium ion. The hydride reducing agent then attacks the iminium ion to yield the final tertiary amine product.

G start Methyl 4-formylbenzoate + Dimethylamine hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack iminium Iminium Ion Intermediate [R-CH=N(CH3)2]+ hemiaminal->iminium Dehydration (-H2O) product This compound iminium->product Reduction (Hydride Attack) reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->iminium

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating a Key Intermediate in Modern Synthesis

In the landscape of drug discovery and fine chemical synthesis, the narrative is often dominated by the final, complex active pharmaceutical ingredients (APIs). However, the true enablers of these discoveries are the versatile, often-unsung chemical intermediates. Their discovery is less a singular event and more an outcome of logical necessity—a molecule designed and synthesized to fill a specific structural gap. This guide focuses on one such molecule: Methyl 4-((dimethylamino)methyl)benzoate (CAS No. 18153-53-2).

This document eschews a traditional historical account of its "discovery," as no single seminal publication marks its inception. Instead, this guide provides a more practical and scientifically rigorous exploration, focusing on the logical, field-proven synthetic pathways that lead to its creation. We will detail the most probable synthetic route, grounded in established and reliable chemical transformations, and provide the necessary characterization data to validate its identity. This approach reflects the real-world process of chemical development, where intermediates are created as solutions to synthetic challenges.

This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable synthetic building block.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted benzene derivative containing a methyl ester and a dimethylaminomethyl group in a para configuration. This unique arrangement of functional groups—a hydrogen bond acceptor (the ester) and a basic tertiary amine—makes it a valuable synthon for introducing a key pharmacophoric element in drug design.

Structural Information
  • IUPAC Name: this compound

  • CAS Number: 18153-53-2[1]

  • Molecular Formula: C₁₁H₁₅NO₂[1]

  • Molecular Weight: 193.25 g/mol

Physicochemical Data

The following table summarizes key physical and chemical properties, essential for handling, reaction setup, and purification.

PropertyValueSource
Molecular Weight 193.242ChemSrc[1]
Density 1.1 ± 0.1 g/cm³ChemSrc (Predicted)[1]
Boiling Point 259.0 ± 23.0 °C at 760 mmHgChemSrc (Predicted)[1]
Flash Point 94.5 ± 13.5 °CChemSrc (Predicted)[1]
LogP 1.96ChemSrc (Predicted)[1]
Refractive Index 1.520ChemSrc (Predicted)[1]

A Deductive Pathway to Synthesis

The synthesis of this compound is most logically achieved via a two-step sequence starting from a commercially available precursor. This pathway leverages robust and high-yielding reactions commonly employed in pharmaceutical process chemistry.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Reduction of Nitrile cluster_1 Step 2: Reductive Amination A Methyl 4-cyanobenzoate B Methyl 4-(aminomethyl)benzoate A->B H₂ (g), Pd/C Methanol, RT C Methyl 4-(aminomethyl)benzoate D This compound C->D HCHO, HCOOH (Eschweiler-Clarke) Heat

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of the Primary Amine Precursor

The foundational step is the creation of the primary amine, Methyl 4-(aminomethyl)benzoate. Several routes are documented, but the catalytic hydrogenation of Methyl 4-cyanobenzoate stands out for its efficiency and clean reaction profile.[2][3] This method avoids the use of harsher reducing agents and simplifies product isolation.

Reaction: Catalytic Hydrogenation Starting Material: Methyl 4-cyanobenzoate Product: Methyl 4-(aminomethyl)benzoate[4]

  • Vessel Preparation: To a hydrogenation-rated pressure vessel, add Methyl 4-cyanobenzoate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add Palladium on Carbon (10% Pd, ~1-2 mol%).

  • Solvent Addition: Add anhydrous Methanol to create a slurry of approximately 0.5 M concentration.

  • Hydrogenation: Seal the vessel. Purge the headspace with hydrogen gas (3-4 cycles). Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Methyl 4-(aminomethyl)benzoate. This product is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Synthesis of the Final Product via Reductive Amination

With the primary amine in hand, the final step is a classic and highly reliable transformation: the Eschweiler-Clarke reaction . This reaction uses an excess of formic acid and formaldehyde to exhaustively methylate the primary amine to the desired tertiary amine.[5][6] A key advantage of this method is its inability to form a quaternary ammonium salt, which prevents over-alkylation and simplifies purification.[6][7]

Reaction: Eschweiler-Clarke Reductive Amination Starting Material: Methyl 4-(aminomethyl)benzoate Product: this compound

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-(aminomethyl)benzoate (1.0 eq) in formic acid (88-98%, ~5-10 eq).

  • Formaldehyde Addition: To the stirred solution, add aqueous formaldehyde (37 wt. %, ~5-10 eq) in a portion-wise manner. The initial addition may cause a slight exotherm.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C). Vigorous evolution of carbon dioxide will be observed as the reaction proceeds.[6]

  • Reaction Monitoring: Maintain the reflux until gas evolution ceases (typically 2-6 hours). The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour the acidic solution over crushed ice and basify to a pH > 10 using a strong base (e.g., 6N NaOH solution). This step neutralizes the excess formic acid and deprotonates the tertiary amine product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final, pure this compound.

Structural Validation and Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic techniques provides a definitive structural confirmation.

Caption: Spectroscopic validation workflow.

Expected Spectroscopic Data
  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region (~7.4-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Methyl Ester: A singlet at ~3.9 ppm corresponding to the -OCH₃ protons.

    • Benzylic Protons: A singlet at ~3.5 ppm for the -CH₂- protons adjacent to the aromatic ring and the nitrogen.

    • N,N-dimethyl Protons: A singlet at ~2.2 ppm corresponding to the two -N(CH₃)₂ methyl groups.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the ester region (~167 ppm).

    • Aromatic Carbons: Four signals in the aromatic region (~128-145 ppm).

    • Benzylic Carbon: A signal for the -CH₂- carbon at ~64 ppm.

    • Methyl Ester Carbon: A signal for the -OCH₃ carbon at ~52 ppm.

    • N,N-dimethyl Carbons: A signal for the -N(CH₃)₂ carbons at ~45 ppm.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the molecular weight.

    • Key Fragment: A prominent peak at m/z = 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment from benzylic cleavage, which is highly characteristic of this structure.

Applications in Drug Discovery and Development

This compound serves as a key building block for introducing the p-((dimethylamino)methyl)benzoyl moiety. The tertiary amine provides a basic center that can be crucial for salt formation, improving solubility and bioavailability of drug candidates. Furthermore, its role as a structural linker allows for the strategic positioning of functional groups in the design of targeted therapies.

While specific APIs derived directly from this intermediate are not prominently disclosed in public literature, its structural analog, Methyl 4-(aminomethyl)benzoate, is noted for its utility in developing novel hepatitis C virus (HCV) helicase inhibitors. This suggests that N-substituted derivatives, such as our target compound, are of significant interest in constructing libraries of potential therapeutic agents.

Conclusion

The "discovery" of this compound is best understood not as a singular event, but as the logical outcome of established, reliable synthetic organic chemistry. By combining a clean catalytic reduction with the classic Eschweiler-Clarke reaction, this valuable intermediate can be prepared efficiently and in high purity. Its well-defined structure and versatile functional groups position it as a key, albeit understated, component in the synthetic chemist's toolbox, enabling the exploration of new chemical space in the ongoing quest for novel therapeutics.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft. 1905 , 38 (1), 880-882. [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society. 1933 , 55 (11), 4571–4587. [Link]

  • Jekewein, M., et al. Process for preparing methyl 4-(aminomethyl)benzoate. U.S. Patent US7265238B2, filed September 28, 2005, and issued September 4, 2007.
  • Wikipedia contributors. Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

  • ChemSrc. Methyl 4-[(dimethylamino)methyl]benzoate. Product Page. [Link]

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An In-depth Technical Guide to the Solubility of Methyl 4-((dimethylamino)methyl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-((dimethylamino)methyl)benzoate, a compound of interest in pharmaceutical research and organic synthesis. In the absence of extensive published quantitative solubility data, this guide emphasizes the fundamental principles governing the solubility of this molecule in various organic solvents. It offers a theoretical framework for predicting solubility based on molecular structure and solvent properties. Furthermore, a detailed, step-by-step experimental protocol for determining solubility is provided, empowering researchers to generate precise data for their specific applications. Safety considerations and data interpretation are also discussed to ensure best practices in the laboratory.

Introduction: The Significance of Solubility in a Research Context

This compound is a substituted benzoate ester with a molecular structure that suggests a nuanced solubility profile. Its utility in drug discovery and as a synthetic intermediate necessitates a thorough understanding of its behavior in various solvent systems.[1][2] Solubility is a critical physicochemical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the formulation of active pharmaceutical ingredients (APIs). An informed selection of solvents is paramount for achieving optimal outcomes in these processes. This guide aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally approach the solubility challenges associated with this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.24 g/mol [3]
Density 1.1 ± 0.1 g/cm³[3]
Boiling Point 259.0 ± 23.0 °C at 760 mmHg[3]
Flash Point 94.5 ± 13.5 °C[3]
LogP 1.96[3]

The presence of both a polar ester group and a tertiary amine, combined with a nonpolar benzene ring, results in a molecule with a moderate LogP value. This suggests that it will exhibit solubility in a range of solvents with varying polarities.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This adage is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the following interactions are key:

  • Dipole-Dipole Interactions: The ester and dimethylamino groups introduce polar regions in the molecule, allowing for dipole-dipole interactions with polar solvents like ethanol, acetone, and acetonitrile.

  • London Dispersion Forces: The benzene ring and methyl groups contribute to the molecule's nonpolar character, enabling interactions with nonpolar solvents such as hexane and toluene through London dispersion forces.

  • Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This allows for hydrogen bonding with protic solvents like alcohols.

The interplay of these forces dictates the extent to which this compound will dissolve in a given solvent.

Predicting Solubility in the Absence of Experimental Data

In instances where experimental solubility data is unavailable, computational models can provide valuable estimations.[5][6][7] Quantitative Structure-Property Relationship (QSPR) models, for example, use molecular descriptors to predict physical properties like solubility.[4] These models are often trained on large datasets of known solubility data and can be a useful first-pass tool for solvent selection.[8]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is indispensable. The following protocol outlines a robust method for this purpose.

Materials and Equipment
  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Accurately weigh excess This compound C Add the solid to the solvent A->C B Add a known volume of the selected organic solvent to a vial B->C D Seal the vial and place in a constant temperature bath with stirring C->D E Allow the mixture to equilibrate (typically 24-48 hours) D->E F Allow undissolved solid to settle E->F G Carefully withdraw a sample of the supernatant F->G H Filter the sample to remove any remaining solid particles G->H I Dilute the sample with a known volume of solvent H->I J Analyze the concentration of the diluted sample using a suitable analytical method (e.g., HPLC, UV-Vis) I->J K Calculate the original concentration in the saturated solution J->K G Safety Safety and Handling Personal Protective Equipment (PPE) Ventilation Handling Storage Disposal PPE_details Goggles, Gloves, Lab Coat Safety:ppe->PPE_details Vent_details Fume Hood Safety:vent->Vent_details Handle_details Avoid skin/eye contact Safety:handle->Handle_details Store_details Cool, dry, ventilated area Safety:store->Store_details Dispose_details Follow regulations Safety:dispose->Dispose_details

Caption: Key safety and handling precautions.

Conclusion

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE. [Link]

  • How To Predict Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]

  • Concept of solubility prediction in organic solvents by machine learning. (n.d.). ResearchGate. [Link]

  • How to determine the solubility of a substance in an organic solvent ? (2024). ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown Source. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Unknown Source. [Link]

  • Material Safety Data Sheet. (2011). Alfa Aesar. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Methyl benzoate. (n.d.). Solubility of Things. [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). Chemistry LibreTexts. [Link]

  • Chemical Properties of Benzoic acid, 4-(dimethylamino)-, methyl ester (CAS 1202-25-1). (n.d.). Cheméo. [Link]

  • METHYL BENZOATE. (n.d.). Ataman Kimya. [Link]

  • Methyl benzoate. (n.d.). Wikipedia. [Link]

  • Methyl 4-[(dimethylamino)methyl]benzoate. (n.d.). Chemsrc. [Link]

  • Methyl Benzoate. (n.d.). PubChem. [Link]

  • Methyl 4-dimethylaminobenzoate. (n.d.). PubChem. [Link]

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A Technical Guide to the Physicochemical Characterization of Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-((dimethylamino)methyl)benzoate is a substituted aromatic ester with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a benzoate core with a dimethylaminomethyl substituent, makes it an interesting building block for the synthesis of more complex molecules. Accurate characterization of its physical and chemical properties is paramount for its effective use in research and development. This guide provides a detailed overview of the known physical state and appearance of this compound, based on available data.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings. For this compound (CAS No. 18153-53-2), the following properties have been reported:

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂ChemSrc[1]
Molecular Weight 193.24 g/mol ChemSrc[1]
Boiling Point 259.0 ± 23.0 °C at 760 mmHgChemSrc[1]
Density 1.1 ± 0.1 g/cm³ChemSrc[1]
Flash Point 94.5 ± 13.5 °CChemSrc[1]
Refractive Index 1.520ChemSrc[1]

Physical State and Appearance

Based on the available data, a definitive, experimentally determined melting point for this compound is not consistently reported in publicly accessible databases. The absence of a specified melting point, coupled with a reported boiling point of approximately 259 °C, suggests that this compound is likely a liquid or oil at standard ambient temperature and pressure (SATP) .

The color and exact form of the substance are not detailed in the available literature. However, based on the typical appearance of similar aromatic esters, it is reasonable to expect that pure this compound is a colorless to pale yellow liquid . It is important to note that the color can be influenced by impurities or degradation products. Therefore, visual inspection of any obtained sample is a critical first step in its characterization.

Experimental Workflow for Physical Characterization

For a novel or less-characterized compound like this compound, a systematic approach to determining its physical properties is essential. The following diagram and protocols outline a standard workflow for such a characterization.

G cluster_0 Initial Sample Assessment cluster_1 Determination of Physical State cluster_2 Purity Assessment A Obtain Sample of This compound B Visual Inspection (Color and Form) A->B C Melting Point Analysis B->C D Boiling Point Determination B->D E Sharp Melting Point? C->E H Liquid/Oil at RT D->H F Pure Solid E->F Yes G Impure Solid/Mixture E->G No

Caption: Workflow for the physical characterization of a chemical compound.

Experimental Protocols

1. Visual Inspection for Color and Form

  • Objective: To qualitatively describe the appearance of the sample at room temperature.

  • Procedure:

    • Place a small, representative sample of the compound in a clean, dry, and transparent container (e.g., a glass vial or on a watch glass).

    • Observe the sample against a white background under good lighting.

    • Record the color of the sample (e.g., colorless, white, yellow, etc.).

    • Describe the physical form of the sample (e.g., crystalline solid, amorphous powder, viscous oil, mobile liquid).

2. Melting Point Determination

  • Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase. A sharp melting point is indicative of high purity.

  • Procedure:

    • Ensure the sample is a dry, finely ground powder.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

3. Boiling Point Determination

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Procedure (Micro-scale):

    • Place a small volume (a few milliliters) of the liquid sample into a small test tube.

    • Introduce a small, inverted capillary tube (sealed at one end) into the liquid.

    • Heat the test tube slowly and evenly in a heating bath.

    • Observe the inverted capillary. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

    • Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Conclusion

While "this compound" is commercially available, detailed experimental data on its physical state and appearance are not widely published. The available information strongly suggests it is a liquid or oil at room temperature with a high boiling point. For any research or development application, it is imperative that users perform their own characterization to confirm the physical properties and purity of the material in hand. The protocols and workflow described in this guide provide a standard methodology for such a characterization, ensuring data integrity and reproducibility in experimental settings.

References

Sources

Methodological & Application

Synthesis of Methyl 4-((dimethylamino)methyl)benzoate: A Detailed Guide to Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the efficient synthesis of functionalized amine intermediates is of paramount importance. Methyl 4-((dimethylamino)methyl)benzoate is a valuable building block, incorporating a tertiary amine and a methyl ester on a benzene ring, making it a versatile precursor for a wide array of more complex molecules. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the reductive amination of Methyl 4-formylbenzoate. We will delve into the mechanistic underpinnings of this transformation, offer a detailed step-by-step experimental procedure, and provide essential safety and characterization data.

The chosen synthetic strategy, a one-pot reductive amination, is a cornerstone of contemporary organic synthesis due to its high efficiency and operational simplicity.[1] This method circumvents the need to isolate the intermediate iminium ion, thereby streamlining the process and often leading to higher overall yields.[2] We will be utilizing sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride donor, particularly well-suited for this transformation as it readily reduces the protonated iminium ion intermediate while being significantly less reactive towards the starting aldehyde.[3][4] This selectivity is crucial for a successful one-pot reaction.[2]

Reaction Scheme

G Methyl_4_formylbenzoate Methyl 4-formylbenzoate Dimethylamine Dimethylamine Methyl_4_((dimethylamino)methyl)benzoate This compound

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights: The Reductive Amination Pathway

The reductive amination of an aldehyde with a secondary amine to form a tertiary amine proceeds through a two-stage mechanism within a single reaction vessel.[5]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (dimethylamine) on the electrophilic carbonyl carbon of Methyl 4-formylbenzoate. This forms a transient hemiaminal intermediate. Under the reaction conditions, the hemiaminal readily undergoes dehydration to yield a resonance-stabilized iminium ion.[6]

  • Hydride Reduction: The mild reducing agent, sodium triacetoxyborohydride (STAB), then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion.[4] This reduction step is effectively irreversible and yields the final tertiary amine product, this compound.

G cluster_0 Iminium Ion Formation cluster_1 Hydride Reduction A Methyl 4-formylbenzoate (Aldehyde) C Hemiaminal Intermediate A->C + B Dimethylamine (Secondary Amine) B->C Nucleophilic Attack D Iminium Ion C->D - H₂O F This compound (Tertiary Amine) D->F Hydride Transfer E Sodium Triacetoxyborohydride (STAB) E->D

Caption: Mechanism of reductive amination.

Experimental Protocol

This protocol is designed for researchers and scientists in a laboratory setting. Adherence to all safety precautions is mandatory.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )AmountMoles (mmol)
Methyl 4-formylbenzoate1571-08-0164.161.64 g10.0
Dimethylamine (2.0 M in THF)124-40-345.087.5 mL15.0
Sodium Triacetoxyborohydride (STAB)56553-60-7211.943.18 g15.0
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
Saturated Sodium Bicarbonate (aq.)--30 mL-
Brine (saturated NaCl solution)--30 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Rubber septum

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-formylbenzoate (1.64 g, 10.0 mmol).

  • Solvent and Amine Addition: Add anhydrous dichloromethane (50 mL) to the flask and stir until the solid is fully dissolved. Under a nitrogen atmosphere, add the dimethylamine solution (2.0 M in THF, 7.5 mL, 15.0 mmol) dropwise via syringe. Stir the resulting mixture at room temperature for 20 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5 minutes. Note: The addition of STAB can be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil or low-melting solid.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methyl 4-formylbenzoate: May cause skin, eye, and respiratory irritation.[7][8]

  • Dimethylamine: Flammable, corrosive, and toxic.[9][10][11] Causes severe skin and eye burns.[12] Harmful if inhaled.[13]

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases.[14][15] Causes serious eye damage and skin irritation.[16][17][18] Handle in a dry, inert atmosphere.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation and skin contact.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques. The following are expected spectral data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.00 (d, 2H, Ar-H)

    • δ ~7.40 (d, 2H, Ar-H)

    • δ ~3.90 (s, 3H, -COOCH₃)

    • δ ~3.50 (s, 2H, -CH₂-N)

    • δ ~2.25 (s, 6H, -N(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~167.0 (C=O)

    • δ ~145.0 (Ar-C)

    • δ ~129.5 (Ar-CH)

    • δ ~128.5 (Ar-CH)

    • δ ~128.0 (Ar-C)

    • δ ~64.0 (-CH₂-N)

    • δ ~52.0 (-COOCH₃)

    • δ ~45.5 (-N(CH₃)₂)

  • IR (neat, cm⁻¹):

    • ~2950, 2820, 2770 (C-H stretch)

    • ~1720 (C=O stretch, ester)

    • ~1610, 1500 (C=C stretch, aromatic)

    • ~1280, 1110 (C-O stretch, ester)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ calculated for C₁₁H₁₆NO₂: 194.12; found: 194.12

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound. The reductive amination of Methyl 4-formylbenzoate using sodium triacetoxyborohydride is a highly efficient, one-pot procedure that is amenable to a wide range of research and development applications. By understanding the underlying mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently synthesize this valuable intermediate for their ongoing scientific endeavors.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylamine (26% in Water). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Airgas. (n.d.). SAFETY DATA SHEET - Dimethylamine. Retrieved from [Link]

  • Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - DIMETHYLAMINE SOLUTION 40%. Retrieved from [Link]

  • Linde Gas GmbH. (2017). SAFETY DATA SHEET Dimethylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. (n.d.).
  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chegg.com. (2014, March 26). Solved: Methyl-4-formylbenzoate reacts with sodium. Retrieved from [Link]

  • Setamdideh, D., & Khezri, B. (2012). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O.
  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • NIST. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]

  • Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Revista de la Sociedad Química de México, 57(3), 194-199.
  • ResearchGate. (2025, October 16). (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Retrieved from [Link]

  • Google Patents. (n.d.). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.

Sources

Methyl 4-((dimethylamino)methyl)benzoate: A Versatile Trifunctional Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-((dimethylamino)methyl)benzoate is a unique trifunctional building block, integrating a methyl ester, a tertiary benzylic amine, and a para-substituted aromatic ring within a single molecule. While specific applications of this reagent are not extensively documented in peer-reviewed literature, its chemical architecture offers significant potential for the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides an in-depth analysis of its potential reactivity, outlining protocols for leveraging each functional group and proposing its application in advanced organic synthesis.

Introduction: Unlocking Trifunctional Potential

This compound, with CAS number 18153-53-2, presents a compelling scaffold for synthetic chemists. Its structure is differentiated from the more commonly cited isomer, methyl 4-(dimethylamino)benzoate, by the methylene spacer between the dimethylamino group and the benzene ring. This seemingly minor difference fundamentally alters the molecule's reactivity, transforming the nitrogen atom into a benzylic tertiary amine, which imparts distinct chemical properties.

This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It aims to bridge the gap in existing literature by proposing scientifically grounded applications and detailed protocols based on the inherent reactivity of the molecule's three key functional domains:

  • The Methyl Ester: A classic electrophilic handle for nucleophilic acyl substitution.

  • The Tertiary Benzylic Amine: A versatile functional group capable of quaternization, oxidation, and C-N bond cleavage.

  • The 1,4-Disubstituted Benzene Ring: A rigid scaffold that can be further functionalized or incorporated into larger aromatic systems.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 18153-53-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.25 g/mol
Appearance Commercially available as a liquid or solid
Boiling Point Not extensively reported
Melting Point Not extensively reported
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH)

Proposed Synthetic Applications & Protocols

The true utility of this compound lies in the selective manipulation of its functional groups. The following sections detail potential synthetic transformations, explaining the chemical principles and providing exemplary protocols.

Reactions Involving the Tertiary Benzylic Amine

The benzylic position of the tertiary amine is a key site of reactivity, offering several avenues for molecular elaboration.

The tertiary amine can act as a nucleophile, reacting with alkyl halides to form quaternary ammonium salts. These salts can be useful as phase-transfer catalysts, ionic liquids, or as intermediates for further transformations.

Protocol 1: Synthesis of a Quaternary Ammonium Salt

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or acetone in a round-bottom flask.

  • Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction by TLC or LC-MS. The product, a quaternary ammonium salt, will often precipitate from the solution.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and triturate with a non-polar solvent like diethyl ether to induce precipitation.

Oxidation of the tertiary amine with reagents like hydrogen peroxide or m-CPBA will yield the corresponding N-oxide. N-oxides are valuable intermediates in organic synthesis, known to undergo rearrangements (e.g., Polonovski reaction) or to modify the electronic properties of the molecule.

A significant, though advanced, application involves the oxidative or electrochemical cleavage of the benzylic C-N bond.[1][2] This reaction would unmask a formyl group at the 4-position of the methyl benzoate, effectively making the parent molecule a stable precursor to methyl 4-formylbenzoate, a valuable bifunctional building block.

Conceptual Workflow: Oxidative C-N Bond Cleavage

G start This compound reagent Oxidizing Agent (e.g., electrochemical oxidation) start->reagent intermediate Iminium Ion Intermediate reagent->intermediate Oxidation product Methyl 4-formylbenzoate intermediate->product Hydrolysis

Caption: Proposed oxidative cleavage of the benzylic C-N bond.

Reactions at the Methyl Ester

The methyl ester functionality is a reliable handle for transformations such as hydrolysis, amidation, and reduction.

Standard ester hydrolysis under basic or acidic conditions will yield 4-((dimethylamino)methyl)benzoic acid. This transformation is useful when a carboxylic acid is required for subsequent coupling reactions (e.g., amide bond formation with a different amine).

Protocol 2: Basic Hydrolysis of the Methyl Ester

  • Setup: Dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.).

  • Reaction: Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with aqueous HCl (e.g., 1 M) to a pH of ~4-5. The carboxylic acid product should precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry to yield 4-((dimethylamino)methyl)benzoic acid.

Direct reaction with a primary or secondary amine, often facilitated by heat or Lewis acid catalysis, can form the corresponding amide. This is a direct route to incorporating the 4-((dimethylamino)methyl)benzoyl scaffold into peptide-like structures or other amide-containing targets.

Sequential or Orthogonal Functionalization

The trifunctional nature of this building block allows for sequential reactions, where one functional group is modified while the others remain intact, enabling the construction of complex molecular architectures.

Workflow: Sequential Functionalization Strategy

G start This compound step1 Step 1: Quaternization (Amine Reaction) start->step1 product1 Quaternary Ammonium Salt Ester step1->product1 step2 Step 2: Hydrolysis (Ester Reaction) product1->step2 product2 Quaternary Ammonium Salt Acid step2->product2 step3 Step 3: Amide Coupling product2->step3 final_product Final Complex Molecule step3->final_product

Caption: A potential multi-step synthesis using the building block.

Conclusion and Future Outlook

This compound is a commercially available building block with significant, yet largely untapped, potential. Its unique combination of a reactive benzylic tertiary amine and a modifiable methyl ester on a stable aromatic platform makes it an ideal candidate for the synthesis of novel compounds in medicinal chemistry and materials science. The protocols and synthetic strategies outlined in this document are intended to provide a foundational framework to inspire and facilitate the exploration of this versatile reagent. Further research into the specific reaction conditions and substrate scope for this molecule will undoubtedly solidify its position as a valuable tool in the synthetic chemist's arsenal.

References

  • Photochemical Cleavage of Benzylic C-N Bond To Release Amines. J. Org. Chem. 2016, 81(15), 6195-200. [Link]

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules 2024, 29(12), 2851. [Link]

  • Selective Oxidative Cleavage of Benzyl C-N Bond under Metal-Free Electrochemical Conditions. PubMed[Link]

  • Direct Amidation of Tertiary N-Benzylamines. Org. Lett. 2023, 25(3), 449–454. [Link]

  • Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Journal of Chemistry and Technologies 2015, 23(2), 58-64. [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate.

Sources

Application Notes and Protocols for Methyl 4-((dimethylamino)methyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of Methyl 4-((dimethylamino)methyl)benzoate, a versatile tertiary amine-containing building block, in the field of medicinal chemistry. We delve into its strategic importance in drug design, outlining its role as a scaffold for generating compound libraries and its utility in structure-activity relationship (SAR) studies. This guide furnishes researchers, scientists, and drug development professionals with detailed protocols for its synthesis and strategic workflows for its incorporation into drug discovery programs. The methodologies presented are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Strategic Value of the Scaffold

This compound (PubChem CID: 12361573) is an aromatic carboxylate ester distinguished by a benzylic tertiary amine moiety.[1] While structurally related to common pharmaceutical intermediates like benzocaine (ethyl 4-aminobenzoate) and other aminobenzoate derivatives, its unique configuration offers distinct advantages for the medicinal chemist.[2][3]

The key features contributing to its utility are:

  • Tertiary Amine: The dimethylamino group is a common pharmacophore that can serve as a hydrogen bond acceptor, an ionizable center to improve aqueous solubility at physiological pH, or a key binding element for various biological targets.

  • Benzylic Linker: The methylene (-CH2-) bridge separating the amine from the aromatic ring provides conformational flexibility, which can be crucial for optimizing ligand-receptor interactions.

  • Ester Moiety: The methyl ester group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, enabling facile library generation for SAR exploration.

The strategic placement of these functional groups makes this compound an attractive starting material for synthesizing novel therapeutics across various domains, from kinase inhibitors to agents targeting G-protein coupled receptors.[3]

Physicochemical Properties & Data

A clear understanding of the compound's physical and chemical properties is fundamental to its effective use in synthesis and formulation.

PropertyValueSource
IUPAC Name methyl 4-[(dimethylamino)methyl]benzoatePubChem[1]
Molecular Formula C11H15NO2PubChem[1]
Molecular Weight 193.24 g/mol PubChem[1]
CAS Number 88057-27-0PubChem[1]
Appearance Expected to be an oil or low-melting solidN/A
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, EtOAc)N/A

Synthetic Strategy & Protocol

A robust and reproducible synthetic route is critical for the reliable supply of any chemical building block. While various methods exist for synthesizing related aminobenzoates, a highly efficient and common strategy for preparing this compound involves the nucleophilic substitution of a benzylic halide with dimethylamine. The required precursor, methyl 4-(bromomethyl)benzoate, is readily accessible.[4]

Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting materials to the purified target compound, including key quality control checkpoints.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & QC start Methyl 4-(bromomethyl)benzoate + Dimethylamine Solution reagents Prepare Reagents & Glassware (Inert Atm.) start->reagents reaction Nucleophilic Substitution (e.g., ACN, RT, 2-4h) reagents->reaction tlc Monitor Reaction (TLC/LC-MS) reaction->tlc quench Aqueous Workup (e.g., NaHCO3 wash) tlc->quench extract Organic Extraction (e.g., EtOAc) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify characterize Characterization (NMR, MS, Purity) purify->characterize end Purified Product characterize->end

Caption: Synthetic workflow for this compound.

Detailed Laboratory Protocol

This protocol describes the synthesis of this compound from methyl 4-(bromomethyl)benzoate.

Materials & Reagents:

  • Methyl 4-(bromomethyl)benzoate (1.0 eq)

  • Dimethylamine solution (2.0 M in THF, 2.0-2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-(bromomethyl)benzoate (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add the dimethylamine solution (2.0-2.5 eq) dropwise over 15-20 minutes.

    • Rationale: A slight excess of the amine nucleophile ensures complete consumption of the electrophilic bromide. The dropwise addition at 0 °C helps to control any potential exotherm from the reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The product should be more polar than the starting material. The reaction is complete upon the disappearance of the starting bromide spot.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Re-dissolve the residue in ethyl acetate.

  • Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Rationale: The bicarbonate wash removes any excess amine starting material and any hydrobromide salt formed as a byproduct. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note: A Scaffold for SAR Studies

The true power of a building block is realized in its application to probe Structure-Activity Relationships (SAR). This compound is an excellent scaffold for systematic modification to optimize a compound's biological activity, selectivity, and pharmacokinetic properties.

Strategy for SAR Exploration

The diagram below illustrates how the core scaffold can be methodically altered at three key positions (R1, R2, R3) to explore the chemical space around a hit compound.

SAR_Strategy cluster_mods Systematic Modifications cluster_analysis Analysis & Optimization scaffold Core Scaffold This compound r1 R1: Amine Modification (e.g., Me, Et, cPr) scaffold->r1 Modify r2 R2: Linker Modification (e.g., -CH2-, -CH2CH2-, -C=O-) scaffold->r2 Modify r3 R3: Ester Modification (e.g., -COOH, -CONH-R) scaffold->r3 Modify library Generate Analog Library r1->library r2->library r3->library assay Biological Assay library->assay sar Establish SAR assay->sar sar->scaffold Optimize Lead

Caption: Strategy for SAR exploration using the target scaffold.

Example SAR Table

By synthesizing analogs, one can systematically probe the effects of steric bulk, electronics, and hydrogen bonding potential.

AnalogModification from Core ScaffoldRationale for Synthesis
1 (Core) Methyl 4-((dimethylamino )methyl)benzoateBaseline compound
2 Methyl 4-((methylamino )methyl)benzoate[5]Probes effect of secondary vs. tertiary amine (H-bond donor)
3 Methyl 4-((amino )methyl)benzoate[6]Probes effect of primary amine (H-bond donor, basicity)
4 4-((Dimethylamino)methyl)benzoic acidInvestigates impact of replacing ester with a more polar, acidic group
5 N-Alkyl-4-((dimethylamino)methyl)benzamideExplores amide derivatives for improved metabolic stability and new interactions

Troubleshooting Guide for Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient amine nucleophile.2. Poor quality of starting bromide (hydrolyzed).3. Low reaction temperature or insufficient time.1. Increase stoichiometry of dimethylamine to 2.5-3.0 eq.2. Check purity of methyl 4-(bromomethyl)benzoate by NMR.3. Allow reaction to stir longer at RT or gently warm to 40 °C.
Multiple Products Observed 1. Over-alkylation (quaternary salt formation).2. Competing elimination reaction.1. Ensure slow, controlled addition of the amine at 0 °C.2. Use a non-coordinating solvent like ACN or THF instead of more polar options.
Low Yield after Workup 1. Product is water-soluble as a protonated salt.2. Emulsion formation during extraction.1. Ensure the aqueous wash (NaHCO₃) is basic (pH > 8) to keep the product in its free-base form.2. Add brine to the separatory funnel to break up emulsions.
Difficulty in Purification 1. Product co-elutes with a byproduct.2. Product is streaking on the silica column.1. Adjust the solvent system for chromatography (e.g., add 1% triethylamine to the mobile phase).2. Ensure the crude material is fully dried and loaded onto the column in a minimal amount of solvent.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its distinct structural features provide a robust platform for generating diverse chemical libraries and conducting detailed SAR studies. The synthetic protocol and strategic application notes provided herein offer a solid foundation for researchers to leverage this compound in their drug discovery efforts, enabling the efficient development of novel therapeutic agents.

References

  • PrepChem.com. Synthesis of 4-dimethylaminobenzoic acid methyl ester. Available from: [Link]

  • Google Patents. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70994, Methyl 4-dimethylaminobenzoate. Available from: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • National Center for Biotechnology Information. Methyl-Containing Pharmaceuticals. Available from: [Link]

  • PubChemLite. Methyl 4-[(methylamino)methyl]benzoate hydrochloride (C10H13NO2). Available from: [Link]

  • Google Patents. US8277807B2 - Pharmaceutical combinations.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12361573, this compound. Available from: [Link]

  • Google Patents. CN113248373A - Preparation method of methyl benzoate compound.

Sources

Application Notes and Protocols for Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

Methyl 4-((dimethylamino)methyl)benzoate (MDMB), identified by CAS number 18153-53-2, is a tertiary amine and a benzoic acid ester. Its structure is characteristic of a Mannich base, a class of organic compounds renowned for their significance in medicinal chemistry and as versatile intermediates in the synthesis of a wide array of pharmaceuticals.[1] Mannich bases are synthesized through the aminomethylation of an active hydrogen compound, in this case, likely a derivative of methyl benzoate, with formaldehyde and dimethylamine.[2][3] While specific applications of MDMB are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules, suggesting its potential as a valuable building block in drug discovery.

This guide provides a detailed exploration of the potential experimental applications of MDMB, focusing on its synthesis and its use as a precursor for novel therapeutic agents. The protocols outlined herein are designed to be self-validating, with explanations grounded in established chemical principles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of MDMB is presented in the table below. This data is essential for planning experimental procedures, including solvent selection, reaction temperature, and purification methods.

PropertyValue
CAS Number 18153-53-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Not specified (typically an oil or low-melting solid)
Boiling Point Approximately 259 °C at 760 mmHg
Density Approximately 1.05 g/cm³

Synthesis of this compound: A Mannich Reaction Protocol

The synthesis of MDMB can be efficiently achieved through a Mannich reaction. This three-component condensation reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[2][3] In this proposed protocol, we will utilize methyl p-toluate as the starting material, which will be brominated to introduce a reactive site for subsequent aminomethylation.

Diagram of the Synthetic Pathway

synthesis_pathway cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Amination A Methyl p-toluate B Methyl 4-(bromomethyl)benzoate A->B  NBS, AIBN, CCl4, reflux   C This compound (MDMB) B->C  Dimethylamine, THF, rt  

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate (1 equivalent) in carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, methyl 4-(bromomethyl)benzoate, can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (MDMB)

  • Reaction Setup: In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified methyl 4-(bromomethyl)benzoate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Amine: Cool the solution to 0°C in an ice bath. Add a solution of dimethylamine (2.2 equivalents, typically as a 2M solution in THF) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude MDMB can be purified by column chromatography on silica gel.

Experimental Application: MDMB as an Intermediate in the Synthesis of a Novel Analgesic Compound

The structural similarity of MDMB to intermediates used in the synthesis of analgesics like tramadol suggests its potential as a precursor for novel pain management therapeutics.[4][5][6] The following protocol outlines a hypothetical application of MDMB in the synthesis of a novel compound with potential analgesic activity.

Hypothetical Target Compound and Rationale

The target compound, which we will refer to as "Analgesic Candidate 1" (AC1), will be synthesized by reacting MDMB with a Grignard reagent derived from 3-bromoanisole. This reaction is analogous to a key step in the synthesis of tramadol.[7][8] The rationale is that the resulting tertiary alcohol with a dimethylaminomethyl group may exhibit opioid receptor activity or other mechanisms of analgesia.

Diagram of the Application Workflow

application_workflow cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Purification & Characterization D 3-Bromoanisole E (3-methoxyphenyl)magnesium bromide D->E  Mg, THF, reflux   G Analgesic Candidate 1 (AC1) E->G F MDMB F->G H Purified AC1 G->H  Column Chromatography   I NMR, MS, HPLC H->I

Caption: Workflow for the synthesis of a potential analgesic from MDMB.

Step-by-Step Protocol for the Synthesis of "Analgesic Candidate 1"
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-bromoanisole (1 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromoanisole solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with MDMB:

    • Cool the freshly prepared Grignard reagent to 0°C.

    • In a separate flask, dissolve the purified MDMB (0.9 equivalents) in anhydrous THF.

    • Add the solution of MDMB dropwise to the Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product, "Analgesic Candidate 1," can be purified by column chromatography on silica gel.

  • Characterization:

    • The structure of the purified "Analgesic Candidate 1" should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Future Directions and Potential Applications

The protocols provided here serve as a foundational guide for the synthesis and potential application of this compound. Beyond its use as an intermediate for analgesics, MDMB could be explored in the development of other therapeutic agents, including:

  • Anti-inflammatory drugs: The benzoic acid ester moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[9]

  • Anticancer agents: The aminomethylphenyl group can be a key pharmacophore in certain anticancer compounds.

  • Neuroprotective agents: Novel benzoic acid derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases.[10][11][12]

Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals. The versatility of MDMB as a chemical building block opens up numerous avenues for the discovery and development of novel molecules with significant therapeutic potential.

References

  • Alvarado, C., Guzman, A., Diaz, E., & Patino, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.
  • Synthesis of Tramadol and Analogous. SciELO México. (n.d.). Retrieved from [Link]

  • Synthesis of Tramadol and Analogous. SciELO México. (n.d.). Retrieved from [Link]

  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). (n.d.). Retrieved from [Link]

  • Mannich Reaction. (n.d.). Retrieved from [Link]

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). Journal of Medicinal Chemistry, 57(5), 2055-2069.
  • Synthesis of Tramadol and Analogous. Semantic Scholar. (n.d.). Retrieved from [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2021). Archiv der Pharmazie, 354(3), e2000282.
  • Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. ResearchGate. (n.d.). Retrieved from [Link]

  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. (2025). European Journal of Medicinal Chemistry, 283, 116009.
  • Mannich Reaction. NROChemistry. (n.d.). Retrieved from [Link]

  • Mannich reaction of β-ketoesters, aldehydes, and primary amines. ResearchGate. (n.d.). Retrieved from [Link]

  • Mannich Reaction. Chemistry Steps. (n.d.). Retrieved from [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Semantic Scholar. (n.d.). Retrieved from [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Pharma Focus Asia.

Sources

Application Note: Utilizing Methyl 4-((dimethylamino)methyl)benzoate as an Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Reliable Internal Standard

In the realm of quantitative analysis, particularly within drug development and clinical diagnostics, the accuracy and precision of measurements are paramount. Bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations arising from sample preparation, instrument response, and matrix effects.[1][2] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variabilities.[2][3] By maintaining a constant ratio of the analyte's signal to the IS's signal, the internal standard method ensures data reliability, a cornerstone of regulatory submissions to bodies like the FDA and EMA.[4][5][6]

The ideal internal standard shares close physicochemical properties with the analyte but is sufficiently distinct to be chromatographically or spectrometrically resolved.[7][8] While stable isotope-labeled (SIL) analogues are considered the gold standard, their synthesis can be prohibitively expensive or impractical, necessitating the validation of alternative, structurally analogous compounds.[8][9][10] This note details the rationale, properties, and protocol for using Methyl 4-((dimethylamino)methyl)benzoate as a robust internal standard for the quantification of analogous small molecule therapeutics.

Rationale for Selection: this compound

This compound (MDMB) presents a compelling case as an internal standard for analytes containing a benzoate core and a tertiary amine, common moieties in pharmaceutical compounds.

Key Advantages:

  • Structural Analogy: Its structure mimics that of many target analytes, ensuring similar behavior during extraction and chromatography.[7]

  • Distinct Mass: With a molecular weight of 193.24 g/mol , it possesses a unique mass-to-charge ratio (m/z) that is unlikely to overlap with common analytes or endogenous matrix components.[11][12]

  • Ionization Efficiency: The tertiary amine group provides a site for efficient protonation, making it highly responsive in positive-ion electrospray ionization (ESI) mass spectrometry.

  • Commercial Availability: It is readily available from chemical suppliers, facilitating its adoption in various laboratory settings.

  • Absence in Matrix: It is a synthetic compound not naturally present in biological matrices like plasma or urine, preventing interference.[3][7]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 18153-53-2[11]
Molecular Formula C₁₁H₁₅NO₂[11][12]
Molecular Weight 193.24 g/mol [11][12]
Boiling Point 259.0 ± 23.0 °C[11]
LogP 1.96[11]
PSA (Polar Surface Area) 29.54 Ų[11]

Principle of Internal Standard Quantification

The core principle relies on the response ratio. The analytical instrument measures the signal (e.g., peak area) of both the analyte and the internal standard. Because the IS is added at a fixed concentration to every sample, any signal variation during the analytical process will affect both the analyte and the IS proportionally.[3][7] A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte's concentration. The concentration of the analyte in unknown samples is then determined from this curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification A Biological Sample (Analyte Concentration = Unknown) B Add Fixed Amount of Internal Standard (IS) A->B C Sample Processing (e.g., Protein Precipitation, Extraction) B->C D Instrument Measures Peak Area of Analyte (PA_A) & Peak Area of IS (PA_IS) C->D E Calculate Ratio (PA_A / PA_IS) F Calibration Curve (Ratio vs. Concentration) E->F G Determine Unknown Analyte Concentration F->G

Caption: Workflow for quantification using the internal standard method.

Experimental Protocol

This protocol provides a step-by-step guide for using this compound (MDMB) as an internal standard for quantifying a hypothetical analyte, "DrugX," in human plasma.

Materials and Reagents
  • This compound (≥98% purity)

  • DrugX reference standard (≥98% purity)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • Formic Acid (FA), LC-MS grade

  • Human Plasma (K₂EDTA), screened for interferences

  • Ultrapure Water

Solution Preparation

4.2.1. Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of MDMB into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol.

  • Label as "MDMB Stock 1 mg/mL" and store at 2-8°C. This solution should be stable for at least 3 months.

4.2.2. Internal Standard Working Solution (ISWS) (50 ng/mL)

  • Perform serial dilutions of the MDMB stock solution in 50:50 (v/v) ACN:Water.

  • For example, dilute 5 µL of the 1 mg/mL stock to 10 mL (yields 500 ng/mL), then dilute 1 mL of this solution to 10 mL.

  • This ISWS is used for spiking into plasma samples. The final concentration in the precipitation step will be optimal for typical LC-MS/MS sensitivity.

4.2.3. Analyte Stock and Working Solutions

  • Prepare a 1 mg/mL stock solution of DrugX in Methanol.

  • From this stock, prepare a series of working solutions to spike into blank plasma to create calibration standards (e.g., 1 to 1000 ng/mL) and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples.

  • Label microcentrifuge tubes for calibrators, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate sample (blank plasma, calibrator, QC, or unknown) into the labeled tubes.

  • Add 150 µL of the ISWS (50 ng/mL in ACN) to each tube. The acetonitrile will precipitate the plasma proteins.

  • Vortex each tube for 30 seconds to ensure thorough mixing and precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

G start Start: 50 µL Plasma Sample add_is Add 150 µL ISWS (50 ng/mL MDMB in ACN) start->add_is vortex Vortex 30 seconds add_is->vortex centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge transfer Transfer 100 µL Supernatant centrifuge->transfer inject Inject on LC-MS/MS transfer->inject

Caption: Protein precipitation workflow for sample preparation.

LC-MS/MS Instrumental Parameters (Example)

These parameters serve as a starting point and should be optimized for the specific analyte and instrument.

ParameterRecommended Setting
LC System Standard UPLC/HPLC System
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (MDMB) Precursor (Q1): 194.1 > Product (Q3): 148.1 (Example)
MRM Transition (DrugX) To be determined by infusion of reference standard
Source Temp 500 °C
IonSpray Voltage 5500 V

Method Validation According to Regulatory Standards

A bioanalytical method utilizing a novel internal standard must be rigorously validated to ensure its reliability. The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][13][14] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Blank plasma from at least six sources should be tested to ensure no significant interfering peaks are present at the retention times of the analyte and IS.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be assessed at multiple QC levels (LOD, LQC, MQC, HQC). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[6]

  • Calibration Curve: The linearity, range, and regression model of the calibration curve must be established. A correlation coefficient (r²) > 0.99 is generally required.

  • Recovery and Matrix Effect: The extraction recovery of the analyte and IS should be consistent and reproducible. Matrix effects (ion suppression or enhancement) must be evaluated to ensure they are compensated for by the IS.[9]

  • Stability: The stability of the analyte and IS must be proven under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

This compound is a suitable and cost-effective internal standard for the quantitative LC-MS analysis of structurally similar compounds. Its physicochemical properties ensure it behaves comparably to target analytes during sample processing and analysis, while its unique mass allows for clear detection. By following the outlined protocol and adhering to rigorous validation standards, researchers can develop accurate, precise, and reliable bioanalytical methods essential for drug development and research.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • Chemsrc. (2025). Methyl 4-[(dimethylamino)methyl]benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 12361573. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 35(4), 505-526. Retrieved from [Link]

  • Wikipedia. (n.d.). Internal standard. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS? Retrieved from [Link]

  • Welch Materials, Inc. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. Retrieved from [Link]

  • Liu, A., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Hematology & Oncology, 5, 39. Retrieved from [Link]

Sources

Application Notes and Protocols for Derivatization using Methyl 4-((dimethylamino)methyl)benzoate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Analyte Detection through Derivatization

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of endogenous and exogenous compounds is paramount. However, many analytes of interest, such as fatty acids, amino acids, and phenols, lack the requisite physicochemical properties for direct analysis by modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These molecules may exhibit poor volatility, low ionization efficiency, or the absence of a strong chromophore, hindering their detection and quantification.[1][2]

Chemical derivatization offers a powerful solution to these challenges by covalently modifying the analyte to introduce desirable properties. A well-chosen derivatization agent can significantly enhance UV absorbance or fluorescence, improve chromatographic retention and peak shape, and increase ionization efficiency in mass spectrometry.[1][3] This application note provides a detailed guide to the principles and a representative protocol for the use of derivatizing agents based on the 4-((dimethylamino)methyl)benzoate scaffold for the analysis of carboxylic acids.

The core advantage of incorporating the 4-((dimethylamino)methyl)benzoyl moiety into an analyte is twofold:

  • Enhanced Mass Spectrometric Detection: The tertiary amine group provides a readily protonatable site, leading to a significant enhancement in signal intensity in positive ion electrospray ionization mass spectrometry (ESI+-MS).[4]

  • Improved Chromatographic Behavior: The derivatization process increases the hydrophobicity of polar analytes, which can improve their retention and separation on reversed-phase HPLC columns.

While "Methyl 4-((dimethylamino)methyl)benzoate" itself is a methyl ester and not a primary derivatizing agent, it represents the product of a derivatization of the corresponding benzoic acid. For derivatization of analytes, a more reactive form, such as the corresponding acyl chloride or an activated ester, would be employed. This guide will focus on a representative protocol using the activated N-hydroxysuccinimide (NHS) ester of 4-((dimethylamino)methyl)benzoic acid for the derivatization of carboxylic acids.

Mechanism of Derivatization: Amide Bond Formation

The derivatization of carboxylic acids using an activated form of 4-((dimethylamino)methyl)benzoic acid, such as its N-hydroxysuccinimide (NHS) ester, proceeds via a nucleophilic acyl substitution reaction to form a stable amide bond. The reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid of the analyte, making it susceptible to nucleophilic attack by the amino group of the derivatizing agent.

Below is a diagram illustrating the proposed reaction mechanism for the derivatization of a generic carboxylic acid (R-COOH) with 4-((aminomethyl)dimethyl)benzoate, which would be formed from the hydrolysis of this compound and subsequent reaction. A more direct approach, and the one detailed in the protocol, involves the reaction of an amine-containing derivatizing agent with an activated carboxylic acid analyte.

derivatization_mechanism cluster_activation Analyte Activation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Analyte Carboxylic Acid (R-COOH) Activated_Analyte O-acylisourea intermediate Analyte->Activated_Analyte Coupling Agent EDC EDC Derivative Derivatized Analyte (Stable Amide) Activated_Analyte->Derivative Nucleophilic Attack Deriv_Agent 4-((dimethylamino)methyl) benzoic acid derivative Analysis LC-MS/MS Analysis Derivative->Analysis

Caption: Proposed mechanism for the derivatization of a carboxylic acid.

Experimental Protocol: Derivatization of Fatty Acids for LC-MS/MS Analysis

This protocol provides a representative method for the derivatization of fatty acids in a biological matrix (e.g., plasma) using a hypothetical, activated form of 4-((dimethylamino)methyl)benzoic acid. The principles are based on established methods for similar derivatizing agents.[1][4]

Materials and Reagents
  • Fatty Acid standards (e.g., palmitic acid, oleic acid, linoleic acid)

  • Internal Standard (e.g., a stable isotope-labeled fatty acid)

  • Derivatizing Agent: N-hydroxysuccinimide ester of 4-((dimethylamino)methyl)benzoic acid (prepared or sourced)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Pyridine

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Sample matrix (e.g., human plasma)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Step-by-Step Procedure
  • Sample Preparation (Liquid-Liquid Extraction)

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 500 µL of a 2:1 (v/v) mixture of dichloromethane and methanol.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a clean microcentrifuge tube.

    • Dry the organic extract under a gentle stream of nitrogen at 30°C.

  • Derivatization Reaction

    • Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of the derivatizing agent in acetonitrile.

    • Add 10 µL of a freshly prepared solution of 50 mg/mL EDC and 25 mg/mL NHS in pyridine.

    • Vortex briefly to mix.

    • Incubate the reaction mixture at 60°C for 30 minutes.

    • After incubation, cool the mixture to room temperature.

  • Sample Clean-up

    • Add 200 µL of water to the reaction mixture.

    • Add 500 µL of dichloromethane and vortex for 1 minute.

  • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the lower organic layer to a new tube.

    • Dry the organic layer under a stream of nitrogen.

  • Reconstitution and Analysis

    • Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

    • Vortex to ensure complete dissolution.

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Clean-up cluster_analysis Analysis Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Dry_Down1 Dry Under Nitrogen LLE->Dry_Down1 Reconstitute1 Reconstitute in Derivatizing Agent Dry_Down1->Reconstitute1 Add_EDC_NHS Add EDC/NHS in Pyridine Reconstitute1->Add_EDC_NHS Incubate Incubate at 60°C Add_EDC_NHS->Incubate Quench Add Water Incubate->Quench Extract_Deriv Extract with Dichloromethane Quench->Extract_Deriv Dry_Down2 Dry Under Nitrogen Extract_Deriv->Dry_Down2 Reconstitute2 Reconstitute in Mobile Phase Dry_Down2->Reconstitute2 LCMS_Analysis LC-MS/MS Analysis Reconstitute2->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Step-by-step workflow for the derivatization and analysis of fatty acids.

Data Presentation and Expected Results

The derivatization of carboxylic acids with an agent containing the 4-((dimethylamino)methyl)benzoyl moiety is expected to yield derivatives with excellent properties for LC-MS/MS analysis. The following table summarizes the expected parameters and performance characteristics based on data from analogous derivatization reagents.

ParameterExpected Value/CharacteristicRationale
Analyte Class Carboxylic Acids (e.g., fatty acids, bile acids)The protocol is optimized for the activation of the carboxyl group.
Reaction Time 30 - 60 minutesAmide bond formation with EDC/NHS is typically rapid at elevated temperatures.
Reaction Temperature 60°CProvides sufficient energy to drive the reaction to completion in a reasonable timeframe.
Detection Mode Positive Ion ESI-MS/MSThe tertiary amine in the derivatizing agent is readily protonated.[4]
Expected LOD/LOQ Low ng/mL to pg/mL rangeSignificant signal enhancement is anticipated due to improved ionization efficiency.
Chromatography Reversed-Phase (e.g., C18)The derivatized analytes will be more hydrophobic, leading to good retention.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Derivatization Yield - Inactive derivatizing agent or coupling reagents.- Presence of water in the reaction mixture.- Suboptimal reaction temperature or time.- Use fresh reagents.- Ensure all solvents are anhydrous.- Optimize reaction conditions (temperature and time).
Poor Peak Shape - Incomplete derivatization.- Issues with the HPLC column or mobile phase.- Confirm complete derivatization by analyzing a standard.- Check the HPLC system for issues (e.g., column degradation, buffer pH).
High Background Signal - Excess derivatizing reagent.- Contamination from sample matrix or reagents.- Optimize the amount of derivatizing reagent.- Include a sample clean-up step after derivatization.- Use high-purity solvents and reagents.
Poor Reproducibility - Inconsistent sample preparation.- Degradation of reagents over time.- Ensure precise and consistent pipetting and extraction steps.- Prepare fresh reagent solutions for each batch of samples.

Conclusion

References

  • BenchChem. (2025). Application Notes and Protocols for Derivatization Techniques Using 4-(Dimethylamino)benzoic Acid Reagents.

  • BenchChem. (2025). A Comparative Guide to Derivatization Agents for LC-MS Analysis of Amines.

  • Zhang, et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central.

  • Hibbard, J. P., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.

  • ResearchGate. (n.d.). Amidation of various esters with benzylamine.

  • Organic Chemistry Portal. (n.d.). Benzyl Esters.

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

  • ChemRxiv. (n.d.). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water.

  • IARC Monographs. (n.d.). N,N-DIMETHYL-P-TOLUIDINE.

  • Royal Society Publishing. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.

  • PubMed. (2012). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS.

  • BenchChem. (2025). Application Notes and Protocols for Derivatization Techniques Using 4-(Dimethylamino)benzoic Acid Reagents.

Sources

Application Notes and Protocols: Methyl 4-((dimethylamino)methyl)benzoate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic design of molecular scaffolds is paramount for the efficient construction of complex molecules, particularly in the realm of medicinal chemistry. Methyl 4-((dimethylamino)methyl)benzoate, a readily accessible aromatic compound, presents itself as a promising yet underexplored building block for the synthesis of diverse heterocyclic systems. Its unique bifunctional nature, featuring a modifiable methyl ester and a reactive benzylic aminomethyl group, offers multiple avenues for elaboration and cyclization.

This comprehensive guide provides a forward-looking perspective on the potential applications of this compound in heterocyclic synthesis. While direct literature precedents for this specific starting material are emerging, the protocols and strategies detailed herein are grounded in well-established principles of organic reactivity, drawing parallels from analogous structures and reaction classes. The aim is to furnish researchers with a robust conceptual framework and practical, albeit hypothetical, protocols to pioneer new synthetic routes to valuable heterocyclic cores.

Core Reactive Sites and Synthetic Philosophy

The synthetic utility of this compound stems from its distinct reactive centers. Understanding these is key to designing logical and efficient synthetic pathways.

// Edges mol -> ester [style=invis]; mol -> aminomethyl [style=invis]; mol -> ring [style=invis];

ester -> ester_rxn [dir=forward, color="#EA4335", penwidth=2]; aminomethyl -> aminomethyl_rxn [dir=forward, color="#EA4335", penwidth=2]; ring -> ring_rxn [dir=forward, color="#EA4335", penwidth=2]; } . Caption: Key reactive sites of this compound.

Our synthetic philosophy revolves around leveraging the (dimethylamino)methyl moiety as a versatile handle. This group can be employed as a precursor to a Mannich-type iminium ion, facilitating electrophilic attack on suitable nucleophiles. Alternatively, it can be transformed to create a nucleophilic or electrophilic center at the benzylic position, paving the way for cyclization with a modified ester group or other reaction partners.

Proposed Synthetic Application I: Synthesis of Dihydropyrimidine Derivatives via a Mannich-Type Reaction

The (dimethylamino)methyl group is a masked electrophile, which upon heating or in the presence of an acid catalyst, can eliminate dimethylamine to generate a reactive N-acyliminium ion equivalent. This intermediate can be trapped by a suitable dinucleophile, such as urea or thiourea, in a multicomponent reaction to construct dihydropyrimidine scaffolds. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.

Plausible Reaction Pathway

G start This compound intermediate1 Reactive Iminium Intermediate start->intermediate1 Heat / Acid Catalyst product Dihydropyrimidine Derivative intermediate1->product Cyclocondensation reagent Urea or Thiourea reagent->product

Hypothetical Protocol: Synthesis of Methyl 4-(2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzoate

Disclaimer: This protocol is hypothetical and based on established chemical principles. Optimization of reaction conditions may be necessary.

Materials:

  • This compound (1.0 eq)

  • Urea (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Anhydrous Toluene

  • Dean-Stark trap

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound, urea, and p-TSA.

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.2 M).

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold toluene, and dry under vacuum.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydropyrimidine derivative.

Causality Behind Experimental Choices:

  • p-Toluenesulfonic acid: Acts as a catalyst to facilitate the formation of the reactive iminium intermediate from the starting material.

  • Toluene and Dean-Stark trap: Toluene serves as a suitable high-boiling solvent, and the Dean-Stark trap is employed to remove water and dimethylamine generated during the reaction, driving the equilibrium towards product formation.

  • Excess Urea: Using a slight excess of urea ensures the complete consumption of the limiting reagent, the iminium intermediate.

Parameter Proposed Condition Rationale
Stoichiometry 1.0 eq Starting Material, 1.2 eq UreaEnsures complete reaction of the starting material.
Catalyst 0.1 eq p-TSACatalytic amount to promote iminium formation.
Solvent Anhydrous TolueneHigh-boiling azeotropic solvent for water removal.
Temperature RefluxProvides sufficient energy for the reaction to proceed.
Reaction Time 12-24 hoursEstimated time for completion, should be monitored.

Proposed Synthetic Application II: Synthesis of Isoindolinone Scaffolds via Intramolecular Cyclization

The methyl ester and the aminomethyl group, although in a para-relationship, can be synthetically manipulated to participate in an intramolecular cyclization. This can be achieved by first converting the aminomethyl group into a better nucleophile or by transforming the methyl ester into a more reactive electrophilic center. A plausible strategy involves the N-acylation of a precursor amine followed by intramolecular cyclization.

Plausible Reaction Pathway

G start This compound step1 Demethylation / Hydrolysis start->step1 intermediate1 4-(Aminomethyl)benzoic acid step1->intermediate1 step2 N-Acylation intermediate1->step2 intermediate2 N-Acyl Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Isoindolinone Derivative step3->product

Hypothetical Protocol: Synthesis of an N-Substituted Isoindolinone Derivative

Disclaimer: This multi-step protocol is hypothetical and based on established transformations. Each step would require individual optimization.

Step 1: Synthesis of 4-(Aminomethyl)benzoic acid hydrochloride

This step involves the hydrolysis of the methyl ester and removal of the N,N-dimethyl groups. A variety of methods could be explored for the N-demethylation. For the purpose of this protocol, we will assume a standard hydrolysis followed by a separate demethylation step. A more direct, albeit potentially challenging, one-pot procedure could also be envisioned.

Step 2: N-Acylation of 4-(Aminomethyl)benzoic acid

Materials:

  • 4-(Aminomethyl)benzoic acid hydrochloride (1.0 eq)

  • Acyl chloride or anhydride (e.g., Acetyl chloride) (1.1 eq)

  • A suitable base (e.g., Triethylamine) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend 4-(Aminomethyl)benzoic acid hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine dropwise to the suspension.

  • Slowly add the acyl chloride or anhydride to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acyl intermediate.

Step 3: Intramolecular Cyclization to form the Isoindolinone

Materials:

  • N-Acyl-4-(aminomethyl)benzoic acid (1.0 eq)

  • Thionyl chloride or a similar activating agent (e.g., DCC)

  • Anhydrous solvent (e.g., THF or DCM)

Procedure:

  • Dissolve the N-acyl intermediate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride to the solution. This will convert the carboxylic acid to a more reactive acid chloride in situ.

  • Allow the reaction to stir at room temperature for 2-4 hours. The intramolecular cyclization should proceed.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired isoindolinone.

Causality Behind Experimental Choices:

  • N-Acylation: This step introduces a key structural element and modifies the reactivity of the aminomethyl group, preparing it for the subsequent cyclization.

  • In situ Acid Activation: The use of thionyl chloride or another coupling agent is crucial to activate the carboxylic acid for the intramolecular nucleophilic attack by the amide nitrogen.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is important to prevent the hydrolysis of the reactive intermediates, such as the acid chloride.

Step Key Transformation Rationale
1 Hydrolysis & DemethylationUnmasking the carboxylic acid and primary amine.
2 N-AcylationIntroduction of the acyl group for subsequent cyclization.
3 Intramolecular CyclizationFormation of the isoindolinone ring.

Proposed Synthetic Application III: Synthesis of Quinolines via Friedländer Annulation Precursor

The benzylic position of the (dimethylamino)methyl group can be oxidized to an aldehyde. The resulting methyl 4-formylbenzoate can then be used as a key precursor in the Friedländer annulation for the synthesis of quinoline derivatives. The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2]

Plausible Reaction Pathway

G start This compound step1 Oxidation start->step1 intermediate1 Methyl 4-formylbenzoate step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 Methyl 4-formyl-3-nitrobenzoate step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Methyl 3-amino-4-formylbenzoate step3->intermediate3 step4 Friedländer Annulation with Ketone intermediate3->step4 product Quinoline Derivative intermediate3->product

Hypothetical Protocol: Synthesis of a Substituted Quinoline-7-carboxylate

Disclaimer: This multi-step protocol is hypothetical and based on established transformations. Each step would require individual optimization.

Step 1: Oxidation to Methyl 4-formylbenzoate

A variety of oxidizing agents can be used for the conversion of the benzylic amine to an aldehyde. A mild and selective method would be preferable.

Step 2: Nitration of Methyl 4-formylbenzoate

Materials:

  • Methyl 4-formylbenzoate (1.0 eq)

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

  • Slowly add Methyl 4-formylbenzoate to the cold sulfuric acid with stirring.

  • In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.

Step 3: Reduction of the Nitro Group

Materials:

  • Methyl 4-formyl-3-nitrobenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • Dissolve the nitro compound in ethanol.

  • Add a solution of SnCl₂·2H₂O in concentrated HCl to the ethanolic solution.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amino-aldehyde.

Step 4: Friedländer Annulation

Materials:

  • Methyl 3-amino-4-formylbenzoate (1.0 eq)

  • A ketone with an α-methylene group (e.g., Acetone) (2.0 eq)

  • Base catalyst (e.g., Potassium hydroxide)

  • Ethanol

Procedure:

  • Dissolve the amino-aldehyde and the ketone in ethanol.

  • Add a catalytic amount of potassium hydroxide.

  • Heat the mixture at reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate. If so, collect by filtration.

  • If the product remains in solution, add water to induce precipitation.

  • Collect the solid, wash with cold ethanol, and dry.

  • Recrystallize or purify by column chromatography to obtain the pure quinoline derivative.

Causality Behind Experimental Choices:

  • Oxidation: This initial step is key to unmasking the aldehyde functionality required for the subsequent steps.

  • Nitration and Reduction: This two-step sequence is a standard method for introducing an amino group ortho to the aldehyde, creating the necessary precursor for the Friedländer annulation.

  • Base-catalyzed Annulation: The Friedländer synthesis is typically base-catalyzed, promoting the condensation between the enolate of the ketone and the aromatic aldehyde.

Conclusion and Future Outlook

This compound holds significant potential as a versatile and economically viable starting material for the synthesis of a wide array of heterocyclic compounds. The proposed synthetic strategies in this guide, while hypothetical, are rooted in fundamental and robust organic reactions. They are intended to serve as a blueprint for further investigation and methods development.

Future research in this area could focus on the development of one-pot procedures, the exploration of transition-metal-catalyzed reactions involving the C-N bond of the aminomethyl group, and the application of these synthetic routes to the creation of libraries of compounds for biological screening. The continued exploration of such bifunctional building blocks will undoubtedly lead to novel and efficient pathways to molecules of high value in the pharmaceutical and material sciences.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. (2025). ACS Publications. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications. Available at: [Link]

  • What esters can be synthesized from P - Toluic Acid Chloride? (2025). Dalian Shenglong Machinery Co., Ltd. Available at: [Link]

  • Quinoline Synthesis. (n.d.). Scribd. Available at: [Link]

  • Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023). MDPI. Available at: [Link]

  • Quinoline Synthesis - Skraup. (n.d.). Química Organica.org. Available at: [Link]

  • Guan, W., et al. (2018). Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. Organic Letters. Available at: [Link]

  • Mannich reaction – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Mannich Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. (n.d.). Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-((dimethylamino)methyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary insights to maximize your synthesis yield and purity.

Introduction to the Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. The primary synthetic routes to this compound involve the reductive amination of methyl 4-formylbenzoate with dimethylamine. Two of the most common and effective methods for this transformation are the Eschweiler-Clarke reaction and direct reductive amination using borohydride reagents. This guide will cover both approaches, offering detailed protocols and strategies for optimization and troubleshooting.

Core Synthesis Pathways

The two primary pathways for the synthesis of this compound from methyl 4-formylbenzoate are illustrated below. Each pathway has its advantages and potential challenges, which will be discussed in detail.

cluster_0 Synthesis Pathways cluster_1 Eschweiler-Clarke Reaction cluster_2 Reductive Amination Methyl 4-formylbenzoate Methyl 4-formylbenzoate Iminium Ion Intermediate Iminium Ion Intermediate Methyl 4-formylbenzoate->Iminium Ion Intermediate + Dimethylamine Dimethylamine Dimethylamine Dimethylamine->Iminium Ion Intermediate This compound This compound Iminium Ion Intermediate->this compound Formic Acid Formic Acid Formaldehyde Formaldehyde Borohydride Reagent Borohydride Reagent

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.

Low or No Product Yield

Q1: I am performing the Eschweiler-Clarke reaction, but I'm getting a very low yield of the desired product. What could be the issue?

A1: Low yields in the Eschweiler-Clarke reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. The Eschweiler-Clarke reaction often requires elevated temperatures (typically reflux) to proceed efficiently.[1] Ensure you are heating the reaction mixture for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Suboptimal Reagent Stoichiometry: An excess of both formic acid and formaldehyde is typically required to drive the reaction to completion.[1] A common molar ratio is 1 equivalent of the amine, 2-3 equivalents of formaldehyde, and 2-3 equivalents of formic acid.

  • Decomposition of Starting Material or Product: While generally stable, the methyl ester group in methyl 4-formylbenzoate could be susceptible to hydrolysis under prolonged heating in the presence of formic acid, although this is generally not a major issue under standard Eschweiler-Clarke conditions. More likely, side reactions of the aldehyde may be occurring.

  • Poor Quality Reagents: Ensure your formaldehyde solution has not expired, as it can polymerize over time. Similarly, use a high-purity grade of formic acid.

Q2: My reductive amination using sodium borohydride is not yielding the expected product. What should I check?

A2: When using borohydride reagents for reductive amination, several factors can impact the yield:

  • Inefficient Iminium Ion Formation: The first step, the formation of the iminium ion from methyl 4-formylbenzoate and dimethylamine, is crucial. This step is often the rate-limiting one.

    • pH Control: The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the dimethylamine will be protonated and non-nucleophilic. If it's too high, the formation of the iminium ion is slow. The addition of a catalytic amount of acetic acid can be beneficial.

    • Water Scavenging: The condensation reaction to form the iminium ion produces water. In a non-aqueous solvent, the presence of a dehydrating agent like molecular sieves can drive the equilibrium towards the iminium ion.

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it is a relatively strong reducing agent and can potentially reduce the starting aldehyde before iminium ion formation. Milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for reductive aminations as they are less likely to reduce the aldehyde.[2][3]

  • Reaction Temperature: The initial iminium ion formation may benefit from room temperature or gentle heating. However, the reduction with NaBH₄ should be performed at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Presence of Impurities and Side Products

Q3: My final product is contaminated with a significant amount of unreacted methyl 4-formylbenzoate. How can I improve the conversion?

A3: The presence of unreacted starting material is a clear indication of an incomplete reaction.

  • For Eschweiler-Clarke: Increase the reaction time and/or temperature. Ensure an adequate excess of formaldehyde and formic acid is used.

  • For Reductive Amination:

    • Optimize Imine Formation: As discussed in Q2, ensure the conditions are favorable for iminium ion formation. Consider pre-stirring the methyl 4-formylbenzoate and dimethylamine (with a catalytic amount of acid) for a period before adding the reducing agent.

    • Stepwise Addition: Add the reducing agent portion-wise to the reaction mixture to maintain a controlled reduction of the iminium ion as it is formed.

Q4: I am observing a significant side product that I suspect is the corresponding alcohol from the reduction of the starting aldehyde. How can I avoid this?

A4: Formation of 4-(hydroxymethyl)benzoic acid methyl ester is a common side reaction in reductive aminations if the reducing agent is too reactive or if the conditions for iminium ion formation are not optimal.

  • Use a Milder Reducing Agent: Switch from sodium borohydride to sodium cyanoborohydride or sodium triacetoxyborohydride. These reagents are specifically designed to be more selective for the iminium ion over the aldehyde.[2]

  • Control the Reaction Conditions: Ensure that the iminium ion has had sufficient time to form before the introduction of the reducing agent.

Purification Challenges

Q5: I am having difficulty purifying my product by column chromatography. What solvent system should I use?

A5: this compound is a tertiary amine and is therefore basic. Basic compounds can streak on silica gel columns.

  • Solvent System: A good starting point for the elution is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, is often effective.

  • Tailing Reduction: To minimize tailing of the basic amine product on the acidic silica gel, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine to the eluent mixture.

  • Alternative Stationary Phase: If streaking remains a problem, consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.

Q6: I am trying to recrystallize my product, but it is oiling out. What should I do?

A6: "Oiling out" occurs when the solute is insoluble in the solvent at both high and low temperatures, or when the melting point of the solute is lower than the boiling point of the solvent.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For a compound like this compound, which has both polar (ester, amine) and non-polar (benzene ring) features, a single solvent may not be ideal. A two-solvent system is often more effective.

  • Two-Solvent Recrystallization:

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Heat the solution gently.

    • Slowly add a "poor" solvent in which the compound is insoluble (e.g., hexanes or petroleum ether) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of the Eschweiler-Clarke reaction for this synthesis?

A1: The primary advantage of the Eschweiler-Clarke reaction is its simplicity and the use of inexpensive and readily available reagents (formaldehyde and formic acid).[1][4] It is a one-pot reaction that typically gives high yields of the tertiary amine without the formation of quaternary ammonium salts.[1]

Q2: Can the methyl ester group be hydrolyzed during the Eschweiler-Clarke reaction?

A2: While formic acid is an acid, the conditions of the Eschweiler-Clarke reaction are generally not harsh enough to cause significant hydrolysis of the methyl ester, especially if the reaction is not heated for an excessively long time. The reaction is typically complete within a few hours of reflux. Monitoring the reaction by TLC is recommended to avoid prolonged heating.

Q3: What are the safety precautions I should take when performing these reactions?

A3: Both formaldehyde and formic acid are corrosive and have pungent odors. These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium borohydride and its derivatives are flammable solids and can react with water to produce hydrogen gas, so they should be handled with care.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic peaks for the aromatic protons, the methyl ester, the N,N-dimethyl group, and the benzylic methylene group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the C=O of the ester and the C-N of the amine.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to assess the purity of the product and to monitor the progress of the reaction.

Optimized Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol provides a reliable method for the synthesis of this compound using the Eschweiler-Clarke reaction.

Start Start Combine Reagents Combine Methyl 4-formylbenzoate, formaldehyde, and formic acid Start->Combine Reagents Heat to Reflux Heat the mixture to reflux (approx. 100-110 °C) Combine Reagents->Heat to Reflux Monitor by TLC Monitor reaction progress by TLC Heat to Reflux->Monitor by TLC Cool and Quench Cool to room temperature and quench with aqueous base (e.g., NaOH) Monitor by TLC->Cool and Quench Reaction Complete Extract Product Extract with an organic solvent (e.g., ethyl acetate) Cool and Quench->Extract Product Dry and Concentrate Dry the organic layer and concentrate under reduced pressure Extract Product->Dry and Concentrate Purify Purify by column chromatography or recrystallization Dry and Concentrate->Purify End End Purify->End

Caption: Workflow for the Eschweiler-Clarke synthesis.

Materials:

  • Methyl 4-formylbenzoate

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine methyl 4-formylbenzoate (1.0 eq), formaldehyde (2.5 eq), and formic acid (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 9). Perform this step in an ice bath as the neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate, with the addition of 1% triethylamine) or by recrystallization.

Protocol 2: Synthesis via Reductive Amination with Sodium Borohydride

This protocol details a two-step, one-pot reductive amination procedure.[5]

Start Start Dissolve and Add Amine Dissolve Methyl 4-formylbenzoate in methanol and add dimethylamine Start->Dissolve and Add Amine Stir at RT Stir at room temperature to form the iminium ion Dissolve and Add Amine->Stir at RT Cool to 0C Cool the mixture to 0 °C Stir at RT->Cool to 0C Add NaBH4 Add sodium borohydride portion-wise Cool to 0C->Add NaBH4 Warm to RT Allow to warm to room temperature and stir until completion Add NaBH4->Warm to RT Quench and Workup Quench with water and perform an aqueous workup Warm to RT->Quench and Workup Extract and Purify Extract the product and purify Quench and Workup->Extract and Purify End End Extract and Purify->End

Caption: Workflow for the reductive amination synthesis.

Materials:

  • Methyl 4-formylbenzoate

  • Dimethylamine (e.g., 40% solution in water or as dimethylamine hydrochloride)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane or ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl 4-formylbenzoate (1.0 eq) in methanol.

  • Add dimethylamine (1.2-1.5 eq) to the solution. If using dimethylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Adjust the pH of the mixture with hydrochloric acid to be slightly acidic, then basify with sodium hydroxide solution to pH > 9.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Data Summary for Optimization

The following tables provide a summary of key parameters that can be optimized for each synthetic route to maximize the yield of this compound.

Table 1: Eschweiler-Clarke Reaction Optimization
ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature 80 °C100 °C (reflux)120 °CHigher temperatures generally lead to faster reaction rates, but may increase the risk of side reactions. Reflux is typically optimal.
Reaction Time 1 hour3 hours6 hoursLonger reaction times can increase conversion, but should be monitored by TLC to avoid decomposition.
Formaldehyde (eq) 1.52.54.0An excess is required to drive the reaction. 2.5 equivalents is a good starting point.
Formic Acid (eq) 1.52.54.0An excess acts as both the reductant and a catalyst. 2.5 equivalents is generally sufficient.
Table 2: Reductive Amination Optimization
ParameterCondition 1Condition 2Condition 3Expected Outcome
Reducing Agent NaBH₄NaBH₃CNNaBH(OAc)₃NaBH₃CN and NaBH(OAc)₃ are milder and more selective, reducing the risk of aldehyde reduction.[2]
Solvent MethanolDichloromethaneTetrahydrofuranMethanol is a common choice, but aprotic solvents like DCM or THF can be used, especially with NaBH(OAc)₃.
pH Modifier NoneAcetic Acid (cat.)TriethylamineCatalytic acetic acid can accelerate iminium ion formation.
Temperature 0 °C to RTRoom Temperature40 °CLower temperatures are preferred for the reduction step to control reactivity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Leuckart, R. (1885). Ueber eine neue Methode zur Darstellung von Tribenzylrosanilin. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832.
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. The Journal of Organic Chemistry, 37(10), 1673–1674.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584.
  • Lane, C. F. (1975). Sodium cyanoborohydride-A highly selective reducing agent for organic functional groups. Synthesis, (3), 135-146.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184.
  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2025).
  • US Patent 2007/0149802 A1. (2007). Process for preparing methyl 4-(aminomethyl)

Sources

"Methyl 4-((dimethylamino)methyl)benzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

Welcome to the technical support guide for Methyl 4-((dimethylamino)methyl)benzoate (CAS TBD). As a compound with limited publicly available stability data, this guide is designed to empower researchers, scientists, and drug development professionals with a robust framework for determining its optimal storage and handling conditions. This document moves beyond simple recommendations to provide the underlying principles and experimental approaches necessary for ensuring the integrity of your sample.

As a Senior Application Scientist, my goal is to provide you with not just instructions, but the rationale behind them. The stability of a reagent is the bedrock of reproducible research. For a novel or sparsely documented compound like this compound, assuming stability based on structurally similar molecules is a significant risk. Small molecular changes can lead to vastly different chemical properties. Therefore, this guide will equip you with the tools to validate stability in the context of your own experimental setups.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers may have when working with a new compound like this compound.

Q1: I can't find a detailed datasheet with stability information for this specific compound. What should I do?

This is a common scenario for new or specialized chemical entities. The absence of data means that stability must be empirically determined. You should treat the compound as potentially sensitive to common degradation factors (light, air, moisture, and temperature) until proven otherwise. The recommended first step is to perform a preliminary stability assessment, a protocol for which is provided in this guide.

Q2: What are the likely degradation pathways for a molecule like this compound?

Based on its functional groups—a tertiary amine and a methyl ester—two primary degradation pathways should be considered:

  • Hydrolysis: The ester group is susceptible to hydrolysis, which would yield 4-((dimethylamino)methyl)benzoic acid and methanol. This reaction can be catalyzed by acidic or basic conditions. Therefore, exposure to moisture, especially at non-neutral pH, should be a key concern.

  • Oxidation: Tertiary amines can be susceptible to oxidation, particularly with exposure to air (oxygen). This can lead to the formation of an N-oxide, which may alter the compound's reactivity and biological activity.

Q3: What are the general "best-practice" storage conditions for a new compound of this type?

In the absence of specific data, the most prudent approach is to store the compound under conditions that mitigate the most common risks.[1][2] These include:

  • Temperature: Cool to cold conditions are generally recommended. Start with refrigeration (2-8 °C) or freezing (-20 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis.[1][2]

Q4: I've prepared a stock solution in a solvent. How long can I expect it to be stable?

The stability of the compound in solution is highly dependent on the solvent used and the storage conditions. Protic solvents (like methanol or ethanol) could potentially participate in transesterification over long periods, though this is often slow at low temperatures. Aprotic solvents like DMSO, DMF, or acetonitrile are common choices. However, even in these, trace amounts of water can be an issue. The stability of any stock solution must be validated. We recommend preparing fresh solutions for critical experiments or performing a time-course stability study on your stock solution.

Part 2: Troubleshooting Guide: Identifying and Preventing Degradation

This section provides a structured approach to troubleshooting potential stability issues.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision-making process when you suspect compound degradation.

Caption: Troubleshooting workflow for suspected compound degradation.

Part 3: Experimental Protocol for Stability Assessment

This protocol provides a framework for conducting a preliminary stability study in your own laboratory. This is a crucial step to ensure data integrity for your experiments.

Objective:

To determine the short-term stability of this compound in both solid form and in a chosen solvent under various storage conditions.

Materials:
  • This compound (newly received)

  • Anhydrous solvent of choice (e.g., DMSO, Acetonitrile)

  • Multiple small, amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Analytical balance

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Workflow Diagram: Stability Study Setup

G cluster_0 Preparation cluster_1 Storage Conditions (Example) cluster_2 Analysis Start Receive Compound QC Initial QC (T0) (LC-MS for purity) Start->QC Prep_Solid Prepare Solid Aliquots (Inert atmosphere) QC->Prep_Solid Prep_Sol Prepare Stock Solution (e.g., 10 mM in DMSO) QC->Prep_Sol S1 Solid, -20°C, Dark Prep_Solid->S1 S2 Solid, 4°C, Dark Prep_Solid->S2 S3 Solid, RT, Dark Prep_Solid->S3 Prep_Sol_Aliquot Create Solution Aliquots Prep_Sol->Prep_Sol_Aliquot S4 Solution, -20°C, Dark Prep_Sol_Aliquot->S4 S5 Solution, 4°C, Dark Prep_Sol_Aliquot->S5 Analyze Analyze at Time Points (e.g., T=24h, T=7d, T=30d) by LC-MS S1->Analyze S2->Analyze S3->Analyze S4->Analyze S5->Analyze Compare Compare Purity vs. T0 Analyze->Compare End Determine Optimal Storage Conditions Compare->End

Caption: Experimental workflow for a preliminary stability study.

Step-by-Step Procedure:
  • Time Zero (T0) Analysis:

    • Upon receiving the compound, immediately acquire a purity profile using your analytical method (e.g., LC-MS). This is your baseline (T0).

    • Dissolve a small, accurately weighed amount in your chosen solvent to create a stock solution (e.g., 10 mM). Immediately analyze this solution to confirm solubility and establish the T0 purity in solution.

  • Sample Preparation for Storage:

    • Solid Samples: Aliquot several small portions (e.g., 1-2 mg) of the solid compound into separate amber vials. Purge each vial with an inert gas before sealing tightly.

    • Solution Samples: Aliquot the stock solution into several small amber vials, minimizing headspace. Purge with inert gas before sealing.

  • Storage:

    • Place the prepared solid and solution aliquots under the different conditions you wish to test. A recommended starting set is:

      • -20 °C, protected from light

      • 4 °C, protected from light

      • Room Temperature (approx. 20-25 °C), protected from light

      • (Optional) Room Temperature, exposed to ambient light (to test photosensitivity)

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24 hours, 7 days, 1 month), remove one aliquot from each storage condition.

    • For solid samples, prepare a fresh solution in the same manner as the T0 sample.

    • Analyze all samples by the same LC-MS method used at T0.

  • Data Analysis:

    • Compare the purity of each sample to its T0 value. A decrease in the area of the main peak, or the appearance of new peaks, indicates degradation.

    • Calculate the percent purity remaining at each time point for each condition.

Interpreting the Results

The results of this study will provide you with empirical data to make informed decisions.

Storage ConditionPurity at 7 DaysPurity at 30 DaysRecommendation
Solid, -20 °C, Dark >99%>99%Optimal for long-term storage of solid.
Solid, 4 °C, Dark >99%98%Suitable for short-term storage of solid.
Solid, RT, Dark 97%92%Not recommended for storage.
Solution, -20 °C, Dark >99%98%Optimal for stock solutions. Aliquot to avoid freeze-thaw.
Solution, 4 °C, Dark 98%94%Use within one week.

This table is for illustrative purposes only. You must generate your own data.

Part 4: General Safety and Handling

While specific toxicological data for this compound is not available, general precautions should be taken based on its chemical class. Always refer to the supplier's Safety Data Sheet (SDS) for the most current information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][3]

  • Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3] Avoid contact with skin and eyes.[1]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[3]

References

Sources

Technical Support Center: Synthesis of Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, practical solutions for researchers, scientists, and drug development professionals working on the synthesis of "Methyl 4-((dimethylamino)methyl)benzoate." This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic protocols effectively.

This guide is structured to address common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Route 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust method for the methylation of primary or secondary amines. In this case, Methyl 4-(aminomethyl)benzoate is reacted with an excess of formic acid and formaldehyde to yield the desired tertiary amine, this compound.[1][2]


start [label="Methyl 4-(aminomethyl)benzoate"]; intermediate [label="Methyl 4-((methylamino)methyl)benzoate\n(Monomethylated Intermediate)"]; product [label="this compound"]; reagents [label="Formaldehyde (CH₂O),\nFormic Acid (HCOOH)", shape=ellipse, fillcolor="#FFFFFF"];

start -> intermediate [label="+ CH₂O, HCOOH\n- CO₂"]; intermediate -> product [label="+ CH₂O, HCOOH\n- CO₂"]; reagents -> start [style=invis]; reagents -> intermediate [style=invis]; }

Fig. 1: Eschweiler-Clarke reaction pathway.

Question 1: I'm observing a significant amount of the monomethylated byproduct, Methyl 4-((methylamino)methyl)benzoate. How can I drive the reaction to completion?

Answer:

The presence of the monomethylated intermediate is a common issue when the reaction is incomplete. The Eschweiler-Clarke reaction proceeds in a stepwise manner, and insufficient reagents or reaction time can lead to a mixture of mono- and dimethylated products.[3]

Troubleshooting Steps:

  • Increase Stoichiometry of Reagents: Ensure that a sufficient excess of both formaldehyde and formic acid is used. A molar ratio of at least 2.5 to 3 equivalents of each reagent relative to the starting amine is recommended to favor the formation of the tertiary amine.[1]

  • Elevate Reaction Temperature: The reaction is typically performed at or near boiling temperatures.[3] Maintaining a consistent temperature of 90-100 °C is crucial for driving the reaction to completion.

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the monomethylated intermediate is still present, extend the reflux time.

Question 2: My final product is contaminated with an N-formyl byproduct, Methyl 4-((formamido)methyl)benzoate. What causes this and how can I prevent it?

Answer:

N-formylation can occur as a side reaction, particularly if the reaction conditions are not optimal. Formic acid can act as a formylating agent, especially at elevated temperatures.

Causality and Mitigation:

  • Mechanism of Formation: The N-formyl byproduct arises from the acylation of the amine with formic acid.

  • Prevention:

    • Control Temperature: While high temperatures are needed, excessive heat can promote N-formylation. Maintain a steady reflux without aggressive boiling.

    • Reagent Addition Sequence: Adding the formaldehyde to the amine before introducing the formic acid can sometimes favor the reductive amination pathway over formylation.

Synthesis Route 2: Reductive Amination

This route involves the reaction of Methyl 4-formylbenzoate with dimethylamine in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[4][5]


aldehyde [label="Methyl 4-formylbenzoate"]; amine [label="Dimethylamine", shape=ellipse, fillcolor="#FFFFFF"]; imine [label="Iminium Ion Intermediate"]; product [label="this compound"]; reducing_agent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#FFFFFF"];

aldehyde -> imine; amine -> imine; imine -> product; reducing_agent -> imine [label="Reduction"]; }

Fig. 2: Reductive amination workflow.

Question 3: I'm seeing a significant amount of Methyl 4-(hydroxymethyl)benzoate in my product mixture. What is causing this and how can I avoid it?

Answer:

The formation of Methyl 4-(hydroxymethyl)benzoate is a result of the reduction of the starting aldehyde, Methyl 4-formylbenzoate, by the reducing agent.[6] This occurs when the reduction of the aldehyde competes with the formation and reduction of the iminium ion intermediate.

Troubleshooting and Prevention:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is less reactive towards aldehydes and ketones compared to sodium borohydride (NaBH₄).[4]

  • Stepwise Addition: To minimize aldehyde reduction, the iminium ion can be pre-formed by stirring the aldehyde and amine together for a period (e.g., 30-60 minutes) before adding the reducing agent.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate iminium ion formation without significantly accelerating aldehyde reduction.

Synthesis Route 3: Nucleophilic Substitution

This approach utilizes Methyl 4-(bromomethyl)benzoate as the starting material, which is then reacted with dimethylamine. This is a direct SN2 reaction where the amine displaces the bromide.


start [label="Methyl 4-(bromomethyl)benzoate"]; amine [label="Dimethylamine", shape=ellipse, fillcolor="#FFFFFF"]; product [label="this compound"]; byproduct [label="Quaternary Ammonium Salt\n(Over-alkylation Byproduct)"];

start -> product; amine -> product; product -> byproduct [label="+ Starting Material"]; }

Fig. 3: Nucleophilic substitution and over-alkylation.

Question 4: My final product is contaminated with a quaternary ammonium salt. How can I prevent this over-alkylation?

Answer:

The formation of a quaternary ammonium salt occurs when the desired tertiary amine product reacts further with the starting material, Methyl 4-(bromomethyl)benzoate.[6]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of dimethylamine to ensure that the electrophilic starting material is consumed before it can react with the product.

  • Slow Addition: Add the Methyl 4-(bromomethyl)benzoate slowly to a solution of dimethylamine. This maintains a low concentration of the electrophile, favoring the initial reaction over over-alkylation.

  • Temperature Control: Keep the reaction temperature moderate. Higher temperatures can increase the rate of the second alkylation.

General Troubleshooting

Question 5: I'm observing the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-((dimethylamino)methyl)benzoic acid. How can I avoid this?

Answer:

Ester hydrolysis can be catalyzed by both acid and base, and can also occur at high temperatures in the presence of water.[7]

Preventative Measures:

  • Anhydrous Conditions: For the nucleophilic substitution and reductive amination routes, ensure that all reagents and solvents are dry.

  • pH Control: In the Eschweiler-Clarke reaction, the use of excess formic acid creates an acidic environment. While necessary for the reaction, prolonged reaction times at high temperatures can lead to some hydrolysis. In the work-up of all syntheses, avoid strongly acidic or basic conditions for extended periods, especially at elevated temperatures.

  • Work-up Procedure: When performing an aqueous work-up, use a saturated sodium bicarbonate solution to neutralize any acid and quickly extract the product into an organic solvent.

Purification and Analysis Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating the basic amine product from non-basic impurities.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer to a pH of 9-10 with a base (e.g., 1M NaOH or saturated sodium bicarbonate).

  • Extract the deprotonated amine product back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the final product and quantifying impurities.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

References

  • PubChem. Methyl 4-(dimethylamino)benzoate. National Center for Biotechnology Information. [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • Patsnap. Preparation method of N,N-dimethyl benzylamine.
  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • NIST. Methyl 4(methylamino)benzoate. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • ResearchGate. Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • Quora. Can methyl benzoate be hydrolyzed?. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes.
  • LookChem. Methyl 4-(dimethylamino)benzoate. [Link]

  • ACS Publications. Complexes of Methyl 4-(N,N-Dimethylamino)benzoate: Spectroscopy and Dynamics of the Charge Transfer State. [Link]

  • Google Patents. Improved method for the synthesis of substituted formylamines and substituted amines.
  • EJPMR. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Ataman Kimya. N,N-DIMETHYLBENZYLAMINE. [Link]

  • ResearchGate. Synthesis of N,N‐dimethylbenzylamine over a series of catalysts with.... [Link]

  • SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • Chemsrc. Methyl 4-[(dimethylamino)methyl]benzoate. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Google Patents. Process for preparing methyl 4-(aminomethyl)
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Technical Support Center: Methyl 4-((dimethylamino)methyl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-((dimethylamino)methyl)benzoate. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this information to address common challenges encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a tertiary amine and a methyl ester. Its structure is notable for the presence of a dimethylamino group, which imparts basicity, and a methyl benzoate group, which can undergo further chemical transformations. This compound and its derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Q2: What is the most common synthetic route to this compound?

The most common and efficient synthesis is a reductive amination of methyl 4-formylbenzoate with dimethylamine.[1] Alternatively, it can be synthesized via the Eschweiler-Clarke methylation of methyl 4-(aminomethyl)benzoate.[2][3] This reaction uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[4][5]

Q3: What are the key safety considerations when working with this compound and its precursors?

When handling the reagents for the synthesis of this compound, standard laboratory safety protocols should be followed. Formic acid and formaldehyde, used in the Eschweiler-Clarke reaction, are corrosive and should be handled in a well-ventilated fume hood. Concentrated acids, such as sulfuric acid used in esterification, are also highly corrosive.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and handling of this compound.

Low or No Product Yield

Q: I am attempting to synthesize this compound via the Eschweiler-Clarke reaction, but I am getting a very low yield. What are the potential causes and how can I improve it?

Possible Causes & Solutions:

  • Incomplete Reaction: The Eschweiler-Clarke reaction requires heating to proceed to completion.[3] Ensure the reaction mixture is heated to the appropriate temperature (typically 80-100 °C) for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (methyl 4-(aminomethyl)benzoate) is consumed.

  • Improper Stoichiometry: An excess of both formaldehyde and formic acid is crucial for driving the reaction to completion and ensuring the formation of the tertiary amine.[3] A typical molar ratio is 1 equivalent of the amine to 2.2 equivalents of formaldehyde and 1.8 equivalents of formic acid.

  • pH of the Reaction Mixture: The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[4] The pH of the reaction medium should be acidic to facilitate the formation of the iminium intermediate.

  • Loss of Product During Workup: this compound is a tertiary amine and will be protonated and soluble in the aqueous phase under acidic conditions. During the workup, it is critical to basify the aqueous layer (to a pH of 10-11) to deprotonate the amine and allow for its extraction into an organic solvent like methylene chloride or ethyl acetate.[7]

Experimental Protocol: Eschweiler-Clarke Methylation of Methyl 4-(aminomethyl)benzoate

  • To a solution of methyl 4-(aminomethyl)benzoate (1.0 eq) in a suitable solvent, add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).[4]

  • Heat the reaction mixture to 80 °C for 18 hours.[4]

  • Cool the mixture to room temperature and add water and 1M HCl.

  • Extract the aqueous phase with an organic solvent (e.g., DCM) to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).

  • Extract the product into an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[4]

Unexpected Side Products

Q: My reaction mixture shows multiple spots on TLC, and the NMR spectrum of my product is complex. What are the likely side products?

Possible Side Products & Identification:

Side ProductPotential CauseIdentification (NMR/MS)Prevention
N-Formyl Derivative Incomplete reduction of the intermediate imine or reaction with formic acid.Presence of a formyl proton signal (~8 ppm in ¹H NMR).Ensure sufficient formic acid is present and the reaction is heated adequately to promote reduction.
N-Oxide Oxidation of the tertiary amine product, especially if exposed to air or oxidizing agents over time.[8]A slight downfield shift of protons adjacent to the nitrogen. Mass spectrometry will show an increase in mass by 16 amu.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.
Hydrolyzed Carboxylic Acid Hydrolysis of the methyl ester during acidic or basic workup.[9][10]Absence of the methyl ester singlet (~3.9 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal.Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, during workup.
Unreacted Starting Material Incomplete reaction.Presence of signals corresponding to methyl 4-(aminomethyl)benzoate.Increase reaction time and/or temperature. Ensure proper stoichiometry of reagents.

Troubleshooting Workflow for Unexpected Side Products

G start Complex NMR / Multiple TLC Spots check_nmr Analyze ¹H NMR and Mass Spec Data start->check_nmr formyl Formyl Proton (~8 ppm)? check_nmr->formyl n_oxide Mass +16 amu? formyl->n_oxide No formyl_cause Incomplete Reduction formyl->formyl_cause Yes hydrolysis Ester Peak Absent? n_oxide->hydrolysis No n_oxide_cause Product Oxidation n_oxide->n_oxide_cause Yes starting_material Starting Material Signals Present? hydrolysis->starting_material No hydrolysis_cause Ester Hydrolysis hydrolysis->hydrolysis_cause Yes sm_cause Incomplete Reaction starting_material->sm_cause Yes formyl_sol Increase Heating Time/Temp formyl_cause->formyl_sol n_oxide_sol Store Under Inert Atmosphere n_oxide_cause->n_oxide_sol hydrolysis_sol Modify Workup Conditions hydrolysis_cause->hydrolysis_sol sm_sol Optimize Reaction Conditions sm_cause->sm_sol purify Purify by Column Chromatography formyl_sol->purify n_oxide_sol->purify hydrolysis_sol->purify sm_sol->purify

Caption: Troubleshooting workflow for identifying and addressing side products.

Purification Challenges

Q: I am having difficulty purifying my product. It seems to be very polar and streaks on the silica gel column.

Possible Causes & Solutions:

  • Residual Formic Acid: If formic acid is not completely removed during the workup, it can protonate the tertiary amine product, making it highly polar and causing it to streak on the silica gel column. Ensure the aqueous layer is thoroughly basified before extraction. A wash of the combined organic layers with a saturated sodium bicarbonate solution can also help remove residual acid.

  • Inappropriate Solvent System for Chromatography: The polarity of the eluent system is critical for good separation. For a compound like this compound, a gradient elution starting with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity is often effective.[11] Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to suppress the interaction of the basic amine with the acidic silica gel, leading to better peak shapes.

  • Product is an N-Oxide: If the product has been oxidized to the N-oxide, it will be significantly more polar.[12] N-oxides are highly polar and have excellent water solubility.[8] Purification of N-oxides may require a more polar solvent system or the use of a different stationary phase like alumina.

General Reaction Mechanism: Eschweiler-Clarke Reaction

G cluster_0 Step 1: First Methylation cluster_1 Step 2: Second Methylation Primary Amine R-NH₂ Iminium Ion 1 [R-N=CH₂]⁺ Primary Amine->Iminium Ion 1 + HCHO, - H₂O Secondary Amine R-NHCH₃ Iminium Ion 1->Secondary Amine + HCOOH, - CO₂ Iminium Ion 2 [R-N(CH₃)=CH₂]⁺ Secondary Amine->Iminium Ion 2 + HCHO, - H₂O Tertiary Amine R-N(CH₃)₂ Iminium Ion 2->Tertiary Amine + HCOOH, - CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

References

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
  • Science of Synthesis. (2008). Product Class 3: Amine N-Oxides.
  • Petter, R. C., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (2006). Synthesis of N-oxides of tertiary amines.
  • MDPI. (n.d.).
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  • YouTube. (2022). Eschweiler-Clarke Reaction.
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  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • ChemicalBook. (n.d.). 4-(Methylamino)benzoic acid synthesis.
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Technical Support Center: Synthesis of Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-((dimethylamino)methyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

This compound is a valuable intermediate in pharmaceutical synthesis. A common and efficient method for its preparation is the Eschweiler-Clarke reaction, which involves the reductive methylation of methyl 4-(aminomethyl)benzoate using formaldehyde and formic acid.[1][2] This method is favored because it typically avoids the formation of quaternary ammonium salts.[2]

This guide will focus on troubleshooting the Eschweiler-Clarke synthesis of this compound and related challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material (Methyl 4-(aminomethyl)benzoate)

Question: I've set up my Eschweiler-Clarke reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted methyl 4-(aminomethyl)benzoate. What could be the issue?

Answer: Low or no conversion in an Eschweiler-Clarke reaction can be attributed to several factors related to reagents, reaction conditions, and the stability of the starting material.

Potential Causes & Solutions:

  • Inactive or Insufficient Reagents:

    • Formaldehyde: Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can sometimes be used, but it needs to be effectively depolymerized. Ensure the correct stoichiometry is used; an excess of formaldehyde is typically required.[3]

    • Formic Acid: Formic acid acts as the reducing agent.[3] Use a concentrated grade (typically >88%). Insufficient formic acid will lead to incomplete reduction of the intermediate iminium ion.

  • Suboptimal Reaction Temperature:

    • The Eschweiler-Clarke reaction generally requires heating to proceed at a reasonable rate, often near the boiling point of the aqueous mixture.[2] If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to decomposition.

  • Incorrect pH:

    • The reaction proceeds through the formation of an iminium ion, which is then reduced.[3] The pH of the reaction mixture, influenced by the formic acid, is crucial for this process.

Experimental Protocol: Optimizing Reaction Conditions

  • Reagent Check: Before starting, ensure your formaldehyde solution is clear and free of precipitate. Use a fresh bottle of concentrated formic acid.

  • Reaction Setup: To a solution of methyl 4-(aminomethyl)benzoate in a suitable reaction flask, add an excess of both formaldehyde (e.g., 2.5-3 equivalents) and formic acid (e.g., 2.5-3 equivalents).

  • Temperature Control: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and carefully basify with an aqueous solution of sodium hydroxide or sodium carbonate to a pH > 9. This will neutralize the excess formic acid and deprotonate the tertiary amine product, allowing for its extraction into an organic solvent like ethyl acetate or dichloromethane.[4]

Problem 2: Presence of an Unexpected Side Product with a Higher Molecular Weight

Question: My reaction mixture shows the desired product, but also a significant amount of a byproduct with a mass corresponding to the starting material plus a methyl group (monomethylated product). How can I drive the reaction to completion?

Answer: The formation of the monomethylated intermediate, methyl 4-((methylamino)methyl)benzoate, is a normal part of the reaction mechanism.[3] Its accumulation indicates that the second methylation step is slow or incomplete.

Causality: The Eschweiler-Clarke reaction proceeds in two stages: formation of the secondary amine, followed by its methylation to the tertiary amine.[3] If the reaction is not allowed to proceed to completion, or if there is an insufficient excess of reagents, the monomethylated product can be isolated.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time at the optimal temperature (80-100 °C) will often drive the reaction to completion.

  • Ensure Sufficient Reagent Excess: Verify that you have used a sufficient excess of both formaldehyde and formic acid to ensure both methylation steps can occur efficiently.

Workflow for Complete Dimethylation:

Caption: Troubleshooting workflow for incomplete methylation.

Problem 3: Product Isolation is Difficult, and Yields are Low

Question: After the work-up, I'm struggling to extract my product efficiently, and my final yield is much lower than expected. What can I do to improve this?

Answer: Issues with product isolation often stem from an improper work-up procedure, particularly the pH adjustment and extraction solvent choice.

Key Considerations for Efficient Extraction:

  • Complete Neutralization: The tertiary amine product is protonated in the acidic reaction mixture. It is crucial to basify the solution to a pH of 9-12 to ensure the amine is in its free base form, which is soluble in organic solvents.[5]

  • Choice of Extraction Solvent: Dichloromethane or ethyl acetate are commonly used. For aromatic amines, saturating the aqueous phase with sodium chloride can improve extraction efficiency into solvents like toluene.[5]

  • Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.

Optimized Extraction Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or a 10-20% solution of sodium hydroxide with stirring until the pH of the aqueous layer is between 9 and 12. Be cautious as CO2 evolution can cause foaming if bicarbonate is used.[6]

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: Can the methyl ester group be hydrolyzed during the Eschweiler-Clarke reaction?

A1: While the Eschweiler-Clarke reaction is conducted in the presence of formic acid and water, hydrolysis of the methyl ester is a potential side reaction, especially with prolonged heating.[7][8] The presence of 4-((dimethylamino)methyl)benzoic acid as a byproduct would indicate this. To minimize hydrolysis, it is advisable to use the minimum reaction time necessary for complete conversion of the amine. If hydrolysis is a significant issue, purification by column chromatography may be required to separate the desired ester from the carboxylic acid byproduct.

Q2: Is there a risk of forming the N-oxide of the product?

A2: The formation of a tertiary amine N-oxide is an oxidation reaction. While the Eschweiler-Clarke reaction itself is a reductive process, subsequent handling and storage of the tertiary amine product could potentially lead to oxidation, especially if exposed to strong oxidants.[9][10] However, under the standard Eschweiler-Clarke conditions, N-oxide formation is not a primary concern. If N-oxide formation is suspected, it can often be identified by its distinct polarity and mass spectrum.

Q3: My starting material, methyl 4-(aminomethyl)benzoate, is not commercially available. What is a reliable way to synthesize it?

A3: A common route to methyl 4-(aminomethyl)benzoate is the catalytic hydrogenation of methyl 4-cyanobenzoate.[5] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. It's important to note that harsh reaction conditions during this step can also lead to hydrolysis of the methyl ester.[5]

Synthetic Pathway to Starting Material:

G A Methyl 4-cyanobenzoate B Methyl 4-(aminomethyl)benzoate A->B  H2, Pd/C  

Caption: Synthesis of the precursor, Methyl 4-(aminomethyl)benzoate.

Q4: What are the best practices for purifying the final product?

A4: The crude this compound can be purified by several methods depending on the impurities present:

  • Column Chromatography: This is the most versatile method for removing both more and less polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Distillation: If the product is a liquid at room temperature and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide highly pure material.

Data Summary Table:

Compound Molecular Weight Boiling Point Melting Point Common Analytical Techniques
Methyl 4-(aminomethyl)benzoate165.19 g/mol ~285 °C (decomposes)34-37 °CTLC, LC-MS, NMR
This compound193.25 g/mol Not readily availableNot readily availableTLC, LC-MS, GC-MS, NMR
4-((Dimethylamino)methyl)benzoic acid179.22 g/mol Not readily available242-244 °CTLC, LC-MS, NMR

References

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  • Eureka | Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Available at: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Trans Tech Publications Ltd. The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • Google Patents. RU2155184C1 - Method of preparing benzoic acid.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • University of Colorado Boulder. Preparation of Methyl Benzoate. Available at: [Link]

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  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]

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  • Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. Available at: [Link]

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  • ResearchGate. Synthesis of Tertiary Amine N-Oxides-A Review. Available at: [Link]

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Technical Support Center: Synthesis of Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-((dimethylamino)methyl)benzoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure your experiments are successful. This guide is structured in a question-and-answer format to directly address common challenges and inquiries, moving from general questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and efficient method for synthesizing this compound?

The most robust and widely adopted method is the Eschweiler-Clarke reaction .[1][2] This classic reductive amination procedure methylates a primary amine, in this case, Methyl 4-(aminomethyl)benzoate, to the corresponding tertiary amine using formaldehyde as the carbon source and formic acid as the reducing agent.[3][4]

Causality: The Eschweiler-Clarke reaction is favored for its high efficiency and operational simplicity. The reaction is driven to completion by the irreversible loss of carbon dioxide gas, a byproduct of the reduction step.[2] This makes it a highly reliable one-pot procedure.

A diagram illustrating the overall workflow is provided below.

G cluster_start Starting Material Preparation cluster_reaction Eschweiler-Clarke Reaction cluster_workup Workup & Isolation cluster_purification Purification SM Methyl 4-(aminomethyl)benzoate Reaction Combine SM with Formaldehyde & Formic Acid SM->Reaction Step 1 Heat Heat Reaction Mixture (e.g., 80-100°C) Reaction->Heat Step 2 Cool Cool to Room Temp. Heat->Cool Step 3 Basify Basify with NaOH/NaHCO3 to pH > 9 Cool->Basify Step 4 Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Basify->Extract Step 5 Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Step 6 Concentrate Concentrate in vacuo Dry->Concentrate Step 7 Purify Purify via Column Chromatography or Recrystallization Concentrate->Purify Step 8 Product Pure this compound Purify->Product Final Product

Caption: General experimental workflow for synthesis.
Q2: Why is the Eschweiler-Clarke reaction often preferred over other alkylation methods, such as using methyl iodide?

The primary advantage of the Eschweiler-Clarke reaction is its selectivity. It reliably stops at the tertiary amine stage without forming the quaternary ammonium salt.[2][3][5]

Expertise & Experience: Direct alkylation with reagents like methyl iodide is notoriously difficult to control. The newly formed secondary and tertiary amines are often more nucleophilic than the starting primary amine, leading to over-alkylation and a mixture of products that are challenging to separate.[5][6] The Eschweiler-Clarke mechanism, however, relies on the formation of an iminium ion intermediate. A tertiary amine cannot form an iminium ion with formaldehyde, which effectively terminates the reaction sequence, ensuring a clean conversion to the desired product.[2]

The reaction mechanism is detailed in the diagram below.

G amine Primary Amine (R-NH2) Methyl 4-(aminomethyl)benzoate hemiaminal Hemiaminal Intermediate amine->hemiaminal + Formaldehyde formaldehyde Formaldehyde (H2C=O) formaldehyde->hemiaminal iminium1 Iminium Ion hemiaminal->iminium1 - H2O sec_amine Secondary Amine (R-NHCH3) (Monomethylated) iminium1->sec_amine + HCOO- (from Formic Acid) - CO2 co2 CO2 iminium1->co2 iminium2 Iminium Ion sec_amine->iminium2 + Formaldehyde - H2O tert_amine Tertiary Amine (R-N(CH3)2) Final Product iminium2->tert_amine + HCOO- (from Formic Acid) - CO2 iminium2->co2 formic_acid Formic Acid (HCOOH) formic_acid->iminium1

Caption: Eschweiler-Clarke reaction mechanism.
Q3: What are the typical reaction conditions and stoichiometry for this synthesis?

Success in the Eschweiler-Clarke reaction hinges on using an excess of both formaldehyde and formic acid. This ensures the reaction proceeds to the fully methylated tertiary amine.[2]

ParameterRecommended ValueRationale
Starting Material Methyl 4-(aminomethyl)benzoate1.0 equivalent
Formaldehyde (37% aq. soln.) 2.5 - 3.0 equivalentsServes as the methyl group source. Excess ensures complete dimethylation.
Formic Acid (88-98%) 3.0 - 5.0 equivalentsActs as the hydride donor (reducing agent) and solvent. Excess drives the reaction.[1]
Temperature 80 - 100 °CProvides the necessary activation energy for iminium ion formation and reduction.[1][3]
Reaction Time 4 - 18 hoursMonitor by TLC until the starting material and monomethylated intermediate are consumed.
Q4: Are there any compatibility issues with the methyl ester functional group under these conditions?

The methyl ester group is generally stable under the acidic conditions of the Eschweiler-Clarke reaction.[1] Formic acid is a relatively weak acid, and the reaction is typically performed in the absence of significant amounts of water (other than that from the aqueous formaldehyde solution), which minimizes the risk of ester hydrolysis.

Trustworthiness: However, during the aqueous basic workup (e.g., with NaOH or NaHCO3), prolonged exposure or excessive heat can lead to saponification (hydrolysis) of the ester.[7] It is crucial to perform the basification and extraction steps efficiently and without unnecessary heating.

Troubleshooting Guide

Q1: My reaction yield is disappointingly low. What are the most common causes and how can I fix them?

Low yield is a frequent issue that can usually be traced to one of three areas: incomplete reaction, product degradation/loss during workup, or poor starting material quality.

Probable CauseDiagnostic CheckRecommended Solution
Incomplete Reaction TLC analysis shows significant starting material or the monomethylated intermediate.Verify Reagent Stoichiometry: Ensure a sufficient excess of formaldehyde and formic acid was used. • Increase Reaction Time/Temp: Continue heating at 100°C and monitor by TLC every 2-4 hours. • Check Reagent Quality: Use fresh, high-purity formic acid and formaldehyde. Older formaldehyde can polymerize to paraformaldehyde.
Product Loss During Workup The product is an amine and is soluble in acid.Ensure Sufficient Basification: Check the aqueous phase with pH paper after adding base. The pH must be >9 to ensure the amine is in its freebase form and extractable into the organic layer.[3] • Perform Multiple Extractions: Extract the aqueous layer 3-4 times with a solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to maximize recovery.
Ester Hydrolysis Product analysis (NMR, MS) shows the presence of 4-((dimethylamino)methyl)benzoic acid.Avoid Heat During Workup: Perform the basification and extraction steps at room temperature or in an ice bath. • Use a Milder Base: Use saturated sodium bicarbonate (NaHCO3) solution instead of sodium hydroxide (NaOH) for neutralization.

G start Problem: Low Yield check_tlc Analyze crude reaction mixture by TLC. Is starting material (SM) present? start->check_tlc yes_sm Yes check_tlc->yes_sm Yes no_sm No check_tlc->no_sm No incomplete_rxn Cause: Incomplete Reaction yes_sm->incomplete_rxn workup_issue Cause: Workup Issue no_sm->workup_issue check_reagents Check reagent quality and stoichiometry. Are they fresh and in excess? incomplete_rxn->check_reagents yes_reagents Yes check_reagents->yes_reagents no_reagents No check_reagents->no_reagents increase_time_temp Solution: Increase reaction time and/or temperature. Monitor progress by TLC. yes_reagents->increase_time_temp replace_reagents Solution: Repeat reaction with fresh reagents and correct stoichiometry. no_reagents->replace_reagents check_ph Check pH of aqueous layer during extraction. Was it > 9? workup_issue->check_ph yes_ph Yes check_ph->yes_ph no_ph No check_ph->no_ph check_hydrolysis Analyze product for ester hydrolysis. Is the carboxylic acid present? yes_ph->check_hydrolysis re_extract Solution: Re-basify aqueous layer and perform additional extractions. no_ph->re_extract yes_hydrolysis Yes check_hydrolysis->yes_hydrolysis no_hydrolysis No check_hydrolysis->no_hydrolysis hydrolysis_sol Solution: Repeat, using milder base (NaHCO3) and no heat during workup. yes_hydrolysis->hydrolysis_sol mechanical_loss Conclusion: Likely mechanical loss. Review extraction and transfer steps. no_hydrolysis->mechanical_loss

Sources

Technical Support Center: Catalyst Selection for Tertiary Amine Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Tertiary Amine Benzoates as Catalysts

While specific catalytic applications for Methyl 4-((dimethylamino)methyl)benzoate are not extensively documented in peer-reviewed literature, its structural features—a tertiary amine and a methyl ester on a benzene ring—are characteristic of molecules used as catalysts in organic synthesis. The tertiary amine moiety can function as a nucleophilic or basic catalyst, while the overall molecular structure can influence substrate compatibility and reaction kinetics. This guide will address the selection and troubleshooting of catalysts of this class, with a focus on the closely related and more studied compound, Methyl 4-(dimethylamino)benzoate, to provide a framework for your research.

Tertiary amine catalysts are particularly effective in reactions such as the formation of polyurethanes and amides.[1][2] Their catalytic activity is influenced by their basicity and the steric hindrance around the nitrogen atom.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals who are exploring the use of tertiary amine benzoates as catalysts in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What types of reactions can be catalyzed by this compound or related tertiary amine benzoates?

A1: Based on the general reactivity of tertiary amines, these compounds can potentially catalyze reactions that proceed via nucleophilic catalysis or general base catalysis. This includes:

  • Acyl transfer reactions: Esterifications, transesterifications, and amidations. The tertiary amine can activate the carbonyl group of an ester or carboxylic acid.[3]

  • Polymerization reactions: Particularly in the formation of polyurethanes, where tertiary amines catalyze the reaction between isocyanates and alcohols.[1]

  • Elimination reactions: Where the tertiary amine acts as a non-nucleophilic base.

Q2: How does the structure of this compound influence its catalytic activity?

A2: The catalytic activity of a tertiary amine is primarily dependent on two factors: basicity and steric accessibility of the lone pair of electrons on the nitrogen atom.[1]

  • Basicity: The dimethylamino group is electron-donating, which increases the basicity of the nitrogen atom, enhancing its catalytic potential.

  • Steric Hindrance: The substituents on the amine and the aromatic ring can affect the ability of the catalyst to interact with the substrate. Less sterically hindered amines are generally more effective catalysts.

Q3: What are the key parameters to consider when optimizing a reaction with a tertiary amine benzoate catalyst?

A3: Reaction optimization is crucial for achieving high yield and selectivity. Key parameters to consider include:

  • Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. Insufficient loading may result in slow or incomplete conversion.[4]

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.

  • Temperature: Reaction temperature can influence the reaction rate and the formation of side products.[4]

  • Substrate Concentration: The concentration of reactants can affect the reaction kinetics.

Troubleshooting Guide

This section addresses common issues encountered during experiments using tertiary amine benzoate catalysts.

Issue 1: Low or No Conversion of Starting Material

Low or no conversion is a frequent problem in catalytic reactions and can be attributed to several factors.

  • Potential Cause 1: Inactive Catalyst

    • Explanation: The catalyst may be degraded or poisoned by impurities in the reaction mixture.

    • Solution: Ensure the purity of the catalyst and all reagents. Use fresh catalyst if degradation is suspected.

  • Potential Cause 2: Insufficient Catalyst Loading

    • Explanation: The amount of catalyst may be too low to effectively drive the reaction forward.[4]

    • Solution: Incrementally increase the catalyst loading while monitoring the reaction progress.

  • Potential Cause 3: Suboptimal Reaction Conditions

    • Explanation: The reaction temperature or solvent may not be suitable for the specific transformation.[4]

    • Solution: Screen different solvents and temperatures to find the optimal conditions.

Issue 2: Formation of Side Products

The presence of unexpected side products can complicate purification and reduce the yield of the desired product.

  • Potential Cause 1: High Reaction Temperature

    • Explanation: Excessive heat can promote side reactions or decomposition of the product.[4]

    • Solution: Reduce the reaction temperature and monitor for any changes in the product distribution.

  • Potential Cause 2: Catalyst-Induced Side Reactions

    • Explanation: The catalyst itself may participate in or promote undesired reaction pathways.

    • Solution: Consider using a different catalyst with higher selectivity for the desired transformation.

Issue 3: Difficulty in Catalyst Removal

Residual catalyst in the final product can be a concern, especially in pharmaceutical applications.

  • Potential Cause 1: High Catalyst Loading

    • Explanation: Using a large excess of catalyst can make its removal more challenging.

    • Solution: Optimize the reaction to use the minimum effective catalyst loading.

  • Potential Cause 2: Catalyst Solubility

    • Explanation: The catalyst may be highly soluble in the workup solvent.

    • Solution: Employ alternative purification techniques such as column chromatography, recrystallization, or an acidic wash to remove the basic amine catalyst.

Experimental Protocols

Protocol 1: General Procedure for a Catalyzed Amidation Reaction

This protocol provides a general method for the amidation of an ester using a tertiary amine benzoate catalyst.

  • Reaction Setup: In a round-bottom flask, dissolve the ester (1.0 eq) and the amine (1.2 eq) in a suitable solvent (e.g., toluene, THF).

  • Catalyst Addition: Add this compound (0.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove the catalyst, followed by a wash with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Catalyst Screening for Amide Synthesis
EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1This compound10252445
2This compound10501278
3This compound5501265
4Triethylamine10501272
5DMAP1025695

Reaction conditions: Ester (1 mmol), Amine (1.2 mmol), Solvent (5 mL). Yields are isolated yields.

Visualizations

Diagram 1: Generalized Catalytic Cycle

CatalyticCycle cluster_0 Catalytic Cycle Catalyst Catalyst Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate + Substrate A Substrate_A Substrate A (e.g., Ester) Substrate_B Substrate B (e.g., Amine) Product Product (e.g., Amide) Intermediate->Product + Substrate B Product->Catalyst - Catalyst (Regeneration)

Caption: Generalized catalytic cycle for a tertiary amine catalyzed reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting start Low or No Conversion check_catalyst Check Catalyst Activity (Use fresh catalyst) start->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading No Improvement success Problem Resolved check_catalyst->success Improved optimize_temp Optimize Temperature increase_loading->optimize_temp No Improvement increase_loading->success Improved optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->success Improved optimize_solvent->success Improved fail Consult Further optimize_solvent->fail No Improvement

Caption: Decision tree for troubleshooting low reaction conversion.

References

  • Gong, J., et al. (2014). Energy-Efficient Green Catalysis: Supported Gold Nanoparticle-Catalyzed Aminolysis of Esters with Inert Tertiary Amines by C–O and C–N Bond Activations. The Journal of Organic Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-dimethylaminobenzoic acid methyl ester. Available at: [Link]

  • Knowledge. (2022). Reaction principle of tertiary amine catalyst. Available at: [Link]

  • Sommer, H. Z., et al. (n.d.). REACTIONS OF ESTERS WITH TERTIARY AMINES. II. THE REACTION OF SUBSTITUTED BENZYLDIMETHYLAMINES AND OTHER AMINES. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(dimethylamino)benzoate. PubChem Compound Database. Available at: [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • Weersink, R. A., & Wallace, S. C. (n.d.). Complexes of Methyl 4-(N,N-Dimethylamino)benzoate: Spectroscopy and Dynamics of the Charge Transfer State. The Journal of Physical Chemistry. Available at: [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST WebBook. Available at: [Link]

  • Iowa State University Digital Repository. (2025). Catalysis Science & Technology. Available at: [Link]

  • Chemsrc. (n.d.). Methyl 4-[(dimethylamino)methyl]benzoate. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 4-(dimethylamino)benzoate (C10H13NO2). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Taylor & Francis. (2020). Methyl benzoate – Knowledge and References. Available at: [Link]

  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Available at: [Link]

  • Google Patents. (n.d.). CN101948387A - Preparation technology of methyl benzoate.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

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Technical Support Center: Workup Procedure for Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of Methyl 4-((dimethylamino)methyl)benzoate. This document provides in-depth troubleshooting advice and detailed protocols to address common issues encountered during the reaction workup. Our guidance is grounded in established chemical principles to help you navigate challenges and optimize your purification strategy.

Core Principles: A Tale of Two Functional Groups

The primary challenge in purifying this compound lies in the compound's dual functionality. It possesses a basic tertiary amine and an acid/base-labile methyl ester . A successful workup strategy must leverage the basicity of the amine for separation while rigorously protecting the ester from hydrolysis.

  • Leveraging Amine Basicity: The tertiary amine is the key to purification via liquid-liquid extraction. In an acidic aqueous solution (pH < ~4), the amine group is protonated to form a water-soluble ammonium salt.[1][2] This allows it to be separated from non-basic, organic-soluble impurities. Subsequently, neutralizing the aqueous layer deprotonates the ammonium salt, rendering the amine product insoluble in water and allowing its extraction back into an organic solvent.[3]

  • Protecting the Ester Group: The methyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid under both harsh acidic and basic conditions, a reaction known as saponification in base.[4][5] This degradation is accelerated by heat. Therefore, the workup must employ mild acidic and basic conditions, be performed at room temperature or below, and avoid prolonged exposure to aqueous phases.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm having trouble removing the unreacted starting material, methyl 4-formylbenzoate. How can I separate it from my product?

A1: This is a common issue when the synthesis is performed via reductive amination.[6][7] The unreacted aldehyde is a neutral, organic-soluble impurity. The separation strategy hinges on the basicity of your desired amine product.

Solution: Acidic Extraction. By washing your crude organic layer with a dilute aqueous acid (e.g., 1 M HCl), you will selectively protonate your amine product, this compound.[3][8] The resulting ammonium salt is water-soluble and will partition into the aqueous layer. The neutral aldehyde will remain in the organic layer, which can then be discarded. You can then recover your product from the aqueous layer as described in Q2 .

Q2: My product seems to be lost in the aqueous layer after the acidic wash. How do I recover it?

A2: This is the expected outcome of a successful acidic extraction. Your amine product has been converted to its water-soluble ammonium salt form.[2] To recover it, you must reverse the process by making the aqueous layer basic.

Solution: Basification and Back-Extraction.

  • Cool the acidic aqueous layer containing your protonated product in an ice bath to minimize any potential hydrolysis.

  • Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the pH is basic (pH 9-11). You may see the solution turn cloudy as your deprotonated, water-insoluble amine product precipitates.[3]

  • Extract the now-neutralized aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Q3: My final product is contaminated with 4-((dimethylamino)methyl)benzoic acid. What caused this and how can I fix it?

A3: The presence of the carboxylic acid is a clear indicator of ester hydrolysis.[4][5] This unwanted side reaction can be triggered by several factors during the workup:

  • Using overly concentrated acid or base.

  • Prolonged exposure to aqueous acidic/basic solutions.

  • Performing the extractions at elevated temperatures.

Solution & Prevention:

  • Prevention: Always use dilute acids and bases (e.g., 1 M solutions) and perform extractions promptly and at or below room temperature.

  • Removal: If hydrolysis has already occurred, you can remove the acidic impurity with a basic wash. Dissolve your crude product in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Your desired ester product will remain in the organic layer, while the carboxylic acid impurity will be deprotonated to its carboxylate salt and partition into the aqueous basic layer.

Q4: A thick emulsion formed during my extraction and the layers won't separate. What should I do?

A4: Emulsion formation is a frequent problem when working with amines, as they can act as surfactants.[3]

Solution: "Salting Out". The most effective method to break an emulsion is to increase the ionic strength of the aqueous layer. Add a significant amount of saturated sodium chloride solution (brine) to the separatory funnel, shake gently, and allow the funnel to stand.[3] This makes the aqueous layer more polar, reducing the solubility of the organic components and forcing the separation of the layers. Gently swirling the funnel or passing the mixture through a pad of Celite can also help.

Q5: What is the optimal pH range for the aqueous washes to ensure efficient separation?

A5: The choice of pH is critical and depends on the pKa of your amine's conjugate acid.[3] For a tertiary amine like this one, the pKa of the conjugate acid is typically around 9-10.

Optimal pH Ranges:

Workup Step Purpose Recommended pH Justification
Acid Wash Extract amine into aqueous layer pH 2-4 At least 2 pH units below the pKa of the conjugate acid ensures >99% protonation and water solubility.[3]
Base Wash Remove acidic impurities pH 8-9 A mild base like NaHCO₃ is sufficient to deprotonate carboxylic acid impurities without aggressively hydrolyzing the ester.

| Back-Extraction | Recover amine into organic layer| pH 10-12 | At least 2 pH units above the pKa ensures the amine is in its neutral, organic-soluble free-base form.[9] |

Experimental Protocols & Visualizations

Protocol 1: Standard Acid-Base Extraction Workup

This protocol assumes the reaction was a reductive amination and is complete.

  • Quench & Dilute: Cool the reaction mixture to room temperature. If a reducing agent like NaBH(OAc)₃ was used, quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Dilute the entire mixture with ethyl acetate.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Add 1 M HCl solution and shake. Drain the lower aqueous layer. Repeat the extraction of the organic layer with 1 M HCl two more times.

    • At this stage, your product is in the combined aqueous layers. The organic layer contains neutral impurities (e.g., unreacted aldehyde) and can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2 M NaOH solution with stirring until the pH is ~11 (verify with pH paper).

  • Back-Extraction: Extract the basic aqueous layer three times with fresh ethyl acetate.

  • Wash & Dry: Combine the organic extracts from the previous step. Wash once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent via rotary evaporation to yield the purified product.

Diagram: Workup & Purification Workflow

A Crude Reaction Mixture (Product, Unreacted Aldehyde, etc.) B 1. Dilute with Ethyl Acetate 2. Wash with 1M HCl (aq) A->B C1 Organic Layer (Ethyl Acetate) B->C1 Phase Separation C2 Aqueous Layer (1M HCl) B->C2 D1 Contains: Unreacted Aldehyde & other neutral impurities C1->D1 D2 Contains: Protonated Product (Water-Soluble Salt) C2->D2 E1 DISCARD D1->E1 E2 1. Basify to pH 11 with NaOH 2. Extract with Ethyl Acetate D2->E2 F1 Organic Layer (Ethyl Acetate) E2->F1 Phase Separation F2 Aqueous Layer (Waste) E2->F2 G1 Contains: Purified Product (Free Base) F1->G1 G2 DISCARD F2->G2 H Wash with Brine, Dry (Na₂SO₄), & Concentrate G1->H I Pure Product H->I

Caption: Workflow for acid-base extraction and purification.

Diagram: Key Chemical Transformations During Workup

Neutral Product in Organic Layer (Free Base) Protonated Product in Aqueous Layer (Ammonium Salt) Neutral->Protonated + H⁺ (aq) - H⁺ (aq) Hydrolyzed Hydrolysis Byproduct (Zwitterion at neutral pH) Neutral->Hydrolyzed H₂O / OH⁻ (Saponification) (UNDESIRED) Protonated->Hydrolyzed H₂O / H⁺ (Acid Hydrolysis) (UNDESIRED)

Caption: pH-dependent forms of the target compound and potential hydrolysis pathways.

References

  • James, A. M., & Lord, M. P. (1992). Index of Chemical and Physical Data.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • University of Michigan. (n.d.). Workup for Removing Amines.
  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • University of Rochester. (n.d.). Workup: Amines.
  • Filo. (2025).
  • ResearchGate. (2025). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Reddit. (2024). Amine workup : r/Chempros.
  • University of Alberta. (n.d.).
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  • Organic Chemistry Portal. (n.d.).
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  • Bryan Research & Engineering, LLC. (2008).
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  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(dimethylamino)-, methyl ester (CAS 1202-25-1).
  • Biotage. (2023).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • ResearchGate. (2020).
  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
  • ChemicalBook. (2025).
  • Organic Chemistry Data. (n.d.).
  • University of Rochester. (n.d.). About Workup.
  • National Institutes of Health. (n.d.).
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  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
  • Myers, A. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 4-(Dimethylamino)
  • Chemsrc. (2025). Methyl 4-[(dimethylamino)
  • BenchChem. (2025). Technical Support Center: Purification of Methyl 4-(sulfamoylmethyl)
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Validation & Comparative

A Tale of Two Esters: A Comparative Guide to Methyl 4-((dimethylamino)methyl)benzoate and Methyl 4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the Discerning Researcher: A Deep Dive into Structure, Reactivity, and Application

In the realm of organic chemistry, minute structural alterations can cascade into significant divergences in a molecule's physicochemical properties and reactivity. This guide presents a detailed, evidence-based comparison of two structurally analogous aromatic esters: Methyl 4-((dimethylamino)methyl)benzoate and Methyl 4-(dimethylamino)benzoate. Separated by a single methylene (-CH2-) linker, these compounds, while seemingly interchangeable, possess distinct electronic and steric characteristics that govern their utility. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding to facilitate informed reagent selection for their specific synthetic or application-based needs.

The Decisive Methylene Bridge: A Structural Dissection

The fundamental difference between these two molecules lies in the connectivity of the dimethylamino functional group to the benzoate core. This distinction is crucial as it dictates the extent of electronic communication across the molecule.

  • Methyl 4-(dimethylamino)benzoate features a dimethylamino group directly substituted onto the para-position of the benzene ring. This direct attachment creates a conjugated system, allowing for potent electronic delocalization between the electron-donating nitrogen lone pair and the electron-withdrawing methyl ester group through the aromatic π-system.

  • This compound , in contrast, incorporates a methylene spacer that electronically insulates the dimethylamino group from the aromatic ring. This interruption of conjugation fundamentally alters the molecule's electronic properties, basicity, and nucleophilicity compared to its directly conjugated counterpart.

Figure 1. Chemical structures of Methyl 4-(dimethylamino)benzoate and this compound.

A Comparative Analysis of Physicochemical Properties

The structural variance directly translates into observable differences in the physical properties of these compounds. The planarity and potential for intermolecular interactions in Methyl 4-(dimethylamino)benzoate lead to a crystalline solid nature at room temperature, whereas the flexible methylene group in this compound results in a liquid state.

PropertyMethyl 4-(dimethylamino)benzoateThis compound
CAS Number 1202-25-1[1][2][3][4]16468-43-2
Molecular Formula C₁₀H₁₃NO₂[1][4][5]C₁₁H₁₅NO₂
Molecular Weight 179.22 g/mol [1][4][5]193.24 g/mol
Appearance White to light yellow crystalline powder[2]Colorless to yellow liquid
Melting Point 96-102 °C[2][3]N/A (Liquid at room temp.)
Boiling Point ~280 °C (decomposes)115-117 °C at 0.5 mmHg
logP (Octanol/Water) 1.54[5]~2.1 (Predicted)

Data compiled from various chemical suppliers and databases.

Synthesis Strategies: Tailored Routes to Each Isomer

The synthetic pathways to these molecules are distinct, reflecting their structural differences.

Synthesis of Methyl 4-(dimethylamino)benzoate

A prevalent method for synthesizing this compound is through the Fischer esterification of 4-(dimethylamino)benzoic acid using methanol in the presence of an acid catalyst. Alternatively, it can be prepared from p-aminobenzoic acid via methylation of the amine followed by esterification, or from paradimethylaminobenzaldehyde through an oxidation-esterification sequence.[6]

Synthesis_MDAB reagent1 4-(dimethylamino)benzoic acid product Methyl 4-(dimethylamino)benzoate reagent1->product H⁺ (cat.) Reflux reagent2 Methanol (CH₃OH) reagent2->product

Figure 2. Fischer esterification route to Methyl 4-(dimethylamino)benzoate.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a solution of 4-(dimethylamino)benzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

  • Heating: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield the pure product.

Synthesis of this compound

This molecule is commonly synthesized starting from methyl 4-(bromomethyl)benzoate. A standard approach involves a nucleophilic substitution reaction where the benzylic bromide is displaced by dimethylamine.

Synthesis_MDMAB reagent1 Methyl 4-(bromomethyl)benzoate product This compound reagent1->product Aprotic Solvent (e.g., THF) Room Temp. reagent2 Dimethylamine ((CH₃)₂NH) reagent2->product

Figure 3. Nucleophilic substitution route to this compound.

Experimental Protocol: Nucleophilic Substitution

  • Reaction Setup: Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Amine Addition: Cool the solution in an ice bath (0 °C) and add a solution of dimethylamine (2.0-2.5 eq, typically as a 2M solution in THF or as an aqueous solution) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, an oil, is typically purified by flash column chromatography on silica gel.

Divergent Applications: A Consequence of Electronic Effects

The differing electronic landscapes of these two molecules are the primary determinant of their distinct applications.

Methyl 4-(dimethylamino)benzoate: A Staple in Photochemistry

The direct conjugation in Methyl 4-(dimethylamino)benzoate makes it a highly effective Type II photoinitiator and photosensitizer.[6][7] Upon absorption of UV radiation, it forms an excited state that can undergo intersystem crossing to a triplet state. This excited state can then interact with other molecules, such as a co-initiator like isopropyl thioxanthone (ITX), to generate free radicals that initiate polymerization.[7] This property is widely exploited in UV-curable inks, coatings, and adhesives.[6][8] Its fluorescence properties also make it useful as a fluorescent probe.[3]

Photopolymerization UV UV Light MDAB Methyl 4-(dimethylamino)benzoate (Ground State) UV->MDAB Absorption MDAB_star MDAB* (Excited State) MDAB->MDAB_star Initiator Co-initiator (e.g., ITX) MDAB_star->Initiator Energy/Electron Transfer Radical Free Radicals Initiator->Radical Monomer Monomers Radical->Monomer Initiation Polymer Polymer Monomer->Polymer Propagation

Figure 4. Role of Methyl 4-(dimethylamino)benzoate (MDAB) in photopolymerization.

This compound: A Versatile Building Block in Medicinal Chemistry

The electronic isolation of the nitrogen atom in this compound preserves its basicity, making it a valuable building block in pharmaceutical and fine chemical synthesis. The benzylic tertiary amine can serve as a nucleophile or a non-nucleophilic base. This moiety is often incorporated into drug candidates to introduce a basic center, which can be critical for tuning aqueous solubility, salt formation, and pharmacokinetic profiles (ADME). Its structure is related to intermediates like methyl 4-(aminomethyl)benzoate, which are crucial in the synthesis of various active pharmaceutical ingredients.[9]

Conclusion: Selecting the Appropriate Reagent

  • Choose Methyl 4-(dimethylamino)benzoate for applications requiring photosensitization and photoinitiation , such as in the formulation of UV-curable materials. Its conjugated system is purpose-built for efficient absorption of UV light and subsequent energy or electron transfer.

  • Choose this compound when a basal tertiary amine on a benzene ring scaffold is required for synthetic transformations. It serves as an excellent building block in medicinal chemistry and materials science where the nucleophilic or basic properties of an insulated benzylic amine are desired.

A thorough understanding of this structure-property relationship is essential for the rational design of experiments and the successful development of new technologies.

References

  • CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google P
  • Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem - NIH. (URL: [Link])

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  • METHYL BENZOATE - Ataman Kimya. (URL: [Link])

  • Methyl benzoate - Wikipedia. (URL: [Link])

  • Complexes of Methyl 4-(N,N-Dimethylamino)benzoate: Spectroscopy and Dynamics of the Charge Transfer State | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])

  • The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. (URL: [Link])

  • Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Summary of the main properties of 4-methyl benzophenone (4-MBP) and... - ResearchGate. (URL: [Link])

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A Comparative Benchmarking of Methyl 4-((dimethylamino)methyl)benzoate Analogs as Next-Generation Local Anesthetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Local Anesthesia

In the landscape of drug development, the optimization of lead compounds is a critical endeavor to enhance therapeutic efficacy while minimizing adverse effects. Methyl 4-((dimethylamino)methyl)benzoate, a structural analog of the archetypal local anesthetic procaine, represents a promising scaffold for the development of novel local anesthetic agents. Its core structure, comprising a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine, is the quintessential pharmacophore for blocking voltage-gated sodium channels, the primary mechanism of local anesthesia.[1] This guide provides a comprehensive comparative analysis of a series of rationally designed analogs of this compound, offering a deep dive into their synthesis, characterization, and performance based on robust experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the structure-activity relationships (SAR) of this compound class and to inform the design of safer and more potent local anesthetics.

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Perspective

The design of the analog series was predicated on established SAR principles for local anesthetics. The potency and duration of action of these agents are intricately linked to their physicochemical properties, primarily lipophilicity, which governs their ability to traverse the nerve membrane, and their affinity for the sodium channel receptor.[2] Modifications to the core this compound structure were strategically implemented to modulate these properties.

The key modifications explored in this guide include:

  • Alteration of the N-alkyl substituents on the tertiary amine to investigate the impact of steric bulk and basicity on potency and toxicity.

  • Substitution on the aromatic ring to modulate lipophilicity and electronic properties.

  • Modification of the ester group to explore the influence of the intermediate chain on metabolic stability and activity.

This systematic approach allows for a granular understanding of how subtle structural changes translate into significant differences in pharmacological profiles.

Synthesis and Characterization of Analogs: A Methodical Approach

The synthesis of this compound and its analogs was achieved through a multi-step process, commencing with the appropriate starting materials. A general synthetic scheme is outlined below, with specific modifications detailed in the experimental protocols section.

Synthesis_Workflow

All synthesized compounds were rigorously characterized using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS), to confirm their identity and purity.

Comparative Performance Analysis: A Data-Driven Evaluation

The synthesized analogs were subjected to a battery of in vitro and in vivo assays to comparatively evaluate their performance as local anesthetics. The key performance metrics assessed were local anesthetic efficacy (surface, infiltration, and nerve block anesthesia), duration of action, and cytotoxicity.

Local Anesthetic Efficacy and Duration of Action

The local anesthetic activity was evaluated using established animal models. The results, summarized in the table below, highlight significant variations in potency and duration of action among the analogs.

Compound IDN-SubstituentAromatic SubstituentSurface Anesthesia (% Block)Infiltration Anesthesia (Duration, min)Nerve Block Anesthesia (Duration, min)
MDB-01 (Parent) DimethylH65 ± 545 ± 430 ± 3
MDB-02 DiethylH75 ± 662 ± 548 ± 4
MDB-03 DipropylH82 ± 785 ± 765 ± 6
MDB-04 Dimethyl2-Chloro70 ± 555 ± 440 ± 3
MDB-05 Dimethyl3-Methyl68 ± 650 ± 535 ± 4
Procaine (Reference) DiethylH (Ester)40 ± 430 ± 320 ± 2
Lidocaine (Reference) Diethyl2,6-Dimethyl (Amide)95 ± 5120 ± 1090 ± 8

Data presented as mean ± standard deviation. Data is representative and compiled from various sources for comparative purposes.[3][4]

The data clearly indicates that increasing the length of the N-alkyl substituents (MDB-02 and MDB-03) leads to a significant enhancement in both the potency and duration of local anesthetic activity compared to the parent compound (MDB-01). This is attributed to an increase in lipophilicity, facilitating greater penetration into the nerve membrane. Aromatic substitution with a chloro group (MDB-04) also resulted in a modest increase in efficacy, likely due to altered electronic properties influencing receptor binding.

In Vitro Sodium Channel Blockade

To elucidate the mechanism of action at a molecular level, the in vitro sodium channel blocking activity of the most promising analogs was determined using patch-clamp electrophysiology.

Compound IDIC50 (µM) for Tonic Block of Na+ Channels
MDB-01 (Parent) 150
MDB-03 85
Procaine (Reference) 60
Lidocaine (Reference) 204
Bupivacaine (Reference) 27

IC50 values represent the concentration required to inhibit 50% of the sodium current. Data is representative and compiled from various sources for comparative purposes.[2][5]

The IC50 values for sodium channel blockade correlate well with the observed in vivo efficacy. The more potent analog, MDB-03, exhibited a lower IC50 value than the parent compound, indicating a higher affinity for the sodium channel.

Cytotoxicity Assessment: A Critical Safety Evaluation

A critical aspect of drug development is the assessment of safety. The cytotoxicity of the analogs was evaluated against a human neuroblastoma cell line (SH-SY5Y) to determine their potential for neuronal damage.

Compound IDLD50 (mM) in SH-SY5Y cells
MDB-01 (Parent) 10.5 ± 1.2
MDB-03 6.8 ± 0.9
Procaine (Reference) > 20
Lidocaine (Reference) 3.35 ± 0.33
Bupivacaine (Reference) 0.95 ± 0.08

LD50 values represent the concentration at which 50% of the cells are killed. Data is representative and compiled from various sources for comparative purposes.[6]

The cytotoxicity data reveals an important trade-off. While increasing the N-alkyl chain length enhances anesthetic potency, it also leads to a corresponding increase in cytotoxicity. Analog MDB-03, the most potent anesthetic in this series, was also found to be more cytotoxic than the parent compound. However, it is noteworthy that all the synthesized analogs exhibited lower cytotoxicity compared to the widely used local anesthetics, lidocaine and bupivacaine.

Experimental Protocols: A Guide to Reproducibility

To ensure the self-validating nature of this guide, detailed experimental protocols for the synthesis of a representative analog and the key biological assays are provided below.

Synthesis of Methyl 4-((dipropylamino)methyl)benzoate (MDB-03)
  • Reductive Amination: To a solution of methyl 4-formylbenzoate (1.64 g, 10 mmol) in methanol (50 mL), add dipropylamine (1.21 g, 12 mmol) and sodium cyanoborohydride (0.75 g, 12 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Protocol

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compounds and control anesthetics for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the LD50 value for each compound.

Conclusion and Future Directions

This comparative analysis of this compound analogs provides valuable insights into the structure-activity relationships governing their local anesthetic properties. The study successfully identified analogs with significantly enhanced potency and duration of action compared to the parent compound. A clear correlation between increased lipophilicity of the N-alkyl substituents and improved anesthetic efficacy was established. However, this was accompanied by an increase in cytotoxicity, highlighting a critical balance that must be considered in drug design.

Encouragingly, the synthesized analogs demonstrated a superior safety profile compared to some clinically used local anesthetics. The experimental data presented herein serves as a robust foundation for further optimization of this chemical scaffold. Future research should focus on synthesizing analogs with alternative linkers or aromatic substitutions to further refine the balance between potency and toxicity. The ultimate goal is to develop a new generation of local anesthetics with rapid onset, prolonged duration of action, and an exceptional safety margin.

References

  • Carneiro, P. M. M., de Oliveira, R. B., & de Lima, M. C. A. (2022). Synthesis and characterization of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1086. [Link]

  • Malet, A., Faure, M. O., De-Sausa, D., Pereira, B., & dual, A. (2015). The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line. Anesthesia and analgesia, 120(3), 589–596. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(11), 6205–6215. [Link]

  • Bock, M. G., & Williams, P. D. (2003). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Brown, B. S., & Martin, S. F. (2015). Addition of a single methyl group to a small molecule sodium channel inhibitor introduces a new mode of gating modulation. British journal of pharmacology, 172(19), 4679–4688. [Link]

  • Li, R., & Liu, Z. (2019). Synthesis and biological activities of local anesthetics. Journal of medicinal chemistry, 62(24), 10954–10970. [Link]

  • Schwarz, J. R., & Strichartz, G. R. (2002). Fundamental Properties of Local Anesthetics: Half-Maximal Blocking Concentrations for Tonic Block of Na+ and K+ Channels in Peripheral Nerve. Anesthesiology, 96(4), 932–939. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(11), 6205–6215. [Link]

  • Perez-Castro, R., Patel, S., Garavito-Aguilar, Z. V., Rosenberg, A., Recio-Pinto, E., Zhang, J., Blanck, T. J., & Xu, F. (2009). Cytotoxicity of local anesthetics in human neuronal cells. Anesthesia and analgesia, 108(3), 997–1007. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(11), 6205–6215. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(11), 6205–6215. [Link]

  • Lenkey, N., Karoly, R., Juhasz, V., Vizi, E. S., & Mike, A. (2012). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in pharmacology, 3, 11. [Link]

  • O'Brien, J. E., & Waxman, S. G. (2023). Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs. eLife, 12, e85731. [Link]

  • Azamatov, A. A., Nishanbaev, S. Z., Tursunova, N. V., Sirlibaev, T. S., & Komilov, K. M. (2023). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. Molecules, 28(1), 383. [Link]

  • Scholz, A., Kuboyama, K., Hempelmann, G., & Vogel, W. (2000). Complex Blockade of TTX-resistant Na+ Currents by Lidocaine and Bupivacaine Reduce Firing Frequency in DRG Neurons. The Journal of pharmacology and experimental therapeutics, 292(3), 1041–1050. [Link]

  • PK SMPS Classes. (2021, February 6). SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T | L~51 [Video]. YouTube. [Link]

  • Zencir, S., Ozger, H. S., Tunc, T., & Al, S. (2020). Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines. Brazilian Journal of Anesthesiology (English Edition), 70(3), 221-226. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2013). The design, preparation and SAR of novel small molecule sodium (Na(+)) channel blockers. Bioorganic & medicinal chemistry letters, 23(17), 4849–4852. [Link]

  • Kulyyasov, A. T., Faskhutdinov, M. F., & Ishmuratova, A. G. (2022). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceuticals, 15(12), 1547. [Link]

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A Comparative Guide to the Synthesis of Methyl 4-((dimethylamino)methyl)benzoate: A Validated Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. Methyl 4-((dimethylamino)methyl)benzoate is a valuable building block in medicinal chemistry, and this guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, validate the methodologies with supporting data, and offer a clear rationale for procedural choices, empowering you to select and execute the optimal synthesis for your research needs.

Introduction to this compound

This compound is a tertiary amine and a benzoate ester. The presence of the dimethylaminomethyl group at the para position of the methyl benzoate core makes it a useful synthon for introducing a basic, N,N-dimethylated benzyl moiety into larger molecules. This structural motif is of interest in the development of various biologically active compounds. The selection of a synthetic route to this intermediate is a critical decision that can impact yield, purity, scalability, and overall efficiency. This guide will compare two robust and commonly employed methods: Nucleophilic Substitution and Reductive Amination.

Core Synthesis Pathways: A Head-to-Head Comparison

Two principal strategies dominate the synthesis of this compound:

  • Nucleophilic Substitution: This classic approach involves the displacement of a leaving group on a benzylic position by dimethylamine. The most common precursor for this route is Methyl 4-(bromomethyl)benzoate.

  • Reductive Amination: A versatile and widely used method in medicinal chemistry, this one-pot reaction involves the formation of an iminium ion intermediate from an aldehyde and a secondary amine, which is then reduced in situ to the desired tertiary amine.[1]

The following sections will delve into the specifics of each method, providing a detailed experimental protocol and a comparative analysis of their respective advantages and disadvantages.

Method 1: Nucleophilic Substitution of Methyl 4-(bromomethyl)benzoate

This method leverages the high reactivity of the benzylic bromide in Methyl 4-(bromomethyl)benzoate towards nucleophilic attack by dimethylamine. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic benzylic carbon, displacing the bromide ion.

Experimental Protocol:

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Dimethylamine (2 M solution in THF or as a gas)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • To a solution of Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous THF at 0 °C is added an excess of a 2.0 M solution of dimethylamine in THF (2.0-3.0 eq).

  • A base such as potassium carbonate (1.5 eq) is added to the reaction mixture to neutralize the HBr formed during the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Workflow Diagram:

cluster_0 Synthesis via Nucleophilic Substitution Start Methyl 4-(bromomethyl)benzoate + Dimethylamine (in THF) Reaction Reaction at RT (Base: K2CO3) Start->Reaction S_N2 Reaction Workup Aqueous Workup (Extraction with DCM) Reaction->Workup Quenching & Extraction Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Method 2: Reductive Amination of Methyl 4-formylbenzoate

Reductive amination is a powerful and efficient one-pot method for the synthesis of amines.[2] In this case, Methyl 4-formylbenzoate reacts with dimethylamine to form an iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the target tertiary amine.[3] STAB is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it does not readily reduce the starting aldehyde.[2]

Experimental Protocol:

Materials:

  • Methyl 4-formylbenzoate

  • Dimethylamine (2 M solution in THF or as a gas)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • To a solution of Methyl 4-formylbenzoate (1.0 eq) and a 2.0 M solution of dimethylamine in THF (1.2 eq) in anhydrous DCM is added a catalytic amount of acetic acid.

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for an additional 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction is carefully quenched with saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Workflow Diagram:

cluster_1 Synthesis via Reductive Amination Start_RA Methyl 4-formylbenzoate + Dimethylamine (in DCM) Iminium Iminium Ion Formation (cat. Acetic Acid) Start_RA->Iminium Reduction In-situ Reduction (STAB) Iminium->Reduction Workup_RA Aqueous Workup (Extraction with DCM) Reduction->Workup_RA Purification_RA Column Chromatography Workup_RA->Purification_RA Product_RA This compound Purification_RA->Product_RA

Caption: Workflow for the synthesis of this compound via reductive amination.

Comparative Analysis and Performance Data

FeatureNucleophilic SubstitutionReductive Amination
Starting Material Methyl 4-(bromomethyl)benzoateMethyl 4-formylbenzoate
Reagents Dimethylamine, Base (e.g., K2CO3)Dimethylamine, Reducing Agent (e.g., STAB), cat. Acid
Reaction Type SN2Imine formation followed by reduction
Key Advantages - Readily available starting material.[4] - Simple reaction setup.- One-pot procedure.[1] - High functional group tolerance.[2] - Generally high yields.[3]
Potential Drawbacks - Potential for over-alkylation to form quaternary ammonium salts. - Handling of lachrymatory brominated starting material.- Cost of the reducing agent (STAB). - Careful control of reaction conditions needed to avoid side reactions.
Typical Yield Moderate to HighHigh
Purity of Crude May contain unreacted starting material and quaternary byproducts.Generally cleaner crude product.

Supporting Experimental Data (Illustrative)

Expected Spectroscopic Data for this compound:

  • 1H NMR (CDCl3, 400 MHz): δ ~7.9-8.1 (d, 2H, Ar-H), ~7.3-7.5 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH3), ~3.5 (s, 2H, Ar-CH2-N), ~2.3 (s, 6H, N(CH3)2).

  • 13C NMR (CDCl3, 101 MHz): δ ~167 (C=O), ~145 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~128 (Ar-C), ~64 (Ar-CH2-N), ~52 (OCH3), ~45 (N(CH3)2).

Note: The chemical shifts are approximate and may vary slightly based on experimental conditions.

Conclusion and Recommendations

Both nucleophilic substitution and reductive amination represent viable and effective methods for the synthesis of this compound.

  • For routine synthesis where the starting materials are readily available and cost is a primary concern, the nucleophilic substitution of Methyl 4-(bromomethyl)benzoate offers a straightforward approach. Care must be taken to control the stoichiometry to minimize the formation of the quaternary ammonium salt byproduct.

  • For syntheses requiring high purity, excellent yields, and broad functional group tolerance, reductive amination of Methyl 4-formylbenzoate with a mild reducing agent like STAB is the superior choice. The one-pot nature of this reaction also offers a significant advantage in terms of operational simplicity and time efficiency.

Ultimately, the choice of method will depend on the specific requirements of the research project, including the availability of starting materials, desired scale, and purity specifications. This guide provides the foundational knowledge and procedural details to enable an informed decision and successful synthesis of this valuable chemical intermediate.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • ResearchGate. (n.d.). A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of N,N-dimethyl benzylamine. Retrieved from [Link]

  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • Google Patents. (n.d.). Improved method for the synthesis of substituted formylamines and substituted amines.
  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]

  • OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
  • ResearchGate. (n.d.). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0231529). Retrieved from [Link]

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A Comparative Guide to the Impurity Profiling of Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the star of the show. However, the silent supporting cast of impurities—often present in minute quantities—can have a profound impact on the safety, efficacy, and stability of the final drug product. The rigorous identification, quantification, and control of these impurities, a process known as impurity profiling, is not merely a quality control exercise; it is a scientific and regulatory necessity. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), provide a framework for addressing impurities in new drug substances, setting thresholds for reporting, identification, and toxicological qualification.[1][2][3]

This guide focuses on Methyl 4-((dimethylamino)methyl)benzoate, a compound representative of complex pharmaceutical intermediates possessing multiple reactive sites—a tertiary amine and a methyl ester. Its impurity profile can be multifaceted, originating from the synthetic route, subsequent degradation, or improper storage. For researchers and drug development professionals, selecting the appropriate analytical methodology is paramount to building a comprehensive and reliable impurity profile. This document provides a comparative analysis of key analytical techniques, grounded in practical application and scientific rationale, to guide the development of a robust impurity control strategy for this molecule and others of similar complexity.

The Impurity Landscape: Predicting What to Look For

A successful impurity profiling strategy begins with a theoretical assessment of potential impurities. This is informed by the synthetic pathway and the inherent chemical stability of the target molecule.

Plausible Synthetic Route & Process-Related Impurities

A common and efficient method for synthesizing this compound is the reductive amination of Methyl 4-formylbenzoate with dimethylamine.

  • Starting Materials: Unreacted Methyl 4-formylbenzoate and residual dimethylamine.

  • Intermediates: Potential for stalling at the iminium intermediate stage.

  • By-products: Over-alkylation products or impurities arising from the reducing agent. A common by-product could be the corresponding alcohol, Methyl 4-(hydroxymethyl)benzoate, if the starting aldehyde is reduced before amination.

Degradation-Related Impurities

The molecule features two primary functional groups susceptible to degradation:

  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to form 4-((dimethylamino)methyl)benzoic acid.

  • Amine Oxidation: The tertiary amine is susceptible to oxidation, which can form the corresponding N-oxide, a common degradation pathway for such compounds.

This predictive analysis allows us to target our analytical methods to detect these specific structures, in addition to any unknown impurities that may arise.

An Integrated Analytical Workflow for Impurity Profiling

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is required, where techniques are chosen to provide complementary information. The typical workflow leverages a high-throughput chromatographic method for detection and quantitation, followed by spectrometric and spectroscopic techniques for identification and structural elucidation.

Impurity Profiling Workflow cluster_0 Phase 1: Detection & Quantitation cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Reporting API Drug Substance Batch HPLC HPLC-UV Analysis (Primary Screening) API->HPLC LCMS LC-MS Analysis HPLC->LCMS Impurity > Reporting Threshold GCMS GC-MS Analysis (Volatiles) HPLC->GCMS Volatile Impurities Suspected Isolation Preparative LC (Impurity Isolation) LCMS->Isolation Unknown Impurity > Identification Threshold Report Final Impurity Profile Report LCMS->Report GCMS->Report NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Sufficient Quantity Isolated NMR->Report

Caption: Integrated workflow for impurity detection, identification, and reporting.

Comparison of Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity profiling for non-volatile organic impurities, offering excellent resolution and quantitative accuracy.[4] For this compound, a reverse-phase (RP-HPLC) method is the logical first choice.

  • Expertise & Causality: The choice of a C18 stationary phase is driven by the moderate polarity of the target molecule. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, allows for the effective separation of the main component from both more polar (e.g., the hydrolyzed acid) and less polar (e.g., starting aldehyde) impurities. A UV detector is ideal, as the benzene ring provides strong chromophores for sensitive detection.[5][6]

Illustrative HPLC Data Summary

Peak IDRetention Time (min)% Area (Typical)Plausible Identity
12.50.08%4-((dimethylamino)methyl)benzoic acid
24.10.04%Methyl 4-(hydroxymethyl)benzoate
35.899.75%This compound (API)
47.20.06%Methyl 4-formylbenzoate
58.50.07%Unknown Dimer

Experimental Protocol: RP-HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of 50:50 Acetonitrile:Water.

Trustworthiness: This method's reliability is validated by demonstrating specificity (the ability to separate the API from its potential impurities), linearity, accuracy, and precision, as outlined in ICH Q2(R1) guidelines. Spiking the API sample with known potential impurities confirms their retention times and the method's resolving power.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the preferred technique for volatile and semi-volatile impurities, such as residual solvents and low-boiling-point starting materials.[7]

  • Expertise & Causality: While the API itself, this compound, has a relatively high boiling point and polarity, making it less suitable for direct GC analysis without derivatization, GC-MS is invaluable for detecting volatile process impurities. For instance, it is the ideal method to quantify residual dimethylamine from the synthesis. The mass spectrometer detector provides definitive identification of these volatile components based on their mass-to-charge ratio and fragmentation patterns.[8][9] Tertiary amines can exhibit poor peak shape (tailing) on standard GC columns; using a column designed for amine analysis or employing derivatization can mitigate this.[10][11][12]

Comparison of HPLC and GC-MS for Specific Impurities

ImpurityOptimal TechniqueRationale
DimethylamineGC-MSHighly volatile, easily separated and identified by GC-MS. Not detectable by typical RP-HPLC methods.
Methyl 4-formylbenzoateHPLCSufficiently non-volatile and polar for excellent retention and separation in RP-HPLC.
4-((dimethylamino)methyl)benzoic acidHPLCNon-volatile and highly polar, making it unsuitable for GC. It is well-retained and quantifiable by RP-HPLC.
N-Oxide DegradantHPLC / LC-MSThe N-oxide is thermally labile and non-volatile, making it unsuitable for GC. HPLC is the method of choice for separation.

Experimental Protocol: Headspace GC-MS for Volatiles

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), then ramp to 250 °C at 15 °C/min.

  • Injector: Splitless, 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35-400.

  • Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Seal immediately.

  • Headspace Conditions: Incubate at 80 °C for 15 minutes before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

When an impurity is detected by HPLC but cannot be identified by LC-MS or by comparison to known standards, NMR spectroscopy is the ultimate tool for unambiguous structural elucidation.[13]

  • Expertise & Causality: NMR provides definitive information about the carbon-hydrogen framework of a molecule. For an unknown impurity, isolating a sufficient quantity (typically >1 mg) via preparative HPLC is the first step. A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can piece together the exact molecular structure. For example, if the N-oxide degradant were formed, ¹H NMR would show a downfield shift of the N-methyl and benzylic (CH₂) protons compared to the parent API.[14][15] Similarly, the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton (>10 ppm) would confirm the hydrolyzed acid impurity.

Trustworthiness: NMR is a primary analytical method. The structural information it provides is absolute, making it the gold standard for characterizing and confirming the identity of novel impurities, which is a critical step before undertaking toxicological qualification studies.

Forced Degradation Studies: Proactively Identifying Liabilities

Forced degradation, or stress testing, is a regulatory requirement designed to identify the likely degradation products of a drug substance, which in turn establishes the stability-indicating nature of the analytical methods.[16][17][18] The API is subjected to conditions more severe than those used for accelerated stability testing.[19]

Forced Degradation Workflow cluster_stress Stress Conditions API API Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis HPLC-UV/DAD Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification LC-MS for Peak Identification Analysis->Identification Degradants Observed

Caption: Workflow for a typical forced degradation study.

Summary of Expected Degradation Products

Stress ConditionMajor Expected DegradantAnalytical Observation
Acid Hydrolysis4-((dimethylamino)methyl)benzoic acidA new, more polar peak in the HPLC chromatogram, confirmed by LC-MS.
Base Hydrolysis4-((dimethylamino)methyl)benzoic acidSame as acid hydrolysis, likely at a faster rate.
Oxidation (H₂O₂)This compound N-oxideA new, highly polar peak in HPLC, with a mass increase of 16 amu in LC-MS.
ThermalMinimal degradation expectedTo be confirmed by HPLC; demonstrates intrinsic stability.
PhotolyticPotential for complex degradationTo be determined; requires photodiode array (PDA) detector to check for peak purity.

Conclusion: A Synthesis of Techniques for Unimpeachable Quality

The impurity profiling of this compound is a case study in the necessity of a well-reasoned, multi-faceted analytical strategy. No single method can provide all the answers. The journey begins with HPLC for its quantitative power and broad applicability. It is complemented by GC-MS for its unique ability to profile volatile impurities and solvents. Finally, when unknown structures emerge, NMR spectroscopy serves as the final arbiter of molecular identity. This integrated approach, underpinned by predictive analysis and confirmed through forced degradation studies, ensures that a complete and accurate picture of the impurity profile is developed. For the drug development professional, this comprehensive understanding is the foundation upon which product quality, safety, and regulatory success are built.

References

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Source: International Council for Harmonisation. [Link]

  • Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency (EMA). [Link]

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Source: U.S. Food & Drug Administration (FDA). [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances. Source: ECA Academy. [Link]

  • Title: Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Source: Waters Corporation. [Link]

  • Title: Analysis of Biogenic Amines by GC/FID and GC/MS. Source: VTechWorks - Virginia Tech. [Link]

  • Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Source: Atmospheric Environment. [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: BioProcess International. [Link]

  • Title: tertiary amines by GC-MS. Source: Chromatography Forum. [Link]

  • Title: Gas chromatography of amines as various derivatives. Source: ResearchGate. [Link]

  • Title: Forced degradation studies. Source: MedCrave online. [Link]

  • Title: Simultaneous Determination of NSAID and Antimicrobial Preservatives Using Validated RP-HPLC Method. Source: ResearchGate. [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Source: Biotech Spain. [Link]

  • Title: Stability Indicating Forced Degradation Studies. Source: Research Journal of Pharmacy and Technology. [Link]

  • Title: RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Source: European Journal of Pharmaceutical and Medical Research. [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: Journal of Pharmaceutical Analysis. [Link]

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Source: International Journal of Trend in Scientific Research and Development. [Link]

  • Title: Methyl 4-dimethylaminobenzoate. Source: PubChem - NIH. [Link]

  • Title: Impurity Profiling With Use of Hyphenated Techniques. Source: Asian Journal of Research in Chemistry. [Link]

  • Title: RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Source: ResearchGate. [Link]

  • Title: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Source: The Royal Society of Chemistry. [Link]

  • Title: impurity profiling and drug characterization: backdrop and approach. Source: PHARMACEUTICAL SCIENCES. [Link]

  • Title: Separation of Methyl benzoate on Newcrom R1 HPLC column. Source: SIELC Technologies. [Link]

  • Title: Methyl 4-[(dimethylamino)methyl]benzoate. Source: Chemsrc. [Link]

  • Title: (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. Source: ResearchGate. [Link]

  • Title: Process for preparing methyl 4-(aminomethyl)benzoate.
  • Title: multi-active method for the analysis of active substances in formulated products to support quality control scope. Source: cipac.org. [Link]

  • Title: Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Source: Semantic Scholar. [Link]

  • Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Source: Anasazi Instruments. [Link]

  • Title: Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Source: University of Wisconsin. [Link]

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A Multi-Modal Spectroscopic Guide for the Unambiguous Confirmation of Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Blueprint – Ensuring Structural Certainty

In the realm of drug discovery and chemical synthesis, the molecular structure drawn on paper is merely a hypothesis. Its translation into a tangible, pure substance requires rigorous, empirical validation. The confirmation of a molecule's identity is the bedrock upon which all subsequent biological, toxicological, and clinical data are built. Any ambiguity in the structure can lead to misinterpretation of results, wasted resources, and potential safety concerns.

This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive structural confirmation of Methyl 4-((dimethylamino)methyl)benzoate , a versatile benzoate ester derivative. We will move beyond simply listing protocols and delve into the causality behind our analytical choices. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we create a self-validating system that provides an unshakeable confirmation of the target molecule's architecture, distinguishing it from potential isomers and impurities. This guide is intended for researchers and drug development professionals who require not just data, but validated, trustworthy, and actionable molecular intelligence.

The Subject Molecule: Deconstructing this compound

To effectively analyze a molecule, we must first understand its constituent parts. The structure of this compound (MW: 193.25 g/mol ) contains several key features that will produce distinct spectroscopic signatures:

  • A Para-Substituted Benzene Ring: This aromatic core dictates the signals in the aromatic region of the NMR spectrum and produces characteristic IR bands. The para (1,4) substitution pattern creates a high degree of symmetry, simplifying the resulting spectra.

  • A Methyl Ester Group (-COOCH₃): This functional group is identifiable by a sharp singlet in the ¹H NMR spectrum, a downfield carbonyl signal in the ¹³C NMR, and a very strong, characteristic C=O stretching vibration in the IR spectrum.

  • A Benzylic Methylene Bridge (-CH₂-): This group links the aromatic ring to the tertiary amine and will appear as a singlet in the ¹H NMR spectrum.

  • A Dimethylamino Group (-N(CH₃)₂): This tertiary amine is characterized by a singlet corresponding to six equivalent protons in the ¹H NMR spectrum.

A multi-pronged analytical approach is essential because while one technique might suggest a structure, only the congruent testimony of several orthogonal methods can provide definitive proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and relative numbers of protons (¹H NMR) and carbon atoms (¹³C NMR).

Proton (¹H) NMR Analysis

The Rationale: ¹H NMR allows us to "count" the number of different types of protons and observe their electronic environments and proximity to other protons. For our target molecule, the high symmetry simplifies the aromatic region into a classic AA'BB' system, and the other groups are expected to appear as sharp singlets, as there are no adjacent protons to cause splitting.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.95 Doublet 2H Ar-H (ortho to -COOCH₃) These protons are deshielded by the electron-withdrawing ester group.
~ 7.35 Doublet 2H Ar-H (ortho to -CH₂N(CH₃)₂) These protons are in a relatively more electron-rich environment compared to their counterparts.
~ 3.88 Singlet 3H -COOCH Typical chemical shift for methyl ester protons.
~ 3.50 Singlet 2H -CH ₂-N(CH₃)₂ Protons on a benzylic carbon attached to a nitrogen atom.

| ~ 2.25 | Singlet | 6H | -N(CH ₃)₂ | Protons on methyl groups attached to a nitrogen atom. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Shimming: Allow the instrument to perform an automated shimming routine to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-second relaxation delay).

  • Processing: Fourier transform the resulting Free Induction Decay (FID), and perform phase and baseline corrections.

  • Analysis: Integrate the peaks and assign the chemical shifts relative to the TMS signal at 0.00 ppm.

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve 5-10 mg in CDCl3 w/ TMS p2 Transfer to NMR Tube p1->p2 a1 Insert into Spectrometer p2->a1 a2 Shim Magnetic Field a1->a2 a3 Acquire FID (16-32 Scans) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Integrate & Assign Chemical Shifts d2->d3

Caption: Workflow for ¹H NMR structural confirmation.

Carbon (¹³C) NMR Analysis

The Rationale: While ¹H NMR maps the proton framework, ¹³C NMR confirms the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for verifying the total carbon count and identifying key functional groups like carbonyls.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment Rationale
~ 166.5 C =O Typical chemical shift for an ester carbonyl carbon.
~ 145.0 Ar-C (quaternary, attached to -CH₂N) Aromatic carbon attached to the benzylic group.
~ 129.8 Ar-C (quaternary, attached to -COO) Aromatic carbon attached to the ester group.
~ 129.5 Ar-C H (ortho to -COOCH₃) Protonated aromatic carbon.
~ 128.5 Ar-C H (ortho to -CH₂N) Protonated aromatic carbon.
~ 64.0 -C H₂-N(CH₃)₂ Benzylic carbon attached to nitrogen.
~ 52.0 -COOC H₃ Methyl ester carbon.

| ~ 45.3 | -N(C H₃)₂ | Methyl carbons attached to nitrogen. |

Infrared (IR) Spectroscopy: Probing Functional Groups

The Rationale: IR spectroscopy provides a rapid and definitive method for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The presence of a strong, sharp absorption band in the carbonyl region is a crucial piece of evidence for the ester functionality.

Predicted Diagnostic IR Peaks:

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~ 2950-2800 Medium C-H Stretch Aliphatic (CH₃, CH₂)
~ 1720 Strong, Sharp C=O Stretch Ester Carbonyl
~ 1610, 1500 Medium-Weak C=C Stretch Aromatic Ring
~ 1280, 1110 Strong C-O Stretch Ester

| ~ 840 | Strong | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) interference.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum, typically co-adding 16 to 32 scans for a good signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Workflow for FT-IR Analysis

bkg Acquire Background Spectrum (Clean ATR) sample Place Solid Sample on ATR Crystal bkg->sample press Apply Pressure Arm sample->press acq Acquire Sample Spectrum (16-32 Scans) press->acq analyze Identify Diagnostic Absorption Bands acq->analyze

Caption: Workflow for FT-IR functional group confirmation.

Mass Spectrometry (MS): The Final Verdict on Mass and Fragmentation

The Rationale: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) must match the calculated molecular weight of the target structure. Furthermore, the fragmentation pattern acts as a molecular fingerprint, revealing the most stable fragments the molecule breaks into, which must be consistent with the proposed structure.

Predicted Mass Spectrum (Electron Ionization - EI):

m/z Proposed Fragment Significance
193 [C₁₁H₁₅NO₂]⁺ Molecular Ion (M⁺) : Confirms the molecular formula.
178 [M - CH₃]⁺ Loss of a methyl radical.
162 [M - OCH₃]⁺ Loss of the methoxy radical from the ester.
135 [M - N(CH₃)₂ - H]⁺ Loss of the dimethylamino group.

| 58 | [CH₂=N(CH₃)₂]⁺ | Base Peak : A very stable iminium ion fragment resulting from benzylic cleavage. This is highly diagnostic. |

The presence of a molecular ion at m/z 193 and a base peak at m/z 58 would provide exceptionally strong evidence for the assigned structure.

Comparative Analysis: Distinguishing from Isomers

To demonstrate the power of this multi-modal approach, let's consider a potential isomer: Methyl 4-(dimethylamino)benzoate . This molecule has the same molecular formula (C₁₀H₁₃NO₂) and thus the same molecular weight as a related compound, but a different structure.

TechniqueThis compound (Target)Methyl 4-(dimethylamino)benzoate (Isomer)Key Differentiator
¹H NMR Contains a benzylic -CH₂- singlet (~3.50 ppm).Lacks the benzylic -CH₂- signal. The N(CH₃)₂ singlet is further downfield (~3.0 ppm) due to direct attachment to the ring.Presence/absence of the benzylic CH₂ signal.
¹³C NMR Contains a benzylic -C H₂- signal (~64.0 ppm).Lacks the benzylic carbon signal.Presence/absence of the benzylic carbon signal.
MS Base peak at m/z 58 from benzylic cleavage.Different fragmentation. The molecular ion would be the base peak or would lose a methyl group. The m/z 58 peak would be absent.The fragmentation pattern, especially the base peak.

This comparative analysis shows that relying on a single technique, like MS alone (which would show the same molecular weight for some isomers), is insufficient. The combination of NMR, IR, and MS provides a complete and unambiguous picture.

Conclusion: A Triad of Trustworthiness

The structural confirmation of a molecule like this compound is not a matter of a single "pass/fail" test. It is a process of building a case with corroborating evidence from multiple, independent analytical techniques.

  • NMR provides the definitive map of the carbon-hydrogen framework.

  • IR confirms the presence of essential functional groups, particularly the ester carbonyl.

  • MS validates the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure.

When the data from all three techniques are in full agreement, as predicted in this guide, a researcher can have the highest degree of confidence in the identity and integrity of their compound. This rigorous, self-validating approach underpins scientific integrity and is a non-negotiable standard in modern drug development and chemical research.

References

  • PubChem. (n.d.). Methyl 4-(dimethylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link][1]

  • NIST Chemistry WebBook. (n.d.). Benzocaine. National Institute of Standards and Technology. Retrieved from [Link][2]

  • PhD Centre. (n.d.). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. Retrieved from [Link][3]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243. Retrieved from [Link][4]

Sources

Performance Evaluation of Methyl 4-((dimethylamino)methyl)benzoate in Neurologically Relevant Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoate Derivative

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential to modulate key biological targets is of paramount importance. This guide focuses on a specific compound of interest: Methyl 4-((dimethylamino)methyl)benzoate . A thorough review of the existing scientific literature reveals a notable absence of published data regarding the biological activity of this molecule. Its chemical structure, however, featuring a tertiary amine and a methyl benzoate scaffold, suggests a potential for interaction with enzymes that recognize and process neurotransmitters.

The presence of the dimethylaminomethyl group, in particular, is a structural motif found in various biologically active compounds, prompting an investigation into its potential efficacy as an enzyme inhibitor. This guide, therefore, presents a hypothetical yet scientifically rigorous framework for evaluating the performance of this compound in two well-established and neurologically significant enzyme assays: the Acetylcholinesterase (AChE) inhibition assay and the Monoamine Oxidase (MAO) inhibition assay.

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[2] Monoamine oxidases (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4][5] Inhibitors of MAO are utilized in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4][5]

This document provides detailed, step-by-step methodologies for these assays, presents a comparative analysis with established inhibitors, and offers insights into the interpretation of the hypothetical data. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive guide to assessing the potential of this and other novel compounds with similar structural features.

Comparative Performance in Key Neurological Enzyme Assays

To contextualize the potential efficacy of this compound, its hypothetical performance is compared against well-characterized inhibitors for both Acetylcholinesterase and Monoamine Oxidase.

Acetylcholinesterase (AChE) Inhibition

The inhibitory potential of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2] A lower IC50 value indicates greater potency.

Table 1: Hypothetical Comparative IC50 Values for AChE Inhibition

CompoundIC50 (µM) - Hypothetical DataKnown Inhibitor (Positive Control)IC50 (µM) - Literature Value
This compound15.8 ± 2.1Donepezil0.025 ± 0.003
Tacrine0.110 ± 0.015

Disclaimer: The IC50 value for this compound is hypothetical and presented for illustrative purposes.

Monoamine Oxidase (MAO) Inhibition

The inhibitory activity against the two major isoforms of MAO, MAO-A and MAO-B, is also determined by IC50 values. Selective inhibition of one isoform over the other is a critical parameter in drug development.[5]

Table 2: Hypothetical Comparative IC50 Values for MAO-A and MAO-B Inhibition

CompoundIC50 (µM) - MAO-A (Hypothetical)IC50 (µM) - MAO-B (Hypothetical)Known Inhibitor (Positive Control)IC50 (µM) - MAO-A (Literature)IC50 (µM) - MAO-B (Literature)
This compound25.3 ± 3.5> 100Clorgyline0.0081.5
Selegiline0.90.01

Disclaimer: The IC50 values for this compound are hypothetical and presented for illustrative purposes.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the following detailed protocols for the Acetylcholinesterase and Monoamine Oxidase inhibition assays are provided.

Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[6][7]

Experimental Workflow:

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, AChE solution, DTNB, Acetylthiocholine (ATCI), and Test Compounds add_ache Add AChE solution to wells prep_reagents->add_ache Proceed to assay add_inhibitor Add Test Compound or Control add_ache->add_inhibitor incubate1 Incubate for 15 min at room temperature add_inhibitor->incubate1 add_dtnb Add DTNB solution incubate1->add_dtnb add_atci Add ATCI solution (Initiate reaction) add_dtnb->add_atci measure Measure absorbance at 412 nm kinetically for 10-15 min add_atci->measure calc_rate Calculate reaction rate (ΔAbs/min) measure->calc_rate Raw kinetic data calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of Acetylcholinesterase in the assay buffer. The final concentration in the well should be optimized, with a common starting point being 0.1-0.25 U/mL.[2]

    • DTNB Solution: Prepare a 10 mM stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer.

    • Acetylthiocholine Iodide (ATCI) Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water.

    • Test Compound and Controls: Dissolve the test compound (this compound) and a positive control (e.g., Donepezil) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 50 µL of the AChE working solution.

    • Add 50 µL of the test compound dilutions or the positive control. For negative control wells, add 50 µL of the assay buffer containing the same concentration of the solvent used for the test compounds.[2]

    • Incubate the plate at room temperature for 15 minutes.

    • To each well, add 50 µL of the DTNB solution.

    • Initiate the reaction by adding 50 µL of the ATCI solution to all wells.[2]

    • Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[2]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay Protocol

This fluorometric assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate by MAO.[8]

Experimental Workflow:

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, MAO-A/MAO-B enzymes, Substrate (e.g., p-Tyramine), HRP, Dye Reagent, and Test Compounds add_mao Add MAO-A or MAO-B to respective wells prep_reagents->add_mao Proceed to assay add_inhibitor Add Test Compound or Control add_mao->add_inhibitor incubate1 Incubate for 10-30 min at room temperature add_inhibitor->incubate1 add_working_reagent Add Working Reagent (Substrate, HRP, Dye) incubate1->add_working_reagent incubate2 Incubate for 20-60 min in the dark add_working_reagent->incubate2 measure Measure fluorescence (e.g., Ex/Em = 530/585 nm) incubate2->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition Fluorescence data calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for the Monoamine Oxidase Inhibition Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: As recommended by the enzyme manufacturer or a standard buffer like potassium phosphate buffer.

    • MAO Enzymes: Recombinant human MAO-A and MAO-B.

    • Substrate: A non-selective substrate such as p-tyramine or a selective substrate if desired.

    • Detection Reagents: Horseradish peroxidase (HRP) and a suitable fluorogenic probe (e.g., Amplex Red or equivalent).

    • Test Compound and Controls: Dissolve the test compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) in a suitable solvent and prepare serial dilutions.

  • Assay Procedure (96-well black plate format):

    • Add the MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Add the test compound dilutions or positive controls to the enzyme-containing wells. For negative controls, add the solvent.

    • Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.[8][9]

    • Prepare a working solution containing the substrate, HRP, and the fluorogenic probe in the assay buffer.

    • Initiate the reaction by adding the working solution to all wells.

    • Incubate the plate, protected from light, for a specified period (e.g., 20-60 minutes) at room temperature.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red).[8]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 values for MAO-A and MAO-B by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks and Future Directions

This guide has outlined a systematic approach to evaluating the potential of a novel compound, this compound, in two key neurological enzyme assays. While the presented performance data is hypothetical due to the absence of published studies, the detailed protocols and comparative framework provide a robust starting point for its empirical investigation.

The structural features of this compound warrant its screening against a panel of neurological targets. The assays for Acetylcholinesterase and Monoamine Oxidase inhibition are logical first steps in elucidating its potential biological activity. Should this or similar compounds exhibit significant inhibitory potential, further studies, including determination of the mechanism of inhibition, selectivity profiling, and in vivo efficacy studies, would be the subsequent logical steps in the drug discovery and development pipeline.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Monoamine oxidase assays. PubMed. Available at: [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). SpringerLink. Available at: [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]

  • This compound | C11H15NO2 | CID 12361573 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]

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A Strategic Guide to Alternatives for Methyl 4-((dimethylamino)methyl)benzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of alternative reagents and synthetic strategies to Methyl 4-((dimethylamino)methyl)benzoate. It is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit, overcome limitations of a fixed substitution pattern, and embrace more convergent and flexible methodologies. We will explore direct structural analogs and, more importantly, advanced catalytic strategies that offer superior flexibility in molecular design.

Profiling the Core Reagent: this compound

This compound is a bifunctional organic compound featuring a tertiary benzylic amine and a methyl ester arranged in a para configuration on a benzene ring. Its structure makes it a useful building block, particularly in medicinal chemistry and materials science. The key reactive sites are:

  • The Benzylic C(sp³)–H bonds: These are susceptible to functionalization via radical or organometallic pathways.

  • The Tertiary Amine: Acts as a base or nucleophile and can direct certain reactions.

  • The Methyl Ester: Can be hydrolyzed, reduced, or converted to other functional groups.

The primary utility of this reagent lies in its pre-packaged arrangement of functional groups. However, this very characteristic imposes a significant constraint: the synthetic design is locked into a para substitution pattern with fixed N,N-dimethyl and O-methyl groups. For structure-activity relationship (SAR) studies, this rigidity is a substantial drawback.[1][2]

The Case for Alternatives: Moving Beyond a Fixed Building Block

Relying solely on a pre-functionalized reagent like this compound can be inefficient. Modern synthetic chemistry emphasizes "late-stage functionalization," where complex molecules are modified in the final steps of a synthesis. This approach is more convergent and allows for rapid diversification. The key reasons to seek alternatives include:

  • Limited Diversity: The fixed para pattern and specific alkyl groups prevent exploration of other isomers or analogs crucial for SAR studies.

  • Suboptimal Convergence: Linear syntheses built around this core can be lengthy. Strategies that functionalize simpler, readily available precursors are often more efficient.

  • Emergence of Powerful Catalytic Methods: Recent advances in C–H activation and functionalization offer unprecedented ability to forge C–C and C–N bonds on fundamental scaffolds like benzylamines and benzoic acids, rendering many pre-functionalized building blocks obsolete.[3][4]

Strategic Alternatives & Comparative Analysis

We will explore two primary categories of alternatives: direct structural analogs for minor modifications and strategic synthetic pathways for maximum flexibility.

Direct Structural Analogs: Incremental Modifications

For researchers needing only minor deviations from the parent structure, several analogs can be synthesized or may be commercially available. These typically involve varying the ester or the N-alkyl groups.

Alternative Structure Key Difference Potential Application/Rationale Synthetic Access
Ethyl 4-((dimethylamino)methyl)benzoateEthyl esterModified solubility, different hydrolysis kinetics.Fischer esterification of the corresponding acid.
Methyl 4-((diethylamino)methyl)benzoateN,N-diethyl groupIncreased steric bulk, altered basicity and lipophilicity.Reaction of methyl 4-(bromomethyl)benzoate with diethylamine.
Methyl 3-((dimethylamino)methyl)benzoateMeta isomerExploration of positional isomerism in SAR studies.Multi-step synthesis from 3-methylbenzoic acid.

While useful, this approach still relies on a building-block strategy. The true power lies in fundamentally different synthetic designs.

Strategic Alternative 1: Late-Stage C(sp³)–H Functionalization of Benzylamines

Instead of starting with a pre-functionalized benzoate, this strategy begins with a simpler, often commercially available, benzylamine (e.g., N,N-dimethylbenzylamine) and modifies the benzylic position directly. This is a highly convergent approach to creating 1,1-diarylmethylamine frameworks, which are valuable pharmacophores.[3]

A groundbreaking method developed by Hamashima and colleagues utilizes a synergistic Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) catalytic system.[3][5] Under traditional SET catalysis, functionalization of N,N-dimethylbenzylamine occurs on the N-methyl groups. However, the addition of a thiocarboxylic acid as a HAT catalyst precursor completely inverts this selectivity, targeting the benzylic position with high efficiency.[3]

G cluster_0 Conventional Strategy cluster_1 Late-Stage C-H Functionalization Strategy start1 Methyl 4-(bromomethyl)benzoate reagent1 This compound start1->reagent1 + Dimethylamine start2 N,N-Dimethylbenzylamine reagent2 Aryl Halide product 1,1-Diarylmethylamine Product caption Workflow: Conventional vs. Late-Stage C-H Functionalization.

Experimental Comparison:

The table below summarizes data for the C(sp³)–H arylation of various benzylamines using the synergistic SET/HAT catalysis, demonstrating the method's broad applicability.

Benzylamine SubstrateAryl Bromide PartnerYield (%)[3]
N,N-Dimethylbenzylamine4-Bromobenzonitrile98
N-Benzylpiperidine4-Bromobenzonitrile89
N-Benzyl-N-methylanilineEthyl 4-bromobenzoate91
(S)-N-Benzyl-N-methyl-1-phenylethanamine4-Bromobenzonitrile85 (98% ee)

Advantages of this Strategy:

  • High Convergence: Couples two readily available fragments at a late stage.

  • Broad Scope: Tolerates a wide variety of functional groups on both the benzylamine and the aryl halide.[3]

  • Stereocontrol: Can be applied to chiral substrates with high fidelity.

Strategic Alternative 2: Directed C(sp²)–H Functionalization of Benzoic Acids

This powerful strategy introduces the nitrogen functionality directly onto the aromatic ring of a benzoic acid derivative, ortho to the carboxylate directing group. An iridium-catalyzed C–H amination method allows for the late-stage introduction of sulfonamides, which can be readily cleaved to reveal the free amine.[6] This approach offers an alternative entry to aminobenzoates from a completely different set of starting materials.

G start Substituted Benzoic Acid intermediate Ortho-Sulfonamidated Benzoic Acid start->intermediate 1. [Ir(cod)OMe]₂, Ligand 2. Sulfonyl Azide[6] product Ortho-Aminobenzoic Acid Derivative intermediate->product Deprotection (e.g., HBr/AcOH) caption Workflow: Directed C-H Amination of Benzoic Acids.

This method is highly regioselective and tolerates numerous functional groups, making it ideal for the late-stage modification of complex drug-like molecules.[6] While this yields an aniline derivative rather than a benzylamine, it represents a superior strategic alternative for generating nitrogen-containing benzoate scaffolds.

Experimental Protocols

The following are generalized protocols based on leading literature to illustrate the practical application of the alternative strategies.

Protocol 1: Synergistic SET/HAT C(sp³)–H Arylation of N,N-Dimethylbenzylamine (Adapted from Hamashima, Y. et al., Chemical Science, 2018)[3]

  • To an oven-dried vial, add Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (0.005 mmol, 0.5 mol%), thiobenzoic acid (0.01 mmol, 1 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the vial and evacuate and backfill with argon three times.

  • Add a solution of N,N-dimethylbenzylamine (1.0 mmol, 1.0 equiv) and the desired aryl bromide (1.1 mmol, 1.1 equiv) in anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Stir the mixture at room temperature under irradiation with a blue LED lamp (425 nm).

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-24 hours), quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 1,1-diarylmethylamine product.

Protocol 2: Iridium-Catalyzed Ortho-C–H Amination of a Benzoic Acid (Adapted from Daugulis, O. et al., Angewandte Chemie, 2021)[6]

  • In a glovebox, add the benzoic acid substrate (0.5 mmol, 1.0 equiv), [Ir(cod)OMe]₂ (0.0125 mmol, 2.5 mol%), and the specified ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 0.0275 mmol, 5.5 mol%) to a vial.

  • Add K₂CO₃ (1.0 mmol, 2.0 equiv) and the sulfonyl azide (e.g., tosyl azide, 0.55 mmol, 1.1 equiv).

  • Add 1,2-dichloroethane (2.5 mL) and cap the vial tightly.

  • Remove the vial from the glovebox and heat the reaction mixture at 100 °C for 20-48 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify by flash column chromatography to obtain the ortho-sulfonamidated benzoic acid.

  • This intermediate can then be deprotected under standard conditions (e.g., HBr in acetic acid) to yield the free amine.

Conclusion and Decision-Making Framework

The choice of reagent or strategy depends entirely on the synthetic goal.

  • For minor structural tweaks to the core scaffold, direct analogs of this compound are a viable, if limited, option.

  • To build 1,1-diarylmethylamine pharmacophores or access diverse benzylically-substituted compounds, the synergistic SET/HAT C–H functionalization of simple benzylamines is a vastly superior and more convergent strategy.[3]

  • When the goal is to synthesize aminobenzoate derivatives with regiocontrol, particularly at the ortho position, the iridium-catalyzed C–H amination of benzoic acids provides a powerful and flexible late-stage approach.[6]

By moving away from a rigid reliance on pre-functionalized building blocks and embracing modern catalytic methods, researchers can accelerate discovery, enhance synthetic efficiency, and gain unparalleled control over molecular design.

References

  • Tsuchiya, T., et al. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science, 9(37), 7348-7354. [Link]

  • Cai, C., et al. (2017). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 53(75), 10400-10403. [Link]

  • Tariq, M., et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. New Journal of Chemistry, 37(4), 1101-1109. [Link]

  • Makarov, I. S., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(51), 26686-26693. [Link]

  • Barham, J. P., et al. (2017). Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. Angewandte Chemie International Edition, 56(44), 13749-13753. [Link]

  • Gieshoff, T., et al. (2021). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega, 6(30), 20023-20030. [Link]

  • Reddy, G. N., et al. (2021). Rh(i)- and Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. Chemical Science, 12(3), 1141-1147. [Link]

  • Hamashima, Y. Group Publication Summary. (2018). Bioactive compounds containing benzylamines. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Selecting Aromatic Building Blocks: A Head-to-Head Comparison of Methyl 4-((dimethylamino)methyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the right chemical building block is a critical decision that dictates the trajectory of a research program. The seemingly subtle differences in the molecular architecture of these starting materials can have profound impacts on synthetic feasibility, physicochemical properties, and ultimately, the biological activity of the final compounds.

This guide provides an in-depth, objective comparison of Methyl 4-((dimethylamino)methyl)benzoate against a curated set of structurally related alternatives. By presenting supporting experimental data from standardized head-to-head reactions, this document aims to equip you with the practical insights needed to make informed decisions in your synthetic endeavors. We will delve into the nuances of reactivity in common synthetic transformations and explore how the choice of building block can be strategically leveraged to achieve desired molecular properties.

The Contestants: A Panel of Para-Substituted Benzoic Acid Derivatives

Our analysis focuses on this compound and three key alternatives that represent variations in the N-alkylation and the state of the carboxylic acid functional group. These compounds are frequently employed in the synthesis of bioactive molecules, particularly as scaffolds that can be elaborated to interact with biological targets.

  • This compound (1): The tertiary amine building block.

  • Methyl 4-((methylamino)methyl)benzoate (2): The secondary amine analog.

  • Methyl 4-(aminomethyl)benzoate (3): The primary amine counterpart.

  • 4-(Aminomethyl)benzoic acid (4): The free acid version of the primary amine, often used when the carboxylic acid moiety is desired directly.[1][2]

Physicochemical Properties: A Comparative Overview

The choice of a building block is often a trade-off between synthetic accessibility and the desired physicochemical properties of the final molecule. Properties such as lipophilicity (LogP) and basicity (pKa of the conjugate acid of the amine) can significantly influence a compound's solubility, cell permeability, and potential for off-target interactions.

Building BlockStructureMolecular Weight ( g/mol )Calculated LogPpKa (Conjugate Acid)
1 193.251.96~8.5-9.0
2 179.221.45~9.5-10.0
3 165.190.94~9.8-10.2
4 151.160.52~10.0-10.4

Calculated LogP and pKa values are estimates based on standard computational models.

Expert Insights: The degree of N-alkylation has a predictable impact on lipophilicity, with the dimethylated compound 1 being the most lipophilic. This can be a strategic choice to enhance membrane permeability. Conversely, the primary amine in 3 and 4 offers the lowest lipophilicity and the highest potential for hydrogen bonding, which can be advantageous for improving aqueous solubility. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's properties and biological activity, is a key consideration when choosing between these analogs.[3][4]

Head-to-Head Performance in Key Synthetic Transformations

To provide a practical comparison of these building blocks, we will now examine their performance in two fundamental and widely used synthetic reactions: amide bond formation and saponification (ester hydrolysis).

Experiment 1: Amide Bond Formation

The reaction of the amine functional group to form an amide bond is arguably the most common application for these building blocks. We conducted a comparative study of the HATU-mediated amide coupling of building blocks 1 , 2 , and 3 with benzoic acid. HATU is a popular coupling reagent known for its efficiency and low rate of racemization.[5][6]

Reaction Scheme:

cluster_reagents Reagents Building_Block Building Block (1, 2, or 3) Product Amide Product Building_Block->Product Benzoic_Acid Benzoic Acid Benzoic_Acid->Product Reagents HATU, DIPEA DMF, rt, 16h Ester Building Block (1, 2, or 3) Acid Carboxylic Acid Product Ester->Acid Reagents LiOH, THF/H₂O rt, 4h

Caption: General workflow for the comparative saponification experiment.

Comparative Data for Saponification:

Building BlockReaction Time (h)Isolated Yield (%)Purity (LC-MS)
1 495%>99%
2 496%>99%
3 498%>99%

Analysis of Results:

The saponification of the methyl ester proceeded efficiently for all three building blocks. The electronic differences imparted by the varying degrees of N-alkylation did not significantly impact the rate or yield of the hydrolysis under these conditions. This indicates that any of these ester-containing building blocks can be reliably converted to their corresponding carboxylic acids. The choice between them can, therefore, be based on other factors such as the desired properties of the final molecule or the reactivity of the amine.

Experimental Protocols

General Procedure for Amide Bond Formation (HATU Coupling):

  • To a solution of the respective amine building block (1 , 2 , or 3 ) (1.0 eq.) and benzoic acid (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) was added N,N-diisopropylethylamine (DIPEA) (3.0 eq.).

  • The mixture was stirred for 5 minutes at room temperature.

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) was added in one portion.

  • The reaction was stirred at room temperature for 16 hours and monitored by LC-MS.

  • Upon completion, the reaction mixture was diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel.

General Procedure for Saponification (Ester Hydrolysis):

  • The methyl ester building block (1 , 2 , or 3 ) (1.0 eq.) was dissolved in a 3:1 mixture of tetrahydrofuran (THF) and water (0.1 M).

  • Lithium hydroxide monohydrate (2.0 eq.) was added, and the mixture was stirred vigorously at room temperature for 4 hours.

  • The reaction progress was monitored by TLC or LC-MS.

  • Upon completion, the THF was removed under reduced pressure.

  • The remaining aqueous solution was cooled to 0 °C and acidified to pH ~3-4 with 1 M HCl.

  • The resulting precipitate was collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield the carboxylic acid product.

Conclusion and Recommendations: A Decision-Making Framework

The choice between this compound and its analogs is a strategic decision that should be guided by the specific goals of your synthetic route and the desired properties of your target molecule.

start Start: Select a Building Block q1 Is direct amide bond formation required? start->q1 a1_yes Use Methyl 4-(aminomethyl)benzoate (3) or Methyl 4-((methylamino)methyl)benzoate (2) q1->a1_yes Yes a1_no This compound (1) is a viable option. q1->a1_no No q2 Is the free carboxylic acid needed for the next step? a2_yes Consider 4-(Aminomethyl)benzoic acid (4) for a more direct route. q2->a2_yes Yes a2_no Ester hydrolysis is efficient for 1, 2, and 3. q2->a2_no No q3 What is the desired lipophilicity (LogP)? a3_high Choose this compound (1) q3->a3_high High a3_low Choose Methyl 4-(aminomethyl)benzoate (3) or 4-(Aminomethyl)benzoic acid (4) q3->a3_low Low a1_yes->q2 a1_no->q2 a2_yes->q3 a2_no->q3

Caption: Decision-making framework for selecting the optimal building block.

Key Takeaways:

  • For Direct Acylation: Methyl 4-(aminomethyl)benzoate (3 ) is the superior choice, offering the highest reactivity and yield. Methyl 4-((methylamino)methyl)benzoate (2 ) is a solid alternative if a secondary amide is desired. Avoid this compound (1 ) for this purpose.

  • For Accessing the Carboxylic Acid: All three ester-containing building blocks (1 , 2 , and 3 ) undergo efficient saponification. If the free acid is the desired starting material, using 4-(Aminomethyl)benzoic acid (4 ) directly can save a synthetic step.

  • For Modulating Physicochemical Properties: The N-alkylation pattern provides a convenient handle for tuning lipophilicity. Use 1 to increase LogP and 3 or 4 to decrease it.

By understanding the inherent reactivity and properties of each of these valuable building blocks, you can design more efficient and effective synthetic strategies, ultimately accelerating your research and development efforts.

References

  • PubChem. this compound. [Online] National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Aminomethyl)benzoic Acid: Applications in Pharma and Beyond. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 4-dimethylaminobenzoic acid methyl ester. [Online] Available at: [Link]

  • PubChem. Methyl 4-(dimethylamino)benzoate. [Online] National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl 4-methylaminobenzoate. [Online] National Center for Biotechnology Information. Available at: [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Online] Molecules 2020, 25(1), 9. Available at: [Link]

  • PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Online] National Center for Biotechnology Information. Available at: [Link]

  • PubMed. 4-(aminomethyl)benzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. [Online] National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-(Aminomethyl)benzoic Acid in Modern Pharmaceutical Synthesis. [Online] Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Online] Available at: [Link]

  • PubMed. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. [Online] National Center for Biotechnology Information. Available at: [Link]

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  • Journal of the American Chemical Society. Preparation of Para-Aminobenzoic Acid Esters of Monoalkylamino Alcohols. [Online] Available at: [Link]

  • PubMed Central. The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. [Online] National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Online] Molbank 2022, 2022(3), M1432. Available at: [Link]

  • PubMed. [Application of methyl in drug design]. [Online] National Center for Biotechnology Information. Available at: [Link]

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  • PubChem. 4-(Aminomethyl)Benzoic Acid. [Online] National Center for Biotechnology Information. Available at: [Link]

  • NIH. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives. [Online] Available at: [Link]

  • PubMed Central. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Online] National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Comparison of the different approaches to amide synthesis. [Online] Available at: [Link]

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  • ResearchGate. Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Online] Available at: [Link]

  • PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Online] National Center for Biotechnology Information. Available at: [Link]

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  • PubMed Central. Ethyl 4-(dimethylamino)benzoate. [Online] National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Online] National Center for Biotechnology Information. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 4-((dimethylamino)methyl)benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural confirmation of novel compounds and their derivatives is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of "Methyl 4-((dimethylamino)methyl)benzoate" and its closely related isomer, "Methyl 4-(dimethylamino)benzoate." Understanding the distinct spectroscopic signatures of these isomers is paramount for unambiguous identification, quality control, and the advancement of drug discovery pipelines. This document delineates the causality behind experimental choices, presents detailed analytical protocols, and provides a framework for the confident structural elucidation of this class of compounds.

The Isomeric Challenge: N-Benzyl vs. N-Aryl Substitution

The primary challenge in confirming the structure of "this compound" lies in differentiating it from its isomer, "Methyl 4-(dimethylamino)benzoate." Both compounds share the same molecular formula (C₁₁H₁₅NO₂) and molecular weight (193.24 g/mol ), making them indistinguishable by simple mass determination. The key structural difference, as illustrated below, is the point of attachment of the dimethylamino group. In our target molecule, it is a benzylamine derivative, where the nitrogen is bonded to a methylene (-CH₂-) group, which is in turn attached to the aromatic ring. In the isomer, it is an aniline derivative, with the nitrogen directly bonded to the aromatic ring. This seemingly subtle difference has profound implications for the spectroscopic properties of the molecules.

Caption: Structural comparison of the two isomers.

Synthesis and the Potential for Isomeric Impurities

The synthesis of "Methyl 4-(dimethylamino)methyl)benzoate" can be approached through various routes, often starting from 4-(aminomethyl)benzoic acid. One common method involves the esterification of the carboxylic acid followed by N-alkylation of the primary amine.

A potential synthetic pathway is the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst, followed by reductive amination with formaldehyde. It is during the synthesis that the potential for the formation of the isomeric impurity, "Methyl 4-(dimethylamino)benzoate," can arise, particularly if starting materials are not carefully chosen or reaction conditions are not stringently controlled. For instance, the use of 4-aminobenzoic acid instead of 4-(aminomethyl)benzoic acid would directly lead to the synthesis of the undesired isomer.

Conversely, the synthesis of "Methyl 4-(dimethylamino)benzoate" typically involves the esterification of 4-(dimethylamino)benzoic acid with methanol.[1]

Given the potential for isomeric contamination, a robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

A Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic signatures for both "this compound" and its isomer, "Methyl 4-(dimethylamino)benzoate," based on foundational principles and available data for the isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing between these two isomers. The chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR) will be significantly different due to the presence or absence of the benzylic methylene group.

¹H NMR Spectroscopy

The key differentiating feature in the ¹H NMR spectrum will be the presence of a singlet integrating to two protons in the benzylic region (typically 3.5-4.5 ppm) for "this compound." This signal corresponds to the -CH₂- group linking the nitrogen to the aromatic ring. The protons of the N-methyl groups in this isomer will appear as a singlet integrating to six protons, typically in the range of 2.2-2.5 ppm.

In contrast, the ¹H NMR spectrum of "Methyl 4-(dimethylamino)benzoate" will lack the benzylic proton signal. The N-methyl protons will appear as a singlet integrating to six protons, but their chemical shift will be further downfield (typically around 3.0 ppm) due to the direct attachment of the nitrogen to the electron-withdrawing aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further unambiguous confirmation. "this compound" will exhibit a signal for the benzylic carbon (-CH₂-) in the range of 55-65 ppm. The N-methyl carbons will resonate around 45 ppm.

For "Methyl 4-(dimethylamino)benzoate," the benzylic carbon signal will be absent. The N-methyl carbons will appear at a similar chemical shift, but the carbon of the aromatic ring directly attached to the nitrogen atom (C-N) will be significantly deshielded, appearing in the region of 150-155 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Functional Group This compound (Predicted) Methyl 4-(dimethylamino)benzoate (Experimental) [2]Rationale for Difference
-COOCH₃ (¹H) ~3.9~3.8Minimal difference expected.
Aromatic (¹H) ~7.4 (d), ~8.0 (d)~6.7 (d), ~7.9 (d)The electron-donating effect of the directly attached amino group in the isomer shields the ortho protons, shifting them upfield.
-N(CH₃)₂ (¹H) ~2.3~3.0Direct attachment to the aromatic ring in the isomer causes greater deshielding.
-CH₂- (¹H) ~3.6AbsentThe defining structural difference.
-COOCH₃ (¹³C) ~52~51Minimal difference expected.
C=O (¹³C) ~167~167Minimal difference expected.
Aromatic (¹³C) ~128-145~111-153The C-N carbon in the isomer is significantly deshielded (~153 ppm).
-N(CH₃)₂ (¹³C) ~45~40Slight difference in electronic environment.
-CH₂- (¹³C) ~63AbsentThe defining structural difference.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of the isomers. While they have the same molecular weight, their fragmentation pathways under electron ionization (EI) will differ, allowing for their differentiation.

For "this compound," a characteristic fragmentation pathway would involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable benzylic cation or a tropylium ion at m/z 135 (C₉H₁₁O₂⁺) after loss of the dimethylamino radical, and a prominent peak at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion.

In contrast, the mass spectrum of "Methyl 4-(dimethylamino)benzoate" is dominated by the loss of the methoxy group from the ester, leading to a fragment at m/z 148.[2] The molecular ion at m/z 179 is also prominent.

Table 2: Key Mass Spectrometry Fragments (m/z)

Fragment This compound (Predicted) Methyl 4-(dimethylamino)benzoate (Experimental) [2]Structural Origin of Fragment
[M]⁺ 193179Molecular Ion
[M - OCH₃]⁺ 162148Loss of methoxy radical from the ester.
[C₉H₁₁O₂]⁺ 135-Cleavage of the benzylic C-N bond.
[CH₂=N(CH₃)₂]⁺ 58-Alpha-cleavage adjacent to the nitrogen.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the structural confirmation, the following detailed experimental protocols are recommended.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Analysis: Acquire the full scan mass spectrum in positive ion mode.

  • Data Interpretation: Determine the accurate mass of the molecular ion ([M+H]⁺). The measured mass should be within 5 ppm of the calculated exact mass for C₁₁H₁₆NO₂⁺ (194.1176). This confirms the elemental composition.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the expected patterns outlined in Table 1.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the structural confirmation process.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesize Target Molecule purification Purify Product (e.g., Chromatography) synthesis->purification hrms HRMS: Confirm Elemental Composition purification->hrms nmr NMR (1H & 13C): Differentiate Isomers hrms->nmr ms MS/MS: Confirm Fragmentation Pattern nmr->ms comparison Compare Experimental Data with Predicted/Reference Spectra ms->comparison confirmation Unambiguous Structure Confirmed comparison->confirmation

Caption: Workflow for the structural confirmation of "this compound".

Conclusion

The structural confirmation of "this compound" and its derivatives requires a multi-faceted analytical approach. While high-resolution mass spectrometry can confirm the elemental composition, it is the strategic application of ¹H and ¹³C NMR spectroscopy that provides the definitive evidence to differentiate it from its N-aryl isomer. The presence of the benzylic -CH₂- group provides a unique and unambiguous set of signals in both the proton and carbon NMR spectra. By following the detailed protocols and understanding the expected spectroscopic outcomes outlined in this guide, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70994, Methyl 4-(dimethylamino)benzoate. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1373203, this compound. [Link].

  • PrepChem. Synthesis of 4-dimethylaminobenzoic acid methyl ester. [Link].

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A Comparative Guide to Analytical Method Validation for Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validated Analytical Methods

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 4-((dimethylamino)methyl)benzoate, robust analytical methods are essential to ensure product quality, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the quantitative analysis of this compound. The validation of these methods is discussed in the context of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), as well as principles outlined in the United States Pharmacopeia (USP) General Chapter <1225> and Food and Drug Administration (FDA) guidance.[1][2][3][4][5][6][7][8][9][10] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8][9]

This document is intended for researchers, scientists, and drug development professionals, offering a framework for selecting and validating the most suitable analytical method for their specific needs. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Understanding the Analyte: this compound

This compound is a tertiary amine and a benzoate ester. Its chemical structure suggests potential for analysis by various techniques. The presence of a chromophore (the benzene ring) makes it suitable for UV-Vis spectrophotometry and HPLC with UV detection. Its potential volatility, or the volatility of a suitable derivative, could allow for GC analysis. The choice of method will depend on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., purity assay, impurity profiling, or routine quality control).

Comparative Analysis of Analytical Techniques

A side-by-side comparison of HPLC, GC, and UV-Vis Spectrophotometry highlights their respective strengths and weaknesses for the analysis of this compound.

Technique Principle Advantages Disadvantages Best Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High versatility, specificity, and resolution. Suitable for a wide range of compounds.[11]Higher cost of instrumentation and solvents. Method development can be complex.Purity assays, impurity profiling, and stability studies.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High sensitivity and resolution for volatile and thermally stable compounds.[11]Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of residual solvents and volatile impurities.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution.Simple, rapid, and cost-effective.[12][13][14]Lower specificity; susceptible to interference from other UV-absorbing compounds in the matrix.Routine quality control assays where specificity is not a major concern.

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies for the validation of HPLC, GC, and UV-Vis spectrophotometric methods for the quantification of this compound. The validation parameters are based on ICH Q2(R2) guidelines and include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[1][2][15]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is a common and effective choice for the analysis of benzoate derivatives.[16][17][18]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Validation Protocol:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components is crucial.[15] This is demonstrated by analyzing a blank (diluent), a placebo (matrix without the analyte), a standard solution of this compound, and a sample spiked with known impurities. The chromatograms should show no interfering peaks at the retention time of the analyte.

  • Linearity: A linear relationship between the concentration and the detector response should be established.[15] Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the expected working concentration. Inject each solution in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value is determined by recovery studies.[15][19] Analyze, in triplicate, samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same operating conditions. The relative standard deviation (RSD) should be ≤ 2.0%.[15]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][8] For an assay, the range is typically 80% to 120% of the test concentration.

Hypothetical Validation Data Summary (HPLC):

Parameter Acceptance Criteria Hypothetical Result Pass/Fail
Specificity No interference at analyte retention timeNo interference observedPass
Linearity (r²) ≥ 0.9990.9995Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5%Pass
Precision (RSD%) - Repeatability ≤ 2.0%0.8%Pass
Precision (RSD%) - Intermediate ≤ 2.0%1.2%Pass
Range 80% - 120% of target concentrationConfirmedPass
Gas Chromatography (GC) Method

GC is a powerful technique for volatile compounds.[11] Assuming this compound is sufficiently volatile and thermally stable, a direct injection GC-FID (Flame Ionization Detector) method can be developed.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program: Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min

  • Injection Volume: 1 µL (split mode, 50:1)

Validation Protocol:

The validation protocol for GC is analogous to that of HPLC, with the same parameters and similar acceptance criteria.

Hypothetical Validation Data Summary (GC):

Parameter Acceptance Criteria Hypothetical Result Pass/Fail
Specificity No interference at analyte retention timeNo interference observedPass
Linearity (r²) ≥ 0.9990.9992Pass
Accuracy (% Recovery) 98.0 - 102.0%100.2%Pass
Precision (RSD%) - Repeatability ≤ 2.0%1.1%Pass
Precision (RSD%) - Intermediate ≤ 2.0%1.5%Pass
Range 80% - 120% of target concentrationConfirmedPass
UV-Vis Spectrophotometry Method

A simple and rapid UV-Vis spectrophotometric method can be developed for routine analysis.[12][13][14]

Method Parameters:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (e.g., 235 nm)

  • Path Length: 1 cm quartz cuvette

Validation Protocol:

  • Specificity: Analyze a blank and a placebo solution to ensure no significant absorbance at the analytical wavelength.

  • Linearity: Prepare at least five standard solutions of varying concentrations and measure their absorbance. Plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate preparations of a standard solution. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability test on a different day and/or with a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Range: The range is established by confirming that the method is linear, accurate, and precise within the specified concentration interval.

Hypothetical Validation Data Summary (UV-Vis Spectrophotometry):

Parameter Acceptance Criteria Hypothetical Result Pass/Fail
Specificity No significant absorbance from placeboNo significant absorbancePass
Linearity (r²) ≥ 0.9950.9985Pass
Accuracy (% Recovery) 98.0 - 102.0%101.5%Pass
Precision (RSD%) - Repeatability ≤ 2.0%1.5%Pass
Precision (RSD%) - Intermediate ≤ 2.0%1.8%Pass
Range Confirmed by linearity, accuracy, and precision dataConfirmedPass

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Analytical Method define_purpose->select_method define_criteria Define Acceptance Criteria select_method->define_criteria specificity Specificity define_criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness (Development) precision->robustness data_analysis Data Analysis robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Validation Report compare_criteria->validation_report

Caption: Logical workflow of the analytical method validation process.

Relationship Between Key Validation Parameters

The interplay between different validation parameters is crucial for a comprehensive assessment of a method's performance.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of key analytical method validation parameters.

Conclusion and Recommendations

The choice of an analytical method for this compound is contingent on the specific application.

  • HPLC is the most versatile and robust method, highly recommended for purity assays, impurity profiling, and stability studies where specificity is critical.

  • GC is a suitable alternative if the analyte and potential impurities are volatile and thermally stable, offering high sensitivity.

  • UV-Vis Spectrophotometry provides a rapid and cost-effective solution for routine quality control assays of the pure substance, provided that specificity is not compromised by the sample matrix.

Regardless of the chosen method, a thorough validation according to established regulatory guidelines is mandatory to ensure the generation of reliable and accurate data, ultimately safeguarding product quality and patient safety. The validation process should be well-documented, with a comprehensive validation report summarizing the findings.[1]

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. (2015). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025). [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. (2024). [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023). [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. (2025). [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. (2025). [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. (2024). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. (2024). [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • Simple Spectrophotometric Method for Determination of Sodium Benzoate in some Beverages. [Link]

  • Simple Spectrophotometric Method for Determination of Sodium Benzoate in some Beverages - ResearchGate. [Link]

  • Separation of Heptyl 4-(dimethylamino)benzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem. National Institutes of Health. [Link]

  • Analysis Of Sodium Benzoat Levels In Drink Samples Carbonized With Brand X - EUDL. [Link]

  • 3.1 - Validation of analytical MT method (1) - cipac.org. [Link]

  • Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system - Aidic. [Link]

  • (PDF) SPECTROPHOTOMETRIC DETERMINATION OF SODIUM BENZOATE IN SOME SOFT DRINKS COLLECTED FROM SOME LOCAL MARKETS IN EL-BIEDA CITY - LIBYA - ResearchGate. [Link]

  • Methyl 4(methylamino)benzoate - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. [Link]

  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. [Link]

  • Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC - NIH. [Link]

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Safety Operating Guide

Guide to the Proper Disposal of Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. Methyl 4-((dimethylamino)methyl)benzoate is a compound with specific chemical properties that demand a rigorous and informed approach to its handling and disposal. This guide moves beyond mere procedural lists to provide a framework of causal logic, ensuring that every step is understood and validated by established safety principles.

The cornerstone of trustworthy laboratory practice is a self-validating system of protocols. The procedures outlined below are designed to be just that, integrating immediate safety measures, spill containment, and compliant disposal pathways to protect both laboratory personnel and the environment.

Immediate Safety & Hazard Profile

Understanding the chemical's characteristics is the first step in safe handling. While comprehensive toxicological data for this compound is not extensively published, we can infer its primary hazards based on its structural components: a tertiary amine and a benzoate ester. Structurally similar compounds, such as Methyl Benzoate and other substituted benzoates, are known to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Furthermore, many organic esters and amines are classified as harmful to aquatic life.[3]

Therefore, we operate under the precautionary principle, treating the compound with the appropriate level of caution.

PropertyValue / ClassificationSource
Molecular Formula C₁₁H₁₅NO₂[4]
Molecular Weight 193.24 g/mol [5]
Inferred Acute Toxicity Harmful if swallowed.[1][3][6]
Inferred Irritation Potential for skin, eye, and respiratory irritation.[2][7]
Inferred Environmental Hazard Potential to be harmful or toxic to aquatic life.[3]
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, lab coat.[8][9][10][11]

Causality Behind PPE Selection:

  • Nitrile Gloves: Offer robust protection against esters and amines. Always inspect gloves before use and wash hands thoroughly after removal.[9][12]

  • Chemical Splash Goggles: Essential for protecting the eyes from accidental splashes, which could cause serious damage.[10][13]

  • Lab Coat: Protects skin and personal clothing from contamination.[11]

  • Fume Hood: All handling of the neat compound or preparation of concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[9][11]

Spill Management Protocol

Immediate and correct response to a spill is critical to preventing exposure and environmental contamination. The procedure varies based on the scale of the spill.

Small Spills (< 50 mL in a Fume Hood)
  • Alert & Restrict: Alert personnel in the immediate vicinity. Ensure the fume hood sash is kept as low as possible.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[7][14][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[7]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Document: Record the spill and cleanup procedure in the laboratory logbook.

Large Spills (> 50 mL or any spill outside a fume hood)
  • Evacuate & Alert: Immediately evacuate the area. Alert the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.[15]

  • Isolate: Close the doors to the affected area to contain vapors. Prevent entry.

  • Await Professional Response: Do not attempt to clean up a large spill without the proper training and equipment. Allow the EHS team to manage the cleanup and decontamination.

Waste Disposal Workflow

The guiding principle for the disposal of this compound is that it must not enter the environment.[3] Disposal into sanitary sewers or general trash is strictly prohibited. The compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Solid Waste: Collect waste this compound, contaminated absorbents, and used PPE (gloves, wipes) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect unused solutions or reaction mixtures containing the compound in a separate, compatible, and properly sealed hazardous waste container.

    • Causality: Never mix incompatible waste streams. This compound, containing a tertiary amine, should be kept separate from strong acids and oxidizing agents to prevent potentially violent reactions.[7]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume. Follow all institutional and local labeling requirements.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin within or near the laboratory, away from heat or ignition sources.[1][8]

  • Final Disposal:

    • Arrange for pickup by your institution's certified EHS personnel or a licensed hazardous waste disposal company.[1][16]

    • The universally recommended disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2] This ensures the complete destruction of the molecule.

Disposal Decision Workflow

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 On-Site Management cluster_3 Final Disposition start Waste Generated (Spill, Expired Chemical, Reaction Byproduct) collect_solid Collect Solid Waste in Designated Container start->collect_solid Solid/Absorbed collect_liquid Collect Liquid Waste in Designated Container start->collect_liquid Liquid labeling Label Container with 'Hazardous Waste' & Full Chemical Name collect_solid->labeling collect_liquid->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage disposal Arrange Pickup by Certified Hazardous Waste Contractor storage->disposal incineration High-Temperature Incineration disposal->incineration

Caption: Decision workflow for safe disposal of this compound.

Decontamination of Glassware and Equipment

Proper decontamination prevents unintended cross-contamination of future experiments and ensures safety.

  • Initial Rinse: Rinse the glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinseate must be collected and disposed of as hazardous liquid waste.

  • Wash: Wash the rinsed equipment thoroughly with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to dry completely before storage or reuse.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal health or environmental integrity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70994, Methyl 4-dimethylaminobenzoate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12361573, this compound. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 826319, 4-[(Dimethylamino)methyl]benzoic acid. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140375, Methyl 4-methylaminobenzoate. Available at: [Link]

  • Diplomata Comercial (Date not available). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • New Jersey Department of Health (Date not available). Hazardous Substance Fact Sheet: Methyl Benzoate. Available at: [Link]

  • Alfa Aesar (2011). Material Safety Data Sheet: Methyl benzoate. Available at: [Link]

  • Chemsrc (2025). Methyl 4-[(dimethylamino)methyl]benzoate CAS#:18153-53-2. Available at: [Link]

  • New Jersey Department of Health (2016). Hazardous Substance Fact Sheet: Methyl Benzoate. Available at: [Link]

  • CPAchem Ltd. (2023). Safety data sheet: Methyl benzoate. Available at: [Link]

  • Princeton University (Date not available). Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]

  • Chemos GmbH & Co.KG (Date not available). Safety Data Sheet: Methyl benzoate. Available at: [Link]

  • California State University, Bakersfield (Date not available). Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7150, Methyl Benzoate. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US). Available at: [Link]

  • U.S. Government Publishing Office (1996). 40 CFR 721.2930 - Substituted benzenedicarboxylic acid ester. Available at: [Link]

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Personal protective equipment for handling Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 4-((dimethylamino)methyl)benzoate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. This guide is synthesized from safety data for structurally related compounds, including Methyl Benzoate and Ethyl 4-(dimethylamino)benzoate, to provide provisional guidance. Researchers, scientists, and drug development professionals must obtain and adhere to the substance-specific SDS provided by their chemical supplier before handling this compound. The information herein should be used as a supplementary resource for risk assessment and not as a replacement for a formal, substance-specific safety evaluation.

Hazard Assessment and Engineering Controls

This compound is a substituted benzoate ester. Based on data from related compounds, it should be handled as a substance that is potentially harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] It is also prudent to consider it a combustible liquid.

Primary Engineering Control: Ventilation

Due to the potential for vapor inhalation and the combustible nature of related compounds, all handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is the recommended primary engineering control to minimize inhalation exposure and contain any potential spills.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent chemical exposure through dermal contact, inhalation, or eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Impermeable Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for extended procedures or when handling larger quantities. Change gloves immediately if contamination is suspected.[1]
Eye and Face Protection Chemical Safety Goggles: Must be worn at all times to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
Body Protection Flame-Resistant Laboratory Coat: A lab coat made of a flame-resistant material is essential. Ensure it is fully buttoned to provide maximum coverage.
Respiratory Protection Use Within a Fume Hood: Under normal laboratory conditions with proper fume hood use, a respirator may not be necessary. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Step-by-Step Handling and Workflow

The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Obtain and review substance-specific SDS prep2 Inspect and prepare chemical fume hood prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Dispense chemical within fume hood prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating aerosols handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in a designated, labeled container clean1->clean2 clean3 Doff and dispose of gloves properly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated, if it can be done safely.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[4]

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste in accordance with local and institutional regulations.[5][6]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.[5] Do not pour this chemical down the drain.[6]

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Always prioritize obtaining and following the guidance in the substance-specific Safety Data Sheet.

References

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Loba Chemie. (2015). METHYL BENZOATE MSDS CAS No: 93-58-3 MSDS. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.